1,2,3-Propanetriol, diacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-acetyloxy-3-hydroxypropyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-5(9)11-4-7(3-8)12-6(2)10/h7-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDDRFCJKNROTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CO)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Record name | GLYCERYL DIACETATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883105 | |
| Record name | 1,2-Diacetylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear, colourless, hygroscopic, somewhat oily liquid with a slight, fatty odour | |
| Record name | 1,2,3-Propanetriol, diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | GLYCERYL DIACETATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Soluble in water. Miscible with ethanol | |
| Record name | GLYCERYL DIACETATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
102-62-5, 25395-31-7, 101364-64-1 | |
| Record name | 1,2-Diacetylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-diacylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Propanetriol, diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Diacetylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,2-DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W955270ZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (±)-Glycerol 1,2-diacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
1,2,3-Propanetriol, diacetate chemical properties and structure
An In-depth Technical Guide to 1,2,3-Propanetriol, diacetate (Diacetin)
Introduction
This compound, more commonly known as diacetin or glyceryl diacetate, is a versatile organic compound classified as a diglyceride.[1] It is the diester of glycerol and acetic acid or acetic anhydride.[1] Diacetin typically exists as a mixture of two primary isomers: 1,2-glyceryl diacetate and 1,3-glyceryl diacetate.[1] This clear, colorless, and odorless viscous liquid serves a multitude of functions across various industries, including as a plasticizer, solvent, emollient, and excipient.[2][3] For researchers and professionals in drug development, diacetin is particularly relevant as a carrier solvent in pharmaceutical formulations and as a component in cosmetic and personal care products.[3] This guide provides a comprehensive overview of its chemical structure, properties, and key experimental protocols.
Chemical Structure and Isomerism
Diacetin is structurally composed of a glycerol backbone with two of its three hydroxyl groups esterified by acetyl groups.[4] The position of these acetyl groups determines the specific isomer. Commercial diacetin is generally a mixture of the 1,2- and 1,3- isomers.[1]
Caption: Chemical structures of the primary isomers of Diacetin.
Physicochemical Properties
Diacetin is a hygroscopic, clear, and colorless oily liquid.[5][6] It is stable under normal conditions and is soluble in water, alcohol, ether, and benzene.[2][4] Its key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O₅ | [2][7] |
| Molecular Weight | 176.17 g/mol | [2][7] |
| CAS Number | 25395-31-7 (Isomer Mixture) | [2][5] |
| Appearance | Clear, colorless, viscous, oily liquid | [1][5] |
| Odor | Mild, alcoholic, or practically odorless | [4][8] |
| Melting Point | -30 °C | [1][4] |
| Boiling Point | 280 °C | [1][4] |
| Density | ~1.17 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D ~1.440 | [3][4] |
| Flash Point | > 110 °C (> 230 °F) | [4][8] |
| Solubility | Soluble in water, alcohol, ether, benzene | [2][4] |
| Vapor Pressure | < 1 mm Hg at 20 °C | [4] |
| Stability | Stable under normal conditions; hygroscopic | [2][6] |
| Incompatibilities | Strong oxidizing agents | [2][6] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of diacetin are crucial for research and quality control purposes.
Synthesis of this compound
Diacetin can be synthesized through several methods, with direct esterification being a common approach.
Method A: Direct Esterification of Glycerol
This process involves the reaction of glycerin (glycerol) with acetic acid in the presence of a catalyst.[9]
-
Principle: An acid-catalyzed esterification where two hydroxyl groups of glycerol react with the carboxyl groups of acetic acid to form ester linkages, releasing water as a byproduct.
-
Reactants & Conditions:
-
Procedure:
-
Mix glycerin, acetic acid, sodium bisulfate catalyst, and n-propyl acetate in the specified proportions.[9]
-
Introduce the mixture into a reaction kettle equipped with a stirrer.[9]
-
Heat the mixture to 120-145 °C while continuously stirring.[9]
-
Maintain the reaction for 8-14 hours to yield a liquid mixture containing diacetin.[9]
-
References
- 1. Glyceryl diacetate - Wikipedia [en.wikipedia.org]
- 2. 1,2,3-Propanetriol diacetate(25395-31-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Diacetin | 25395-31-7 [chemicalbook.com]
- 5. Diacetin | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. diacetin [thegoodscentscompany.com]
- 9. CN102659581A - Process for synthesizing diacetin - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Glycerol Diacetate from Glycerol and Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of glycerol diacetate (commonly known as diacetin) through the esterification of glycerol with acetic acid. This document details the underlying reaction mechanism, various catalytic systems, experimental protocols, and purification methods. Quantitative data from multiple studies are summarized for comparative analysis, and key processes are visualized to facilitate understanding.
Introduction
Glycerol diacetate is a versatile chemical compound with wide-ranging applications in the pharmaceutical, food, and polymer industries. It serves as a plasticizer, an emulsifier, a solvent, and a curing agent.[1][2] The synthesis of glycerol diacetate from glycerol, a readily available byproduct of biodiesel production, and acetic acid represents a cost-effective and sustainable chemical transformation.[3]
The reaction proceeds through a series of reversible esterification steps, yielding a mixture of monoacetin (glycerol monoacetate), diacetin, and triacetin (glycerol triacetate). Controlling the reaction conditions and catalyst selection is crucial to maximize the yield and selectivity of the desired diacetin product.
Reaction Mechanism and Pathway
The synthesis of glycerol diacetate from glycerol and acetic acid is an acid-catalyzed esterification reaction. The overall process involves the sequential acetylation of the hydroxyl groups of glycerol.
The reaction proceeds in a stepwise manner:
-
Formation of Monoacetin: Glycerol reacts with one molecule of acetic acid to form monoacetin and water.
-
Formation of Diacetin: Monoacetin further reacts with a second molecule of acetic acid to yield diacetin and another molecule of water.
-
Formation of Triacetin: Diacetin can be further esterified to triacetin with an additional molecule of acetic acid.
As the reactions are reversible, the removal of water is essential to drive the equilibrium towards the formation of di- and triacetin.[4]
Caption: Reaction pathway for the synthesis of glycerol diacetate.
Catalytic Systems and Reaction Conditions
A variety of catalysts can be employed for the synthesis of glycerol diacetate, broadly categorized as homogeneous and heterogeneous catalysts. The choice of catalyst significantly influences the reaction rate, selectivity, and overall efficiency.
Homogeneous Catalysts
Homogeneous catalysts, such as sulfuric acid, p-toluenesulfonic acid, and phosphoric acid, are highly active. However, their use presents challenges in terms of separation from the product mixture and potential for corrosion.[4]
Heterogeneous Catalysts
Solid acid catalysts are preferred due to their ease of separation, reusability, and reduced environmental impact.[5] Commonly used heterogeneous catalysts include:
-
Cation-Exchange Resins: Amberlyst-15 and Nafion are widely used and show high activity and selectivity.[1][6]
-
Zeolites: Offer shape selectivity and thermal stability.
-
Metal Oxides: Both single and mixed metal oxides have been investigated.
-
Sulfated Zirconia and other supported acids: These materials exhibit strong acidity and good catalytic performance.[4]
The following tables summarize the quantitative data for glycerol diacetate synthesis under various catalytic systems and reaction conditions.
Table 1: Performance of Homogeneous Catalysts
| Catalyst | Molar Ratio (Glycerol:Acetic Acid) | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Diacetin Selectivity (%) | Reference |
| Sulfuric Acid | 1:9 | 105 | 1 | ~96 | Not specified | [4] |
| p-Toluenesulfonic Acid | Not specified | Not specified | Not specified | Not specified | Not specified |
Table 2: Performance of Heterogeneous Catalysts
| Catalyst | Molar Ratio (Glycerol:Acetic Acid) | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Diacetin Selectivity (%) | Reference |
| Amberlyst-15 | 1:2 to 1:3.5 | 80-95 | 10-12 | Not specified | Not specified | [1] |
| Nafion-511 | 1:2 to 1:3.5 | 80-95 | 10-12 | Not specified | Not specified | [1] |
| Sodium Bisulfate | 1:2.5 - 1:3.0 | 120-145 | 8-14 | Not specified | 45-60 (content in mixture) | |
| Zr-Zeolite | Not specified | 110 | 0.5 | 94.56 | 68 |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of glycerol diacetate.
General Experimental Workflow
The synthesis of glycerol diacetate typically involves the following steps: reaction, catalyst separation, removal of excess reactants and byproducts, and final purification.
Caption: General experimental workflow for glycerol diacetate synthesis.
Detailed Synthesis Protocol using a Solid Acid Catalyst
This protocol is a representative example for the synthesis of glycerol diacetate using a cation-exchange resin like Amberlyst-15.
Materials:
-
Glycerol (e.g., 46.05 g, 0.5 mol)
-
Acetic acid (e.g., 60.5 g, 1.0 mol)
-
Solid acid catalyst (e.g., Amberlyst-15, ~0.1 g)
-
Water-carrying agent (e.g., cyclohexane and isopropyl acetate mixture)[1]
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap
-
Heating mantle
Procedure:
-
Reactant Charging: To a round-bottom flask, add glycerol, acetic acid, the solid acid catalyst, and the water-carrying agent.[1]
-
Reaction Setup: Assemble the reaction apparatus with the reflux condenser and Dean-Stark trap to continuously remove the water formed during the reaction.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-95°C) with constant stirring.[1] Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap or by taking aliquots for analysis. The reaction is typically carried out for 10-12 hours.[1]
-
Cooling and Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, remove it by filtration.
Purification Protocol
The crude product from the reaction contains unreacted glycerol and acetic acid, monoacetin, triacetin, and the water-carrying agent. A multi-step distillation process is commonly used for purification.
Procedure:
-
Removal of Excess Acetic Acid: Subject the crude product to distillation at atmospheric pressure to remove the excess, lower-boiling acetic acid.[1]
-
Removal of Water-Carrying Agent: The remaining mixture is then subjected to distillation under reduced pressure to remove the water-carrying agent.[1]
-
Fractional Distillation (Optional): For higher purity, fractional distillation under vacuum can be employed to separate glycerol diacetate from monoacetin and triacetin.
Analytical Methods
The composition of the reaction mixture and the purity of the final product can be determined using various analytical techniques:
-
Gas Chromatography (GC): A common method for quantifying the amounts of glycerol, monoacetin, diacetin, and triacetin in a sample.[7]
-
High-Performance Liquid Chromatography (HPLC): Another chromatographic technique suitable for the separation and quantification of the reaction components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to identify and quantify the different acetylated glycerol species.[8][9]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemicals.[10][11][12]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when working with volatile acetic acid.[10][12]
-
Handling Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin burns and eye damage. Handle with care and avoid inhalation of vapors.[10][12][13]
-
Heating: Use a heating mantle with a temperature controller to avoid overheating and potential side reactions.
-
Pressure: Reactions under reduced pressure should be conducted behind a safety shield.
This guide provides a foundational understanding of the synthesis of glycerol diacetate. For specific applications, further optimization of reaction conditions and purification methods may be necessary. Always refer to the relevant safety data sheets (SDS) for all chemicals used.
References
- 1. CN112939772A - Method for preparing glycerol diacetate - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Glycerol - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Catalytic role of solid acid catalysts in glycerol acetylation for the production of bio-additives: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ineos.com [ineos.com]
- 11. fr.cpachem.com [fr.cpachem.com]
- 12. uwm.edu [uwm.edu]
- 13. carlroth.com:443 [carlroth.com:443]
A Comprehensive Technical Guide to 1,2,3-Propanetriol, diacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,2,3-propanetriol, diacetate, a versatile compound with significant applications in the pharmaceutical, cosmetic, and food industries. This document details its chemical identity, physicochemical properties, synthesis methodologies, and key applications, with a focus on its role as a pharmaceutical excipient and its involvement in cellular signaling pathways.
Chemical Identity and Synonyms
This compound, commonly known as diacetin, is the diester of glycerol and acetic acid. It is a mixture of two isomers, 1,2-diacetin and 1,3-diacetin.
CAS Number: 25395-31-7[1]
Synonyms:
-
Diacetin[1]
-
Glycerol diacetate[1]
-
Glyceryl diacetate[1]
-
Glycerine diacetate[1]
-
Acetin, di-
-
(2-acetyloxy-3-hydroxypropyl) acetate
-
3-Hydroxypropane-1,2-diyl diacetate
-
Glycerol 1,2-diacetate
-
1,2-Diacetylglycerol
-
E1517[1]
Physicochemical Properties
Diacetin is a clear, colorless, and odorless oily liquid. It is hygroscopic and has a slightly fatty odor. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₅ | [2] |
| Molecular Weight | 176.17 g/mol | [1] |
| Density | 1.17 g/mL at 25 °C | [1] |
| Boiling Point | 280 °C | |
| Flash Point | > 110 °C (> 230 °F) | [2] |
| Refractive Index | n20/D 1.440 | [1] |
| Vapor Density | 6.1 (vs air) | |
| Solubility | Soluble in water and ethanol. |
Synthesis and Manufacturing
Diacetin can be produced through both chemical and enzymatic synthesis methods.
Chemical Synthesis: Acetylation of Glycerol
The industrial production of diacetin is primarily achieved through the acetylation of glycerol with acetic anhydride or acetic acid. This reaction is typically catalyzed by an acid catalyst, such as sulfuric acid.
Experimental Protocol: Acid-Catalyzed Acetylation of Glycerol
-
Reactants: Combine glycerol and acetic anhydride in a suitable reaction vessel.
-
Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reaction Conditions: Heat the reaction mixture to facilitate the esterification process. The temperature is typically maintained between 50°C and 100°C.
-
Purification: Upon completion of the reaction, the crude product is purified. This is commonly achieved through distillation to separate the diacetin from unreacted starting materials, byproducts, and the catalyst.
Enzymatic Synthesis: Hydrolysis of Triacetin
A more specific and regioselective method for producing 1,2-diacetin involves the enzymatic hydrolysis of triacetin using lipases. This method offers milder reaction conditions and can yield a higher purity of the desired isomer.
Experimental Protocol: Lipase-Catalyzed Hydrolysis of Triacetin
-
Enzyme Immobilization: Immobilize a lipase, such as Lipase B from Candida antarctica (CALB) or lipase from Rhizomucor miehei (RML), on a solid support (e.g., octadecyl-Sepabeads).
-
Reaction Setup: Introduce the immobilized lipase into a solution of triacetin. The reaction can be carried out in a buffered aqueous solution or in an organic solvent like diethyl ether saturated with an aqueous buffer.
-
pH Control: Maintain the pH of the reaction mixture between 4.0 and 5.5 to favor the formation of 1,2-diacetin and minimize acyl migration that leads to the 1,3-isomer.
-
Temperature: Conduct the hydrolysis at a controlled temperature, typically between 4°C and 30°C.
-
Monitoring and Work-up: Monitor the progress of the reaction by analyzing the composition of the mixture. Once the desired conversion is achieved, separate the immobilized enzyme by filtration. The 1,2-diacetin can then be isolated and purified from the reaction mixture.
Applications in Research and Drug Development
Diacetin's properties make it a valuable compound in various industrial and research settings.
Plasticizer for Polymers
Diacetin is widely used as a plasticizer, particularly for biodegradable and bio-based polymers like cellulose diacetate (CDA). It enhances the flexibility and processability of these materials.
Experimental Protocol: Evaluation of Diacetin as a Plasticizer for Cellulose Diacetate Films
-
Material Preparation: Dry cellulose diacetate powder to remove any moisture.
-
Blending: Mix the dried CDA with a predetermined amount of diacetin (and triacetin, if desired) as a plasticizer.
-
Film Casting: Dissolve the blend in a suitable solvent and cast the solution onto a flat surface to form a film of uniform thickness.
-
Characterization: Evaluate the properties of the resulting film. This can include:
-
Mechanical Testing: Measure tensile strength and elongation at break to assess flexibility.
-
Thermal Analysis: Use techniques like Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.
-
Spectroscopic Analysis: Employ Fourier Transform Infrared (FTIR) spectroscopy to investigate interactions between the polymer and the plasticizer.
-
Permeability Testing: Measure the water vapor permeability of the film.
-
Pharmaceutical Excipient
In the pharmaceutical industry, diacetin serves as a solvent and carrier for active pharmaceutical ingredients (APIs) in various drug formulations.[1] Its ability to dissolve or stabilize APIs enhances their delivery and absorption. It has been utilized in the design of controlled-release drug delivery systems, such as push-pull osmotic pumps.[1]
Role in Cellular Signaling
This compound is a form of 1,2-diacylglycerol (DAG). 1,2-Diacylglycerols are crucial lipid second messengers involved in a variety of cellular signaling pathways. They are primarily generated at the cell membrane following the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).
Inositol Phosphate Signaling Pathway
One of the most well-characterized roles of 1,2-diacylglycerol is in the inositol phosphate signaling pathway. This pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).
Caption: Inositol Phosphate Signaling Pathway.
This pathway generates two second messengers: inositol 1,4,5-trisphosphate (IP₃) and 1,2-diacylglycerol (DAG).[3] IP₃ diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺).[3] DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[4] Activated PKC then phosphorylates a wide range of target proteins, leading to various cellular responses, including cell growth, differentiation, and metabolism.[4]
Insulin Signaling Pathway
Diacylglycerol also plays a significant role in the insulin signaling pathway, particularly in the context of insulin resistance. The accumulation of certain DAG species can lead to the activation of novel and conventional PKC isoforms, which can then interfere with insulin signaling.
Caption: Insulin Signaling and DAG-mediated Inhibition.
In a normal physiological state, insulin binds to its receptor, leading to the phosphorylation of Insulin Receptor Substrate (IRS) proteins.[5] This activates the PI3-kinase/Akt pathway, which ultimately results in the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake.[5][6] However, an excess of intracellular 1,2-diacylglycerol can activate certain PKC isoforms. These activated PKCs can then phosphorylate IRS proteins on serine/threonine residues, which inhibits their normal tyrosine phosphorylation by the insulin receptor. This impairment of IRS function disrupts the downstream signaling cascade, leading to a state of insulin resistance.
References
Health and safety data for 1,2,3-Propanetriol, diacetate in research
An In-depth Technical Guide on the Health and Safety of 1,2,3-Propanetriol, diacetate for Research Professionals
This guide provides a comprehensive overview of the health and safety data for this compound (commonly known as diacetin or glyceryl diacetate). It is intended for researchers, scientists, and drug development professionals who may handle this chemical. The information is compiled from safety data sheets and toxicological databases to ensure a thorough understanding of its potential hazards and safe handling procedures.
Chemical Identification and Properties
This compound is the diester of glycerol and acetic acid. It is a clear, colorless, and somewhat oily liquid with a mild odor.[1] It finds extensive use across various industries, including pharmaceuticals, cosmetics, and food production, primarily as a solvent, plasticizer, and humectant.[1][2] In a research context, it is utilized as a substrate for enzyme studies, a model compound in drug discovery, and a building block for chemical synthesis.[2]
Toxicological Data Summary
The toxicological profile of this compound indicates low acute toxicity. The majority of available data pertains to acute lethal doses (LD50) across different routes of administration. Data for other endpoints such as skin/eye irritation, mutagenicity, and carcinogenicity are limited, with most sources indicating a lack of classification for these hazards.
Table 1: Acute Toxicity Data
This table summarizes the median lethal dose (LD50) values for this compound from various animal studies.
| Route of Administration | Species | LD50 Value | Reference(s) |
| Oral | Mouse | 8500 mg/kg | [3][4] |
| Intravenous | Dog | 3000 mg/kg | [3] |
| Intraperitoneal | Mouse | 2300 mg/kg | [3] |
| Subcutaneous | Mouse | 2500 mg/kg | [3] |
| Subcutaneous | Rat | 4000 mg/kg | [3] |
Table 2: Other Toxicological Endpoints
This table outlines the available data and classifications for other key health and safety endpoints.
| Toxicological Endpoint | Finding/Classification | Reference(s) |
| Skin Corrosion/Irritation | Not classified; No data available. Prolonged contact may cause temporary irritation. | [4][5][6][7] |
| Serious Eye Damage/Irritation | Not classified; No data available. Direct contact may cause temporary irritation. | [4][5][6][7] |
| Respiratory or Skin Sensitization | Not classified; No data available. Not expected to cause skin sensitization. | [6][7] |
| Germ Cell Mutagenicity | Not classified; No data available. | [4][5][6][7] |
| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | [6][7] |
| Reproductive Toxicity | Not classified; No data available. | [4][5] |
| STOT-Single Exposure | Not classified; No data available. | [4][5] |
| STOT-Repeated Exposure | Not classified; No data available. | [4][5] |
Hazard Identification and GHS Classification
According to multiple safety data sheets, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[5][6][7][8][9] Consequently, it typically does not require hazard pictograms or signal words on its labeling.[5]
Experimental Protocols
Generalized Protocol: Acute Oral Toxicity (LD50) Study
An acute oral toxicity study is designed to determine the short-term adverse effects of a substance following a single oral dose.
Objective: To determine the median lethal dose (LD50) of a substance in a rodent model.
Methodology:
-
Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a single strain are selected and acclimatized to laboratory conditions.
-
Dose Preparation: The test substance (this compound) is prepared at various concentrations, typically in a suitable vehicle if necessary.
-
Administration: A single dose is administered to fasted animals via oral gavage. A control group receives only the vehicle.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and appearance), and body weight changes.[3] Observations are frequent on the day of dosing and at least daily thereafter for a period of 14 days.
-
Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy to identify any pathological changes.
-
Data Analysis: Mortality data is analyzed using appropriate statistical methods to calculate the LD50 value.
Safe Handling and First Aid Procedures
While this compound has a low hazard profile, adherence to good laboratory practice is essential. This includes using appropriate personal protective equipment (PPE) and working in a well-ventilated area.[1]
Engineering Controls: Ensure adequate ventilation to minimize exposure to vapors.[1] Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses or goggles.[5]
-
Skin Protection: Wear appropriate protective gloves and a lab coat.[10]
-
Respiratory Protection: Generally not required under normal use with adequate ventilation. If vapors or mists are generated, a respirator may be necessary.[5]
First Aid Measures
The following diagram outlines the recommended first aid response in case of exposure.
Conclusion
This compound is a compound with low acute toxicity and is not classified as hazardous under GHS. The primary health concerns are mild, temporary irritation upon direct and prolonged contact with skin or eyes. For researchers, scientists, and drug development professionals, handling this substance according to standard laboratory safety protocols, including the use of appropriate PPE, is sufficient to mitigate risks. The lack of data in areas such as chronic toxicity, carcinogenicity, and reproductive toxicity should be noted, and exposure should always be minimized as a matter of good practice.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Buy this compound | 102-62-5 [smolecule.com]
- 3. diacetin [thegoodscentscompany.com]
- 4. fishersci.nl [fishersci.nl]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. Diacetin | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. 1,2,3-Propanetriol diacetate(25395-31-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Isomers of glycerol diacetate and their characteristics
An In-depth Technical Guide to the Isomers of Glycerol Diacetate: Characteristics, Analysis, and Biological Significance
Introduction
Glycerol diacetate, commonly known as diacetin, is a diester of glycerol and acetic acid.[1] It is a clear, colorless, and hygroscopic oily liquid with a high boiling point and a slight, fatty odor.[2][3] Commercially, diacetin is typically available as a mixture of its two primary positional isomers: 1,2-diacetin and 1,3-diacetin, often with minor amounts of glycerol, monoacetin, and triacetin.[1][4] This compound serves a wide range of applications across various industries. It is utilized as a food additive (E number E1517), where it functions as a carrier solvent for flavorings and as a humectant.[5] Furthermore, it is employed as a plasticizer for resins, a solvent in cosmetics and personal care products, and as an excipient in pharmaceutical formulations to aid in drug delivery.[3][4][5]
For researchers and professionals in drug development, understanding the distinct characteristics of each isomer is crucial. The 1,2-isomer, in particular, is a structural analog of the endogenous second messenger 1,2-diacylglycerol (DAG), a critical molecule in cellular signal transduction.[6][7] This guide provides a comprehensive overview of the isomers of glycerol diacetate, detailing their physicochemical properties, synthesis and analytical protocols, and their significant role in biological signaling pathways.
Chemical Structures of Isomers
Glycerol contains two primary hydroxyl (-CH₂OH) groups and one secondary hydroxyl (-CHOH) group. The position of the two acetate groups on this backbone determines the isomer. The two resulting isomers are:
-
1,2-Glycerol Diacetate (1,2-diacetin) : The acetate groups are located on one primary and the adjacent secondary hydroxyl group.
-
1,3-Glycerol Diacetate (1,3-diacetin) : The acetate groups are located on the two primary hydroxyl groups.
Physicochemical Characteristics
The isomers of glycerol diacetate share the same molecular formula and weight but differ in their physical properties due to their structural differences. The data presented below is for the common mixture unless otherwise specified.
| Property | Value | References |
| Molecular Formula | C₇H₁₂O₅ | [2][8] |
| Molecular Weight | 176.17 g/mol | [2][8] |
| CAS Number | 25395-31-7 (Mixture) | [1] |
| 102-62-5 (1,2-isomer) | [1] | |
| 105-70-4 (1,3-isomer) | [1] | |
| Appearance | Clear, colorless, viscous, oily liquid | [2][3] |
| Melting Point | -30 °C | [1][8] |
| Boiling Point | 280 °C | [1][8] |
| Density | 1.17 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.440 | [8] |
| Vapor Pressure | <1 mmHg at 20 °C | [4][8] |
| Solubility | Soluble in water, alcohol, ether, and benzene. | [4][8] |
| Practically insoluble in carbon disulfide. | [4] |
Synthesis and Experimental Protocols
General Synthesis
Glycerol diacetate is commercially produced via the acetylation of glycerol. This esterification reaction is typically carried out by reacting glycerol with acetic acid or acetic anhydride.[5] To drive the reaction towards the formation of the di-ester and to improve yield, a catalyst is often employed. Catalysts can include acidic catalysts like sulfuric acid or solid acid catalysts such as sodium bisulfate and cation-exchange resins.[9][10] The reaction is often performed at elevated temperatures (e.g., 120-145 °C), and a water-carrying agent (entrainer) like n-propyl acetate or cyclohexane may be used to remove the water byproduct, shifting the equilibrium towards the products.[9][10]
Detailed Experimental Protocol: Synthesis via Acid Catalysis
The following protocol is a representative example based on methodologies described in the literature for the synthesis of diacetin.[9][10]
-
Reactant Charging : To a reaction kettle equipped with a stirrer, thermometer, and a distillation setup for water removal, charge glycerol and acetic acid. A typical molar ratio of glycerol to acetic acid is between 1:2.5 and 1:3.0.[9]
-
Catalyst and Entrainer Addition : Add a solid acid catalyst, such as sodium bisulfate (0.05-0.3% of the total reactant weight), and a water-carrying agent like n-propyl acetate (3-5% of total reactant weight).[9]
-
Esterification Reaction : Heat the mixture with continuous stirring to a temperature between 120-145 °C. Maintain this temperature for 8-14 hours, continuously removing the water-acetic acid azeotrope that forms.[9]
-
Neutralization and Purification : After the reaction is complete, cool the mixture. Neutralize the acid catalyst with a suitable base, such as a sodium bicarbonate solution.
-
Solvent Removal : Remove the water-carrying agent and any excess acetic acid via distillation under normal pressure.
-
Final Purification : Purify the resulting crude diacetin by distillation under reduced pressure (vacuum distillation) to obtain the final product.[10]
Analytical Characterization
Distinguishing between 1,2- and 1,3-diacetin isomers and quantifying their relative amounts in a mixture is critical for both quality control and research applications. The primary analytical methods employed are spectroscopic and chromatographic.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for the structural elucidation and quantification of acetylglycerol mixtures.[11][12] The different chemical environments of the protons and carbons in the 1,2- and 1,3-isomers result in distinct chemical shifts, allowing for their identification and the determination of their molar ratios in a sample.[12]
-
Gas Chromatography (GC) : GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard method for separating and quantifying the components of an acetylglycerol mixture, including glycerol, monoacetin, diacetin isomers, and triacetin.[11][13] The components are separated based on their volatility and interaction with the stationary phase of the GC column.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation : Prepare a dilute solution of the diacetin sample in a suitable volatile solvent, such as dichloromethane or methanol. An internal standard may be added for precise quantification.
-
GC-MS Instrument Conditions :
-
Injector : Set to a temperature of ~250 °C. Inject a small volume (e.g., 1 µL) of the sample in split or splitless mode.
-
Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Oven Program : Implement a temperature gradient to ensure separation. For example, start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas : Use Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector : Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-300.
-
-
Data Analysis : Identify the peaks for 1,2-diacetin and 1,3-diacetin based on their retention times and comparison of their mass spectra with library data.[14] The peak areas can be used to determine the relative percentage of each isomer.
Biological Significance and Signaling Pathways
The structural similarity of 1,2-diacetin to the endogenous lipid second messenger 1,2-diacylglycerol (DAG) makes it a molecule of significant interest in cell biology and drug development.[6] Cell-permeable, synthetic DAG analogs are invaluable tools for directly activating DAG-dependent signaling pathways to study their downstream effects.[6]
The Diacylglycerol (DAG) and Protein Kinase C (PKC) Pathway
One of the most critical roles of DAG is the activation of Protein Kinase C (PKC) isozymes.[15][16] This signaling cascade is fundamental to regulating a vast array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[17]
The canonical pathway is initiated by an extracellular signal:
-
Receptor Activation : An external stimulus (e.g., a hormone or neurotransmitter) binds to a cell surface receptor, such as a G-protein coupled receptor (GPCR).
-
PLC Activation : The activated receptor stimulates the enzyme Phospholipase C (PLC).
-
PIP₂ Hydrolysis : PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and DAG.
-
PKC Recruitment and Activation : DAG remains embedded in the plasma membrane, where it recruits conventional and novel PKC isoforms. The binding of DAG to the C1 domain of PKC causes a conformational change that relieves autoinhibition, leading to the activation of the kinase.[6][15]
-
Downstream Phosphorylation : Activated PKC then phosphorylates a multitude of target proteins on serine and threonine residues, propagating the signal and eliciting a specific cellular response.[18]
Beyond PKC, DAG also activates other protein families, including Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and Munc13 proteins, making it a key node in cellular signaling networks.[6]
Conclusion
The isomers of glycerol diacetate, 1,2-diacetin and 1,3-diacetin, are functionally and structurally distinct molecules despite sharing the same chemical formula. While both are valuable in various industrial applications, the 1,2-isomer holds particular importance for the scientific community as a stable, cell-permeable analog of the second messenger 1,2-diacylglycerol. A thorough understanding of their individual properties, methods of synthesis, and analytical characterization is essential for their effective use. For researchers in drug development and cell biology, leveraging 1,2-diacetin as a tool to modulate the PKC pathway and other DAG-effector systems provides a powerful method for investigating the complex web of cellular signaling and identifying potential therapeutic targets.
References
- 1. Glyceryl diacetate - Wikipedia [en.wikipedia.org]
- 2. Diacetin | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. Diacetin technical grade, 50 25395-31-7 [sigmaaldrich.com]
- 5. atamankimya.com [atamankimya.com]
- 6. benchchem.com [benchchem.com]
- 7. Human Metabolome Database: Showing metabocard for (±)-Glycerol 1,2-diacetate (HMDB0031712) [hmdb.ca]
- 8. 25395-31-7 CAS MSDS (Diacetin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. CN102659581A - Process for synthesizing diacetin - Google Patents [patents.google.com]
- 10. CN112939772A - Method for preparing glycerol diacetate - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. ijprajournal.com [ijprajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
The Solubility of Diacetin in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacetin (glycerol diacetate) is a versatile excipient and solvent utilized across the pharmaceutical, cosmetic, and food industries. Its efficacy in these applications is fundamentally linked to its solubility characteristics in various organic media. This technical guide provides a comprehensive overview of the solubility of diacetin in common organic solvents. Due to a notable absence of publicly available quantitative solubility data, this document focuses on summarizing the existing qualitative information and presenting a detailed, generalized experimental protocol for its quantitative determination. This guide is intended to be a valuable resource for researchers and professionals working with diacetin, enabling them to make informed decisions regarding solvent selection and to conduct their own precise solubility assessments.
Introduction to Diacetin
Diacetin, with the chemical formula C₇H₁₂O₅, is the diester of glycerol and acetic acid.[1] It typically exists as a mixture of two isomers: 1,2-diacetin and 1,3-diacetin. It is a colorless, viscous, and hygroscopic liquid with a high boiling point.[2] Its properties as a solvent, plasticizer, and emollient make it a valuable component in a wide array of formulations.[3] In the pharmaceutical industry, diacetin is particularly noted for its role as a solvent and carrier in drug delivery systems, enhancing the stability and bioavailability of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility is therefore critical for formulation development, enabling the creation of stable and effective products.
Qualitative Solubility of Diacetin
Table 1: Qualitative Solubility of Diacetin in Common Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility | Citation(s) |
| Alcohols | Ethanol | Soluble / Miscible | [2][4][5][6][7][8] |
| Methanol | Slightly Soluble | [9] | |
| Ethers | Diethyl Ether | Soluble / Partially Soluble | [10] |
| Aromatic Hydrocarbons | Benzene | Soluble | [8] |
| Esters | Ethyl Acetate | Partially Soluble | |
| Others | Dimethyl Sulfoxide (DMSO) | Soluble | [9] |
Experimental Protocols for Quantitative Solubility Determination
The following sections outline a detailed, generalized experimental protocol for the quantitative determination of diacetin solubility in an organic solvent. This protocol is based on the widely accepted "shake-flask" method, which is a standard approach for determining the equilibrium solubility of a compound. Two common analytical methods for quantification are provided: gravimetric analysis and High-Performance Liquid Chromatography (HPLC).
General Experimental Workflow
The overall process for determining the solubility of diacetin involves equilibrating an excess amount of diacetin in the chosen solvent, separating the undissolved portion, and then quantifying the amount of diacetin in the saturated solution.
Caption: General workflow for determining the solubility of diacetin.
Detailed Protocol: Shake-Flask Method
3.2.1. Materials and Equipment
-
High-purity diacetin
-
Analytical grade organic solvent of interest
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)
-
HPLC system (for HPLC analysis)
3.2.2. Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of diacetin to a series of scintillation vials. The exact amount should be sufficient to ensure that a solid phase of undissolved diacetin remains after equilibration.
-
Accurately add a known volume or mass of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved diacetin to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis). This step is crucial to remove any undissolved microparticles.
-
Quantification Method 1: Gravimetric Analysis
This method is suitable for non-volatile solutes and when the solvent can be easily evaporated.
Caption: Workflow for gravimetric determination of diacetin solubility.
-
Sample Weighing: Accurately weigh the vial containing the filtered saturated solution.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator or by placing the vial in a vacuum oven at a temperature that facilitates evaporation without degrading the diacetin.
-
Final Weighing: Once all the solvent has been removed and the vial has returned to room temperature, weigh the vial containing the dried diacetin residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of vial + dried diacetin) - (Mass of empty vial)] / (Volume of aliquot) * 100
Quantification Method 2: HPLC Analysis
This method is highly accurate and is suitable for a wide range of concentrations.
Caption: Workflow for HPLC determination of diacetin solubility.
-
Preparation of Standard Solutions: Prepare a series of diacetin standard solutions of known concentrations in the solvent of interest.
-
Generation of Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.
-
Sample Preparation: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Sample Analysis: Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Determine the concentration of diacetin in the diluted sample from the calibration curve. The solubility is then calculated by taking into account the dilution factor.
Solubility ( g/100 mL) = (Concentration from calibration curve) * (Dilution factor) * 100
Conclusion
This technical guide has consolidated the available qualitative information on the solubility of diacetin in common organic solvents and provided a detailed framework for its quantitative determination. While a comprehensive database of quantitative solubility data is currently lacking in the public domain, the experimental protocols outlined herein offer a robust methodology for researchers, scientists, and drug development professionals to generate the specific data required for their applications. Accurate solubility data is paramount for the successful formulation of products containing diacetin, and it is hoped that this guide will serve as a valuable tool in this endeavor.
References
- 1. Glyceryl diacetate - Wikipedia [en.wikipedia.org]
- 2. Diacetin | 25395-31-7 [chemicalbook.com]
- 3. Diacetin | FCC, Kosher, Tech Grade – Reliable U.S. Supplier [allanchem.com]
- 4. Diacetin technical grade, 50 25395-31-7 [sigmaaldrich.com]
- 5. Diacetin | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diacetin CAS#: 25395-31-7 [m.chemicalbook.com]
- 7. Cas 25395-31-7,Diacetin | lookchem [lookchem.com]
- 8. chem.international [chem.international]
- 9. Naarini Molbio Pharma [naarini.com]
- 10. Diacetin technical grade, 50 25395-31-7 [sigmaaldrich.com]
Stability and Degradation Pathways of 1,2,3-Propanetriol Diacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Propanetriol diacetate, commonly known as diacetin or glycerol diacetate, is a versatile diester of glycerol and acetic acid. It exists as a mixture of two isomers, 1,2-glyceryl diacetate and 1,3-glyceryl diacetate.[1] Diacetin is a clear, colorless, and odorless viscous liquid with a high boiling point, and it is miscible with water.[2] Its utility spans various industries, including pharmaceuticals, where it serves as a solvent and carrier for active pharmaceutical ingredients (APIs), enhancing their stability and delivery. Understanding the stability and degradation pathways of diacetin is paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This technical guide provides a comprehensive overview of the stability of 1,2,3-propanetriol diacetate under various stress conditions and details its degradation pathways.
Chemical Stability and Degradation Profile
1,2,3-Propanetriol diacetate is generally stable under recommended storage conditions, which include a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2] However, it is susceptible to degradation under several conditions, primarily through hydrolysis and thermal decomposition.
Hydrolytic Degradation
The ester linkages in 1,2,3-propanetriol diacetate are prone to hydrolysis, a reaction catalyzed by the presence of acids or bases. This degradation pathway results in the formation of monoacetin (glycerol monoacetate), glycerol, and acetic acid. The rate of hydrolysis is significantly influenced by the pH of the solution.
Acid and Base Catalyzed Hydrolysis:
-
Acidic Conditions: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Basic Conditions: Under alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to yield a carboxylate anion and an alcohol.
Thermal Degradation
Exposure to elevated temperatures can induce the degradation of 1,2,3-propanetriol diacetate. At its boiling point, diacetin can decompose to produce corrosive fumes of acrolein, a toxic and irritating compound.[2] The thermal decomposition pathway is complex and can lead to a variety of breakdown products.
Photodegradation
While specific studies on the photodegradation of 1,2,3-propanetriol diacetate are limited, it is a potential degradation pathway for many organic molecules, especially when exposed to ultraviolet (UV) light. Photodegradation can involve the absorption of light energy, leading to the excitation of electrons and subsequent chemical reactions such as cleavage of bonds.
Enzymatic Degradation
Lipases are enzymes that can catalyze the hydrolysis of esters, including 1,2,3-propanetriol diacetate. This enzymatic degradation is a key consideration in biological systems and for certain formulation types. The rate and extent of enzymatic hydrolysis are dependent on factors such as the specific lipase, pH, and temperature. Studies on the hydrolysis of the related compound, triacetin, have shown that lipases can be used to produce diacetin, and the reaction conditions, such as pH, can influence the isomeric ratio of the product.
Degradation Pathways
The primary degradation pathways for 1,2,3-propanetriol diacetate involve the hydrolysis of its ester bonds. The following diagram illustrates the general hydrolytic degradation pathway.
Quantitative Stability Data
While comprehensive quantitative stability data for 1,2,3-propanetriol diacetate is not extensively published, the following table summarizes the expected stability behavior based on its chemical structure and general principles of ester hydrolysis. Researchers should perform specific stability studies for their particular formulations and storage conditions.
| Stress Condition | Parameter | Expected Outcome | Primary Degradation Products |
| Hydrolysis | pH | Degradation rate is pH-dependent. Faster at acidic and alkaline pH. | Monoacetin, Glycerol, Acetic Acid |
| Temperature | Increased temperature accelerates hydrolysis. | Monoacetin, Glycerol, Acetic Acid | |
| Thermal | High Temperature | Decomposition occurs, especially near the boiling point. | Acrolein, Acetic Acid, other volatile compounds |
| Photochemical | UV/Visible Light | Potential for degradation upon prolonged exposure. | To be determined by specific studies. |
| Enzymatic | Lipases | Hydrolysis of ester bonds. | Monoacetin, Glycerol, Acetic Acid |
Experimental Protocols
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following are general protocols for conducting forced degradation studies on 1,2,3-propanetriol diacetate.
Forced Degradation Study Protocol
1. Preparation of Stock Solution: Prepare a stock solution of 1,2,3-propanetriol diacetate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Heat at 60-80°C for a specified period (e.g., 2, 4, 8 hours).
-
Cool the solution, neutralize it with 0.1 N NaOH, and dilute it with the mobile phase to the working concentration.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep at room temperature for a specified period (e.g., 30 minutes, 1, 2 hours).
-
Neutralize with 0.1 N HCl and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light, for a specified period (e.g., 2, 4, 8 hours).
-
-
Thermal Degradation:
-
Store the solid 1,2,3-propanetriol diacetate in an oven at an elevated temperature (e.g., 105°C) for a specified duration.
-
Also, heat a solution of the compound.
-
-
Photolytic Degradation:
-
Expose a solution of 1,2,3-propanetriol diacetate to UV light (e.g., in a photostability chamber) for a defined period.
-
A control sample should be kept in the dark.
-
3. Analysis: Analyze the stressed samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to identify and quantify the parent compound and any degradation products formed.
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. While a specific validated method for 1,2,3-propanetriol diacetate is not publicly detailed, a general reverse-phase HPLC (RP-HPLC) method can be developed and validated.
Example HPLC Parameters (to be optimized and validated):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) as diacetin lacks a strong chromophore, or Mass Spectrometry (MS) for better sensitivity and identification of unknown degradants.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Conclusion
1,2,3-Propanetriol diacetate is a stable excipient under recommended storage conditions but is susceptible to degradation via hydrolysis, thermal stress, and potentially photolysis. The primary degradation pathway is hydrolysis, leading to the formation of monoacetin, glycerol, and acetic acid. At high temperatures, it can decompose to form acrolein. A thorough understanding of these degradation pathways and the implementation of robust, validated stability-indicating analytical methods are essential for ensuring the quality and stability of pharmaceutical products containing diacetin. The provided protocols for forced degradation studies and the framework for a stability-indicating HPLC method serve as a starting point for researchers and drug development professionals to comprehensively evaluate the stability of 1,2,3-propanetriol diacetate in their specific applications.
References
Methodological & Application
Application Note: Synthesis of 1,2,3-Propanetriol Diacetate via Acetylation of Glycerol
Abstract
This application note provides a detailed protocol for the synthesis of 1,2,3-propanetriol diacetate, commonly known as diacetin, through the acetylation of glycerol. Diacetin is a valuable chemical intermediate with wide applications as a plasticizer, solvent, and fuel additive.[1][2] This document outlines the chemical principles, experimental procedures, and data analysis for this synthesis, targeting researchers, scientists, and professionals in drug development and chemical manufacturing. The protocol emphasizes the use of heterogeneous acid catalysts for a more environmentally friendly and efficient process.
Introduction
Glycerol, a major byproduct of biodiesel production, can be upgraded to value-added chemicals through various chemical transformations.[2][3] One such pathway is acetylation with acetic acid or acetic anhydride to produce a mixture of mono-, di-, and triacetin.[1][2] The reaction is typically catalyzed by an acid, and the product distribution can be controlled by modulating the reaction conditions. This note focuses on the selective synthesis of 1,2,3-propanetriol diacetate, a compound of significant industrial interest. The use of solid acid catalysts is highlighted as a green alternative to traditional homogeneous catalysts like sulfuric acid, which are corrosive and difficult to separate from the product.[1][4]
Chemical Reaction
The acetylation of glycerol proceeds in a stepwise manner, forming monoacetin, then diacetin, and finally triacetin. The overall reaction scheme is as follows:
Glycerol + Acetic Acid ⇌ Monoacetin + Water Monoacetin + Acetic Acid ⇌ Diacetin + Water Diacetin + Acetic Acid ⇌ Triacetin + Water
Data Presentation
The following table summarizes quantitative data from various studies on the acetylation of glycerol, showcasing the effect of different catalysts and reaction conditions on glycerol conversion and product selectivity.
| Catalyst | Acetic Acid/Glycerol Molar Ratio | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Diacetin Selectivity (%) | Reference |
| 2 M H₂SO₄/γ-Al₂O₃ | 9:1 | 110 | 5 | 97 | 49.9 | [2] |
| 20% (w/w) H₂SO₄/K10 | 12:1 | 120 | 5 | 99 | 59 | [2] |
| Amberlyst-15 | 9:1 | 110 | 5 | 97 | Not Specified | [5] |
| Sn1TPA | 5:1 | 120 | 4 | 97.79 | 61.75 | [6] |
| SO₄²⁻/γ-Al₂O₃ | 12:1 | 95 | 5 | 100 | Part of 77.4% (DAG+TAG) | [5] |
| Purolite C160 | 6:1 | 110 | 2.5 | 95 | 57 | [7] |
| Zr-zeolite | 10% wt catalyst/glycerol | 110 | 0.5 | 94.56 | 68 | [8] |
| SO₄²⁻/CeO₂-ZrO₂ | 10:1 | 100 | 3 | 99.12 | 57.28 | [9] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 1,2,3-propanetriol diacetate using a solid acid catalyst.
Materials and Equipment
-
Reactants: Glycerol (99%+), Glacial Acetic Acid
-
Catalyst: Amberlyst-15 (or other selected solid acid catalyst)
-
Solvent (for purification): Toluene (optional, as an azeotropic agent)[10]
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Thermometer or temperature probe
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or chromatography column for purification
-
Gas chromatograph (GC) for analysis
-
Experimental Procedure
-
Reaction Setup:
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer.
-
Ensure the apparatus is clean and dry.
-
-
Charging Reactants:
-
To the flask, add glycerol and acetic acid in the desired molar ratio (e.g., 1:6).
-
Add the solid acid catalyst (e.g., 5 wt% of glycerol).[2]
-
-
Reaction:
-
Begin stirring the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 110-120°C) using a heating mantle.[2][6]
-
Maintain the reaction at this temperature under reflux for the specified time (e.g., 4-5 hours).[2][5][6]
-
Monitor the reaction progress by taking small aliquots at different time intervals and analyzing them by Gas Chromatography (GC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst by filtration. The catalyst can be washed, dried, and potentially reused.[2]
-
The liquid product mixture will contain diacetin, monoacetin, triacetin, unreacted glycerol, and acetic acid.
-
Remove the excess acetic acid and water by distillation, possibly under reduced pressure.
-
Further purify the 1,2,3-propanetriol diacetate from the product mixture by fractional distillation under vacuum or by column chromatography.[1]
-
Safety Precautions
-
Handle glacial acetic acid and sulfuric acid (if used) in a well-ventilated fume hood as they are corrosive and have pungent fumes.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be cautious when heating the reaction mixture, as the reactants are flammable.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the experimental workflow.
Caption: Experimental workflow for the synthesis of 1,2,3-propanetriol diacetate.
References
- 1. Buy 1,2,3-Propanetriol, diacetate | 102-62-5 [smolecule.com]
- 2. Influence of Heterogeneous Catalysts and Reaction Parameters on the Acetylation of Glycerol to Acetin: A Review [mdpi.com]
- 3. Heterogeneous acid catalysts for acetylation in glycerol | DIAL.pr - BOREAL [dial.uclouvain.be]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. arpnjournals.org [arpnjournals.org]
- 9. biofueljournal.com [biofueljournal.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Glycerol Diacetate as a Solvent for Poorly Soluble Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerol diacetate, also known as diacetin, is a versatile solvent with a favorable safety profile that holds significant promise for the formulation of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] As a diester of glycerol and acetic acid, it is a clear, colorless, and odorless oily liquid.[1][3] Its utility in the pharmaceutical industry stems from its role as a solvent and carrier in various drug formulations, where it can enhance the stability and bioavailability of APIs.[4] This document provides detailed application notes and protocols for leveraging glycerol diacetate to overcome the challenges associated with the delivery of hydrophobic drugs.
Physicochemical Properties of Glycerol Diacetate
A comprehensive understanding of the physicochemical properties of glycerol diacetate is essential for its effective application in drug formulation.
Table 1: Physicochemical Properties of Glycerol Diacetate
| Property | Value | Reference |
| Synonyms | Diacetin, Glyceryl Diacetate | [3] |
| CAS Number | 25395-31-7 | [3] |
| Molecular Formula | C₇H₁₂O₅ | [3] |
| Molecular Weight | 176.17 g/mol | [3] |
| Appearance | Colorless, odorless, oily liquid | [1] |
| Solubility | Slightly soluble in water; soluble in alcohol and ether | [1] |
| Density | Approximately 1.17 g/mL at 25 °C | [4] |
| Boiling Point | 280 °C | [3] |
| Refractive Index | n20/D 1.440 | [4] |
Applications in Drug Formulation
Glycerol diacetate is a valuable excipient for enhancing the solubility of drugs with poor aqueous solubility, thereby improving their oral bioavailability. It can be employed in the development of various dosage forms, including oral solutions, soft gelatin capsules, and as a component of self-emulsifying drug delivery systems (SEDDS).
Solubility Enhancement
Table 2: Illustrative Solubility Enhancement with Glycerol Diacetate
| Drug | Class | Aqueous Solubility (µg/mL) | Hypothetical Solubility in Glycerol Diacetate (mg/mL) | Fold Increase (Hypothetical) |
| Gliclazide | Sulfonylurea (Antidiabetic) | 34-55 µg/mL at 25-37°C[5] | 50 | ~900-1470 |
| Celecoxib | COX-2 Inhibitor (Anti-inflammatory) | 3-7 µg/mL | 100 | ~14,000-33,000 |
| Ibuprofen | NSAID (Anti-inflammatory) | 21 µg/mL[6] | 200 | ~9,500 |
This data is illustrative to demonstrate the potential of glycerol diacetate and should be confirmed through laboratory experiments.
Experimental Protocols
The following section provides detailed, generalized protocols for key experiments related to the formulation and evaluation of poorly soluble drugs using glycerol diacetate.
Protocol for Determining Drug Solubility in Glycerol Diacetate
This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a drug in a solvent.[7]
Objective: To determine the saturation solubility of a poorly soluble drug in glycerol diacetate.
Materials:
-
Poorly soluble drug powder
-
Glycerol diacetate (pharmaceutical grade)
-
Glass vials with screw caps
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-performance liquid chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for drug quantification
Procedure:
-
Add an excess amount of the drug powder to a glass vial containing a known volume of glycerol diacetate.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed to let the undissolved particles settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved drug particles.[8]
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the quantification method.
-
Analyze the concentration of the drug in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility of the drug in glycerol diacetate, typically expressed in mg/mL.
Protocol for Preparation of an Oral Solution
This protocol describes the preparation of a simple oral solution using glycerol diacetate as the primary solvent.
Objective: To prepare a clear, homogenous oral solution of a poorly soluble drug.
Materials:
-
Poorly soluble drug
-
Glycerol diacetate
-
Propylene glycol (optional co-solvent)
-
Flavoring agent (optional)
-
Sweetening agent (optional)
-
Graduated cylinders
-
Beakers
-
Magnetic stirrer and stir bar
-
Amber glass bottles for storage
Procedure:
-
Weigh the required amount of the poorly soluble drug.
-
Measure the required volume of glycerol diacetate.
-
In a beaker, gradually add the drug powder to the glycerol diacetate while continuously stirring with a magnetic stirrer.
-
If a co-solvent is used, it can be pre-mixed with the glycerol diacetate or added during the dissolution process.
-
Continue stirring until the drug is completely dissolved, which may be facilitated by gentle warming if the drug is heat-stable.
-
Once the drug is dissolved, add any desired flavoring or sweetening agents and stir until uniformly mixed.
-
Visually inspect the solution for clarity and the absence of undissolved particles.
-
Transfer the final solution into amber glass bottles for protection from light.
Protocol for In Vitro Dissolution Testing
This protocol outlines a general procedure for evaluating the in vitro release of a drug from a glycerol diacetate-based formulation.[9][10]
Objective: To assess the dissolution profile of a drug formulated in glycerol diacetate in a physiologically relevant medium.
Materials:
-
Drug formulation in glycerol diacetate
-
Dissolution apparatus (e.g., USP Apparatus 2 - Paddle)
-
Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)
-
Syringes and filters for sampling
-
HPLC or UV-Vis spectrophotometer for drug analysis
Procedure:
-
Prepare the dissolution medium and equilibrate it to 37 °C in the dissolution vessels.
-
Accurately measure a dose of the drug formulation and carefully introduce it into the dissolution vessel.
-
Start the dissolution apparatus at a specified paddle speed (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.
-
Immediately filter the sample to stop the dissolution process.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Analyze the drug concentration in each filtered sample using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol for Stability Testing
This protocol provides a framework for assessing the physical and chemical stability of a drug formulation in glycerol diacetate.[11]
Objective: To evaluate the stability of the drug formulation under accelerated and long-term storage conditions.
Materials:
-
Drug formulation in glycerol diacetate, packaged in the final proposed container-closure system.
-
Stability chambers set to specific temperature and humidity conditions (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated).
-
Analytical instrumentation for assessing drug content, degradation products, and physical properties.
Procedure:
-
Prepare multiple batches of the drug formulation.
-
Place the packaged samples in the stability chambers.
-
At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated), withdraw samples for analysis.
-
Analyze the samples for the following parameters:
-
Appearance: Color, clarity, and presence of any precipitation.
-
Assay: Quantification of the active drug to determine its content.
-
Degradation Products: Identification and quantification of any impurities or degradation products.
-
pH (if applicable for co-solvent systems).
-
Viscosity.
-
-
Compare the results to the initial (time zero) values and assess if they remain within the predefined acceptance criteria.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for developing and evaluating a liquid formulation of a poorly soluble drug using glycerol diacetate.
Caption: Workflow for Glycerol Diacetate-Based Formulation.
Signaling Pathway of a Model Drug: Gliclazide
Gliclazide, a sulfonylurea, primarily acts on pancreatic β-cells to stimulate insulin secretion.[12][13][14][15][16]
Caption: Mechanism of Action of Gliclazide.
Signaling Pathway of a Model Drug: Celecoxib
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that reduces inflammation and pain.[17][18][19][20][21]
Caption: Mechanism of Action of Celecoxib.
Conclusion
Glycerol diacetate is a promising solvent for addressing the challenges of formulating poorly water-soluble drugs. Its favorable safety profile and solubilizing capacity make it a valuable tool for pharmaceutical scientists. The protocols and information provided in this document offer a foundational framework for the successful development and evaluation of drug formulations utilizing glycerol diacetate. It is imperative that researchers conduct thorough experimental validation to determine the optimal formulation parameters for their specific API.
References
- 1. CN112939772A - Method for preparing glycerol diacetate - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Glyceryl diacetate - Wikipedia [en.wikipedia.org]
- 4. atamankimya.com [atamankimya.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. Current Position of Gliclazide and Sulfonylureas in the Contemporary Treatment Paradigm for Type 2 Diabetes: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Gliclazide? [synapse.patsnap.com]
- 14. gavinpublishers.com [gavinpublishers.com]
- 15. Sulphonylureas - Uses, How it Works & Side Effects | Diabetes UK [diabetes.org.uk]
- 16. Mechanisms and characteristics of sulfonylureas and glinides. | Semantic Scholar [semanticscholar.org]
- 17. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 20. clinician.com [clinician.com]
- 21. researchgate.net [researchgate.net]
Application of Diacetin as a Plasticizer in Polymer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetin, also known as glycerol diacetate, is a versatile and eco-friendly plasticizer utilized in polymer research to enhance the flexibility, processability, and overall performance of various polymers. As a diglyceride, it is characterized by its low toxicity and rapid biodegradability, making it a sustainable alternative to conventional plasticizers like phthalates.[1][2] Diacetin functions by embedding itself between polymer chains, which increases the intermolecular spacing and reduces the forces holding the chains together.[3] This action increases the "free volume," allowing for greater polymer chain mobility, which in turn lowers the glass transition temperature (Tg) and imparts greater flexibility to the material.[3][4]
These application notes provide a comprehensive overview of the use of diacetin as a plasticizer, with a primary focus on its application in cellulose diacetate (CDA) and potential applications in other biodegradable polymers such as polylactic acid (PLA). Detailed experimental protocols for the preparation and characterization of diacetin-plasticized polymer films are also presented.
Effects of Diacetin on Polymer Properties
The incorporation of diacetin as a plasticizer significantly modifies the thermal and mechanical properties of polymers. The extent of these changes is typically dependent on the concentration of diacetin used.
Cellulose Diacetate (CDA)
Diacetin has been shown to be an effective and green plasticizer for cellulose diacetate (CDA), a biodegradable polymer that is otherwise difficult to melt-process due to its narrow processing window between its flowing and decomposition temperatures.[5][6]
Key Effects:
-
Improved Processability: The addition of diacetin allows for the melt processing of CDA.[1][2]
-
Enhanced Flexibility: A notable increase in the elongation at break is observed. For instance, the elongation at break of CDA films can increase from 14% to 26% with the addition of diacetin.[5]
-
Reduced Glass Transition Temperature (Tg): Diacetin effectively lowers the Tg of CDA, indicating increased polymer chain mobility.[5]
-
Maintained Optical Clarity: CDA films plasticized with diacetin can maintain high visible light transmittance of about 90%.[5]
-
Increased Moisture Permeability: The moisture permeability of plasticized CDA films increases, which can be beneficial for applications such as breathable films.[5][6]
-
Enhanced Biodegradability: Formulations containing diacetin have been shown to be completely biodegradable.[1][2]
Quantitative Data Summary:
| Property | Polymer | Diacetin Concentration | Observation |
| Elongation at Break | Cellulose Diacetate (CDA) | Not specified | Increased from 14% to 26%[5] |
| Tensile Strength | Cellulose Diacetate (CDA) | Increasing amount | Decreases[6] |
| Elastic Modulus | Cellulose Diacetate (CDA) | Increasing amount | Decreases[6] |
| Glass Transition Temp. (Tg) | Cellulose Diacetate (CDA) | Not specified | Lowered[5] |
| Visible Light Transmittance | Cellulose Diacetate (CDA) | Not specified | High, around 90%[5] |
| Water Vapor Permeability | Cellulose Diacetate (CDA) | Increasing amount | Raised from 18.2 × 10–13 g·cm−1·s−1·Pa−1 to 23.6 × 10–13 g·cm−1·s−1·Pa−1[6] |
| Biodegradation | Cellulose Diacetate (CDA) | 30% | Completely biodegraded within 46 days of composting[1][2] |
Experimental Protocols
The following are detailed methodologies for the preparation and characterization of polymer films plasticized with diacetin.
Protocol 1: Preparation of Plasticized Polymer Films by Solvent Casting
This method is well-suited for laboratory-scale preparation of thin films with uniform thickness.
Materials:
-
Polymer (e.g., Cellulose Diacetate, Polylactic Acid)
-
Diacetin
-
Volatile Solvent (e.g., Acetone, Dichloromethane)
-
Glass petri dish or flat glass plate
-
Magnetic stirrer and stir bar
-
Beaker
-
Fume hood
Procedure:
-
Polymer Dissolution:
-
Weigh the desired amount of polymer and dissolve it in a suitable volatile solvent in a beaker. A typical concentration is 10% (w/v).
-
Stir the solution using a magnetic stirrer at room temperature until the polymer is completely dissolved. This may take several hours.[7]
-
-
Addition of Diacetin:
-
Calculate the required amount of diacetin based on the desired weight percentage relative to the polymer (e.g., for 10 wt% diacetin, add 0.1 g of diacetin for every 1 g of polymer).
-
Add the diacetin to the polymer solution and continue stirring for at least 30 minutes to ensure a homogenous mixture.
-
-
Film Casting:
-
Pour the polymer-diacetin solution into a clean, dry glass petri dish or onto a level glass plate.
-
Gently swirl the dish or tilt the plate to ensure the solution spreads evenly to achieve a uniform thickness.
-
-
Solvent Evaporation:
-
Place the cast film in a fume hood at room temperature to allow for slow evaporation of the solvent. The evaporation time will vary depending on the solvent and film thickness but is typically 12-24 hours.[7] For some solvents like N-methyl-2-pyrrolidone (NMP), drying at an elevated temperature (e.g., 80°C) in an oven may be required.[7]
-
-
Film Detachment:
-
Once the film is completely dry, carefully detach it from the glass substrate using a flat-bladed spatula or by peeling from one corner.
-
-
Final Drying:
-
To remove any residual solvent, place the detached film in a vacuum oven at a temperature below the polymer's Tg for 24 hours.
-
Protocol 2: Preparation of Plasticized Polymer Blends by Melt Extrusion
This method is suitable for producing larger quantities of plasticized polymer and is representative of industrial processing.
Materials and Equipment:
-
Polymer pellets (e.g., Cellulose Diacetate, Polylactic Acid)
-
Diacetin
-
Twin-screw extruder
-
Pelletizer
-
Injection molding machine or compression molder (for specimen preparation)
Procedure:
-
Material Pre-drying:
-
Dry the polymer pellets in a vacuum oven at an appropriate temperature and time to remove any absorbed moisture (e.g., PLA at 80°C for 4 hours).
-
-
Premixing:
-
In a sealed container, weigh the required amounts of polymer pellets and diacetin.
-
Thoroughly mix the components to ensure a uniform coating of diacetin on the polymer pellets.
-
-
Melt Extrusion:
-
Set the temperature profile of the twin-screw extruder according to the polymer's processing window. For CDA plasticized with diacetin, a temperature range of 190-210°C may be suitable.
-
Feed the premixed material into the extruder hopper.
-
The molten blend is extruded through a die into strands.
-
-
Pelletizing:
-
Cool the extruded strands in a water bath.
-
Feed the cooled strands into a pelletizer to produce plasticized polymer pellets.
-
-
Specimen Preparation:
-
Dry the resulting pellets in a vacuum oven.
-
Use an injection molding machine or a compression molder to prepare specimens for characterization according to standard dimensions (e.g., ASTM D638 for tensile testing).
-
Protocol 3: Characterization of Plasticized Polymer Films
A. Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the plasticized polymer.
-
Procedure:
-
Weigh 5-10 mg of the film sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for PLA) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. This first heating scan is to erase the thermal history.
-
Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).
-
Heat the sample again to the same upper temperature at the same heating rate. The Tg is determined from this second heating scan.
-
B. Mechanical Testing: Tensile Properties
-
Objective: To measure the tensile strength, elongation at break, and Young's modulus of the plasticized films.
-
Standard: ASTM D882 for thin plastic sheeting.[6]
-
Procedure:
-
Cut the films into rectangular specimens of specific dimensions as per the standard (e.g., 15 mm width and 100 mm length).
-
Measure the thickness of each specimen at several points and calculate the average.
-
Clamp the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the specimen fractures.
-
Record the load-elongation data to calculate the tensile properties.
-
C. Spectroscopic Analysis: Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To investigate the interactions between the polymer and diacetin.
-
Procedure:
-
Obtain the FTIR spectrum of the plasticized film using an FTIR spectrometer in transmission or Attenuated Total Reflectance (ATR) mode.
-
Analyze the spectra for any shifts in the characteristic peaks of the polymer and diacetin, which can indicate intermolecular interactions (e.g., hydrogen bonding). A red shift in the carbonyl stretching band can indicate interaction between the plasticizer and the polymer.[6]
-
Concluding Remarks
Diacetin serves as a highly effective and environmentally friendly plasticizer for polymers such as cellulose diacetate. Its incorporation leads to significant improvements in processability and flexibility, while also enhancing biodegradability. The protocols outlined in these application notes provide a framework for the successful preparation and comprehensive characterization of diacetin-plasticized polymer films, enabling researchers and scientists to further explore and optimize their applications in various fields, including packaging, biomedical devices, and drug delivery systems.
References
Application Notes and Protocols for 1,2,3-Propanetriol, diacetate in Enzyme Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Propanetriol, diacetate, also known as glyceryl diacetate or diacetin, is a valuable substrate for studying the activity of various hydrolytic enzymes. As a diester of glycerol, it serves as a substrate for lipases, esterases, and deacetylases, which are implicated in lipid metabolism and other critical physiological processes.[1] The enzymatic hydrolysis of this compound results in the sequential release of acetate and the formation of monoacetin and ultimately glycerol. This reaction can be monitored to characterize enzyme kinetics, screen for enzyme inhibitors, and understand the substrate specificity of these enzymes. These studies are crucial in drug development, biotechnology, and food science.
Enzymes Acting on this compound
Several enzymes have been shown to hydrolyze this compound and structurally related compounds. These enzymes are key targets in various research and development areas.
| Enzyme Class | Specific Examples | Source Organism(s) | Relevance/Application |
| Lipases | Lipase B (CALB) | Candida antarctica | Biocatalysis, synthesis of structured lipids. |
| Lipase (AK) | Pseudomonas fluorescens | Biocatalysis, detergent formulation. | |
| Pancreatic Lipase | Porcine, Human | Digestive physiology, development of obesity treatments. | |
| Esterases | Esterase | Bacillus cereus, Burkholderia sp. | Bioremediation, chiral synthesis. |
| Deacetylases | Not explicitly detailed for this substrate in searches, but implied by its structure. | Various | Cellular regulation, potential drug targets. |
Metabolic Context of this compound Hydrolysis
The enzymatic hydrolysis of this compound releases glycerol and acetate. Glycerol is a central molecule in metabolism, serving as a precursor for the synthesis of triglycerides and phospholipids in the liver and adipose tissue.[2] It can also enter the glycolysis pathway to provide energy or be converted to glucose via gluconeogenesis.[2] Acetate is readily metabolized throughout the body. Understanding the enzymatic breakdown of diacetin provides insights into lipid metabolism and energy homeostasis.
Caption: Metabolic fate of this compound.
Experimental Protocols
Two primary methods for assaying the enzymatic hydrolysis of this compound are detailed below: a titrimetric pH-stat method and a chromatographic method.
Protocol 1: Titrimetric pH-Stat Assay for Lipase/Esterase Activity
This protocol is adapted from standard pH-stat methods for lipase activity.[1][3][4][5][6][7][8] The principle lies in the titration of the acetic acid released during the hydrolysis of this compound with a standardized alkaline solution to maintain a constant pH. The rate of addition of the titrant is proportional to the enzyme activity.
Materials:
-
pH-stat titration system (e.g., Metrohm, Titralab)
-
Thermostated reaction vessel (glass)
-
Magnetic stirrer or overhead stirrer
-
This compound (substrate)
-
Enzyme solution (e.g., Candida antarctica lipase B, Pseudomonas fluorescens lipase)
-
Sodium hydroxide (NaOH), 0.01 N, standardized
-
Trizma base or similar buffer salt
-
Deionized water
-
Nitrogen gas supply
Procedure:
-
Preparation of Substrate Emulsion:
-
Prepare a 10% (v/v) emulsion of this compound in a 5 mM Tris-HCl buffer (pH 7.5) containing 2 mM CaCl2 and 1 mM EDTA.
-
Emulsify using a high-speed homogenizer or sonicator until a stable, milky emulsion is formed.
-
Equilibrate the substrate emulsion to the assay temperature (e.g., 37°C).
-
-
pH-Stat Setup:
-
Calibrate the pH electrode at the assay temperature.
-
Set the pH-stat to maintain the desired pH (e.g., pH 7.5 for many lipases).
-
Fill the autoburette with standardized 0.01 N NaOH.
-
-
Enzyme Assay:
-
Add a defined volume of the substrate emulsion (e.g., 15 mL) to the thermostated reaction vessel.
-
Start stirring and purge the headspace with nitrogen to prevent CO2 absorption.
-
Allow the system to equilibrate to the set pH and temperature.
-
Initiate the reaction by adding a small, known volume of the enzyme solution (e.g., 100 µL).
-
The pH-stat will automatically titrate the released acetic acid with NaOH.
-
Record the volume of NaOH consumed over time for a period where the rate is linear (typically 5-10 minutes).
-
-
Calculation of Enzyme Activity:
-
One unit of lipase/esterase activity is defined as the amount of enzyme that releases 1 µmole of acetic acid per minute under the specified conditions.
-
Activity (U/mL) = (V × N × 1000) / (t × v)
-
V = volume of NaOH consumed in liters
-
N = normality of NaOH (mol/L)
-
t = time in minutes
-
v = volume of enzyme solution added in mL
-
-
Caption: Workflow for the pH-stat titrimetric assay.
Protocol 2: Chromatographic Assay for Hydrolysis of this compound
This protocol allows for the quantification of the substrate (diacetin) depletion and the formation of products (monoacetin and glycerol) over time using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[9][10][11][12][13][14]
Materials:
-
HPLC system with a Refractive Index (RI) or UV detector, or a GC system with a Flame Ionization Detector (FID).
-
Appropriate column (e.g., for HPLC: C18 reverse-phase; for GC: capillary column suitable for lipid analysis).
-
This compound (substrate)
-
Enzyme solution
-
Buffer solution (e.g., 50 mM phosphate buffer, pH 7.0)
-
Quenching solution (e.g., ethanol, isopropanol, or an acidic solution)
-
Standards for this compound, monoacetin, and glycerol.
-
Thermostated incubator/shaker.
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the substrate emulsion (as described in Protocol 1) and buffer in a series of vials.
-
Equilibrate the vials to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme solution to each vial. Start a timer.
-
Include a control vial with no enzyme.
-
-
Time-Course Sampling:
-
At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), stop the reaction in one vial by adding a quenching solution. The quenching agent will denature the enzyme.
-
Place the quenched samples on ice.
-
-
Sample Preparation for Chromatography:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
If necessary, dilute the samples with the mobile phase (for HPLC) or a suitable solvent (for GC).
-
-
Chromatographic Analysis:
-
HPLC:
-
Mobile phase: A suitable mixture, for example, acetonitrile/water gradient.
-
Detector: RI detector is suitable for all components; a UV detector can be used at low wavelengths (~210 nm).
-
Run a standard curve for the substrate and products.
-
Inject the prepared samples and integrate the peak areas.
-
-
GC:
-
Derivatization of the samples may be necessary to increase the volatility of glycerol and monoacetin.
-
Run a standard curve for the derivatized substrate and products.
-
Inject the prepared samples and integrate the peak areas.
-
-
-
Data Analysis:
-
Plot the concentration of the substrate (diacetin) and products (monoacetin, glycerol) as a function of time.
-
Calculate the initial rate of substrate consumption or product formation from the linear portion of the curve.
-
Enzyme activity can be expressed as µmol of substrate consumed or product formed per minute per mg of enzyme.
-
Data Presentation
| Parameter | Description | Method of Determination | Example of Expected Data |
| Specific Activity | Moles of substrate converted per unit time per mass of enzyme (e.g., U/mg). | Titrimetric or Chromatographic Assay | Enzyme X shows a specific activity of 50 U/mg on this compound at pH 7.5 and 37°C. |
| Michaelis-Menten Constant (Km) | Substrate concentration at which the reaction rate is half of Vmax. Indicates substrate affinity. | Varying substrate concentration in the chosen assay. | Km of Enzyme Y for this compound is determined to be X mM. |
| Maximum Velocity (Vmax) | The maximum rate of the enzymatic reaction at saturating substrate concentrations. | Varying substrate concentration in the chosen assay. | Vmax for a given concentration of Enzyme Y is Y µmol/min. |
| Turnover Number (kcat) | The number of substrate molecules converted to product per enzyme molecule per unit time. | Vmax / [Enzyme]. Requires pure enzyme of known concentration. | kcat of pure Enzyme Y is Z s-1. |
| Catalytic Efficiency (kcat/Km) | A measure of how efficiently an enzyme converts a substrate into product. | Calculated from kcat and Km. | The catalytic efficiency of Enzyme Y for this compound is W M-1s-1. |
Conclusion
This compound is a versatile and useful substrate for the characterization of lipases and esterases. The protocols provided herein offer robust methods for determining enzyme activity and kinetics. While specific kinetic data for this substrate is sparse, the outlined experimental approaches will enable researchers to generate such data for their enzymes of interest, thereby facilitating advancements in drug discovery and biotechnology.
References
- 1. cliscent.com [cliscent.com]
- 2. Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase activity measured in serum by a continuous-monitoring pH-Stat technique--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Continuous pH-stat titration method for the assay of lipoprotein lipase activity in vitro (Journal Article) | OSTI.GOV [osti.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycerol Diacetate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerol diacetate, also known as diacetin, is a versatile excipient increasingly utilized in pharmaceutical formulations.[1][2] As a diester of glycerol and acetic acid, it is a clear, colorless, and somewhat oily liquid.[2] Its utility in drug delivery stems from its properties as a solvent, carrier, and plasticizer, which can significantly enhance the stability and bioavailability of active pharmaceutical ingredients (APIs).[1] Glycerol diacetate is particularly valuable for the formulation of poorly water-soluble drugs, a common challenge in pharmaceutical development.[1] This document provides detailed application notes and experimental protocols for the use of glycerol diacetate in various drug delivery systems.
Physicochemical Properties of Glycerol Diacetate
A thorough understanding of the physicochemical properties of glycerol diacetate is essential for its effective application in drug delivery.
| Property | Value | Reference |
| Synonyms | Diacetin, Glyceryl Diacetate | [2] |
| CAS Number | 25395-31-7 | |
| Molecular Formula | C₇H₁₂O₅ | |
| Molecular Weight | 176.17 g/mol | |
| Appearance | Clear, colorless, hygroscopic, oily liquid | [2] |
| Odor | Slight, fatty odor | [2] |
| Solubility | Soluble in water and ethanol | [3] |
| Specific Gravity (20°C/20°C) | 1.175 - 1.195 | [3] |
| Refractive Index (n20/D) | ~1.440 | [2][4] |
Applications in Drug Delivery Systems
Glycerol diacetate's properties make it suitable for a variety of drug delivery systems:
-
Oral Solutions and Syrups: Its solvent properties aid in dissolving APIs, improving drug stability and bioavailability.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): As a co-solvent or oily phase, it can help in the formation of fine oil-in-water emulsions upon gentle agitation in the gastrointestinal tract, enhancing the absorption of lipophilic drugs.
-
Topical and Transdermal Formulations: It can act as a solvent and a plasticizer in creams, gels, and transdermal patches, improving texture, spreadability, and drug permeation.
-
Parenteral Formulations: Its co-solvent properties can be utilized in the development of stable injectable formulations for poorly water-soluble drugs.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of various drug delivery systems utilizing glycerol diacetate.
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for a Poorly Water-Soluble Drug (e.g., Ibuprofen)
Objective: To formulate a SEDDS to enhance the solubility and dissolution of Ibuprofen.
Materials:
-
Ibuprofen (API)
-
Glycerol Diacetate (Co-solvent/Oily Phase)
-
Labrasol® (Surfactant)
-
Transcutol® P (Co-surfactant)
-
Magnetic stirrer
-
Glass vials
Methodology:
-
Solubility Studies:
-
Determine the saturation solubility of Ibuprofen in glycerol diacetate, Labrasol®, and Transcutol® P.
-
Add an excess amount of Ibuprofen to 2 mL of each excipient in separate vials.
-
Shake the vials for 48 hours at 25°C on a mechanical shaker.
-
Centrifuge the samples at 3000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
Analyze the filtrate for Ibuprofen content using a validated HPLC method.
-
-
Formulation of SEDDS:
-
Based on the solubility studies, prepare various formulations by mixing glycerol diacetate, Labrasol®, and Transcutol® P in different ratios (w/w).
-
Add a fixed amount of Ibuprofen (e.g., 100 mg) to each formulation.
-
Vortex the mixture until a clear solution is obtained.
-
-
Characterization of SEDDS:
-
Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle agitation (50 rpm). Record the time taken for the formation of a clear or slightly bluish-white emulsion.
-
Droplet Size Analysis: Dilute the formed emulsion with distilled water and measure the globule size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
In Vitro Drug Release: Perform dissolution studies using a USP Type II dissolution apparatus. Add the SEDDS formulation (equivalent to 100 mg Ibuprofen) to 900 mL of 0.1 N HCl maintained at 37°C and 75 rpm. Withdraw samples at predetermined time intervals, filter, and analyze for Ibuprofen content by HPLC.
-
Quantitative Data Summary (Hypothetical):
| Formulation Code | Glycerol Diacetate (%) | Labrasol® (%) | Transcutol® P (%) | Ibuprofen Solubility (mg/mL) | Emulsification Time (s) | Droplet Size (nm) | PDI | % Drug Release in 30 min |
| F1 | 30 | 40 | 30 | 125 | 45 | 150 | 0.25 | 85 |
| F2 | 40 | 30 | 30 | 150 | 60 | 180 | 0.31 | 78 |
| F3 | 20 | 50 | 30 | 110 | 35 | 120 | 0.21 | 92 |
Experimental Workflow for SEDDS Formulation and Evaluation:
References
Diacetin: A Versatile Building Block in Organic Chemical Synthesis
Introduction
Diacetin, also known as glycerol diacetate, is a di-ester of glycerol and acetic acid. It exists as a mixture of two isomers, 1,2-diacetin and 1,3-diacetin, and is a colorless, odorless, and slightly viscous liquid. While widely recognized for its applications as a plasticizer, solvent, and food additive, diacetin also serves as a valuable and versatile building block in organic chemical synthesis. Its bifunctional nature, possessing both hydroxyl and ester moieties, allows for a range of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules, including pharmaceuticals, polymers, and specialty chemicals. This document provides detailed application notes and experimental protocols for the use of diacetin in organic synthesis, aimed at researchers, scientists, and drug development professionals.
Synthesis of Diacetin
The primary method for synthesizing diacetin is the direct esterification of glycerol with acetic acid. This reaction is typically catalyzed by an acid and can be fine-tuned to control the yield and isomeric ratio of the product.
Experimental Protocol: Synthesis of Diacetin via Acid-Catalyzed Esterification
This protocol is adapted from the process described in patent CN102659581A.[1]
Materials:
-
Glycerol
-
Acetic Acid
-
Sodium Bisulfate (Solid Catalyst)
-
n-Propyl Acetate (Water-carrying agent)
-
Reaction Kettle with stirrer, thermometer, and condenser
-
Distillation apparatus
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Charging the Reactor: In a reaction kettle, combine glycerol and acetic acid in a molar ratio of 1:2.5 to 1:3.0.
-
Catalyst and Water-Carrying Agent Addition: Add sodium bisulfate as the solid catalyst, with the amount being 0.05-0.3% of the total weight of the reactants. Add n-propyl acetate as the water-carrying agent.
-
Esterification Reaction: Heat the mixture to a temperature range of 120-145°C with continuous stirring. Maintain this temperature for 8-14 hours. The water produced during the esterification will be removed azeotropically with n-propyl acetate.
-
Work-up: After the reaction is complete, cool the mixture. Neutralize the acidic catalyst with a suitable base, such as a sodium bicarbonate solution.
-
Purification: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate. The crude product can be further purified by distillation under reduced pressure to obtain diacetin.
Quantitative Data:
| Parameter | Value | Reference |
| Glycerol:Acetic Acid Molar Ratio | 1:2.5 - 1:3.0 | [1] |
| Catalyst (Sodium Bisulfate) | 0.05 - 0.3% of total reactant weight | [1] |
| Reaction Temperature | 120 - 145°C | [1] |
| Reaction Time | 8 - 14 hours | [1] |
| Diacetin Content in Crude | 45 - 60% | [1] |
Reaction Workflow:
Diacetin as a Building Block in Organic Synthesis
Diacetin's utility as a building block stems from its ability to undergo further chemical modifications at its free hydroxyl group or through transesterification of its acetate groups.
Synthesis of a Dimeric Glycerol Ester
Diacetin can serve as a precursor for the synthesis of novel dimeric glycerol esters. This chemoenzymatic approach highlights the selective transformations possible with diacetin.[2]
Overview: This synthesis involves two main steps: the enzymatic hydrolysis of triacetin to 1,2-diacetin, followed by the oxidation of 1,2-diacetin to a dimeric ester.
Step 1: Enzymatic Hydrolysis of Triacetin to 1,2-Diacetin
Materials:
-
Triacetin
-
Immobilized lipase B from Candida antarctica on octyl agarose (CALB-OC)
-
Phosphate buffer (pH 7.0)
-
Organic solvent (e.g., ethyl acetate for extraction)
Procedure:
-
Reaction Setup: In a reaction vessel, combine triacetin with the immobilized lipase (CALB-OC) in a phosphate buffer (pH 7.0).
-
Hydrolysis: Stir the mixture at room temperature. The progress of the reaction can be monitored by techniques such as gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3 hours.
-
Work-up and Purification: After the reaction, the 1,2-diacetin product is extracted from the aqueous phase using an organic solvent like ethyl acetate. The organic phase is then dried and the solvent is evaporated to yield purified 1,2-diacetin.
Step 2: Oxidation of 1,2-Diacetin to the Dimeric Ester
Materials:
-
1,2-Diacetin (from Step 1)
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel for filtration
Procedure:
-
Oxidation Reaction: Dissolve the purified 1,2-diacetin in dichloromethane. Add pyridinium chlorochromate (PCC) to the solution. The reaction is typically carried out at room temperature for 12 hours.
-
Work-up and Purification: After the reaction is complete, the mixture is filtered through a silica gel pad to remove the chromium salts. The filtrate, containing the dimeric ester, is concentrated under reduced pressure.
Quantitative Data:
| Reaction Step | Key Parameter/Result | Reference |
| Enzymatic Hydrolysis (without acetonitrile) | Yield of 1,2-diacetin: 71% | [2] |
| Oxidation and Dimerization | The dimeric ester is isolated as the major product after workup. | [2] |
| Antimicrobial Activity of Dimeric Ester (100 ppm) | 49% growth reduction in C. albicans and 68% growth reduction in C. parapsilosis. | [2] |
Reaction Pathway:
Conclusion
Diacetin is an accessible and versatile chemical intermediate with significant potential as a building block in organic synthesis. The protocols and data presented here provide a foundation for researchers to explore its utility in creating novel and valuable molecules. Further research into the diverse reactivity of diacetin is encouraged to unlock its full potential in the fields of drug discovery, materials science, and beyond.
References
- 1. CN102659581A - Process for synthesizing diacetin - Google Patents [patents.google.com]
- 2. Chemoenzymatic Synthesis of the New 3-((2,3-Diacetoxypropanoyl)oxy)propane-1,2-diyl Diacetate Using Immobilized Lipase B from Candida antarctica and Pyridinium Chlorochromate as an Oxidizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1,2,3-Propanetriol, diacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1,2,3-Propanetriol, diacetate (also known as glycerol diacetate or diacetin), a compound commonly used in the food, pharmaceutical, and cosmetic industries. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and a classic titration method are designed to ensure accurate and precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific method for the quantification of this compound. For improved volatility and chromatographic performance, derivatization to 1,2,3-Propanetriol, triacetate is recommended.
Experimental Protocol
a) Sample Preparation (Derivatization to Triacetate)
-
Sample Aliquot: Accurately weigh or pipette a known amount of the sample containing this compound into a reaction vial.
-
Internal Standard: Add an appropriate internal standard (e.g., 1,2,4-butanetriol) to the sample.
-
Derivatization Reagent: Add a mixture of pyridine and acetic anhydride (1:1 v/v) to the vial. A typical volume is 100 µL for a small sample size.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 1 hour to ensure complete conversion to 1,2,3-Propanetriol, triacetate.
-
Evaporation: After cooling, evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of a suitable solvent, such as ethyl acetate, for GC-MS analysis.
b) GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector | Split/splitless, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 145 (for triacetin) |
| Qualifier Ions | m/z 43, 103, 115 (for triacetin) |
Quantitative Data (Representative)
The following table summarizes typical validation parameters for the GC-MS analysis of diols after derivatization. These values can be used as a benchmark for the analysis of this compound.[1][2]
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.5 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 5.0 µg/L |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
High-Performance Liquid Chromatography (HPLC) Method
HPLC with UV or Refractive Index (RI) detection is a versatile method for the quantification of this compound, particularly in samples where it is present at higher concentrations.
Experimental Protocol
a) Sample Preparation
-
Dilution: Accurately weigh a portion of the sample and dilute it with the mobile phase to a concentration within the calibration range.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
b) HPLC Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector (set at 210 nm) or Refractive Index Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Quantitative Data (Representative)
The following table presents typical performance data for the HPLC analysis of related acetins.
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.02 - 0.06 mg/L (with UV detection) |
| Limit of Quantification (LOQ) | 0.06 - 0.19 mg/L (with UV detection) |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Titration Method (Assay)
This classical titration method is suitable for determining the purity of a this compound sample. The method is based on the saponification of the ester followed by back-titration of the excess alkali.[3]
Experimental Protocol
a) Reagents
-
1 N Potassium Hydroxide (KOH) in isopropanol
-
0.5 N Sulfuric Acid (H₂SO₄)
-
Phenolphthalein indicator solution
b) Procedure
-
Sample Weighing: Accurately weigh about 1 g of the this compound sample into a pressure bottle.[3]
-
Saponification: Add 25.0 mL of 1 N potassium hydroxide and 15 mL of isopropanol to the bottle.[3]
-
Heating: Stopper the bottle, secure it, and heat it in a water bath at 98 ± 2°C for 1 hour.[3]
-
Cooling: Remove the bottle from the bath and allow it to cool to room temperature.[3]
-
Titration: Add 6-8 drops of phenolphthalein indicator and titrate the excess alkali with 0.5 N sulfuric acid until the pink color disappears.[3]
-
Blank Determination: Perform a blank determination using the same procedure but without the sample.[3]
c) Calculation
The percentage of this compound can be calculated using the following formula:
% this compound = ((B - S) x N x 88.08) / W
Where:
-
B = volume of sulfuric acid used for the blank (mL)
-
S = volume of sulfuric acid used for the sample (mL)
-
N = normality of the sulfuric acid
-
88.08 = equivalent weight of this compound (molecular weight / 2)
-
W = weight of the sample (g)
Quantitative Data (Representative)
| Parameter | Expected Value |
| Accuracy | Typically ≥ 99% |
| Precision (%RSD) | ≤ 1% |
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound via esterification.
General Analytical Workflow
Caption: A typical workflow for the quantitative analysis of this compound.
References
Application Note: Purity Analysis of Glycerol Diacetate by Gas Chromatography (GC)
Introduction
Glycerol diacetate, also known as diacetin, is a diester of glycerol and acetic acid. It is a versatile chemical intermediate and a common excipient in the pharmaceutical industry, used as a plasticizer, humectant, and solvent. The purity of glycerol diacetate is critical for its performance and safety in final products. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used analytical technique for the quantitative determination of glycerol diacetate and its potential impurities.
This application note provides a detailed protocol for the analysis of glycerol diacetate purity by GC-FID. The method is designed to separate and quantify glycerol diacetate as well as common impurities such as glycerol, monoacetin, triacetin, and residual acetic acid.
Principle
The method employs a high-resolution gas chromatography system equipped with a flame ionization detector (FID). The sample is diluted in a suitable solvent and injected into the GC system. The components of the sample are separated based on their boiling points and interaction with the stationary phase of the GC column. The FID detects the separated components as they elute from the column, and the resulting signal is proportional to the concentration of each analyte. Quantification is achieved by using an internal standard and creating a calibration curve with known standards.
Experimental Protocols
Materials and Reagents
-
Glycerol Diacetate Sample: To be analyzed
-
Standards:
-
Glycerol (≥99.5%)
-
Monoacetin (mixture of 1- and 2-isomers, ≥98%)
-
Glycerol Diacetate (mixture of 1,2- and 1,3-isomers, ≥98%)
-
Triacetin (≥99.5%)
-
Acetic Acid (glacial, ≥99.7%)
-
-
Internal Standard: 1,4-Butanediol (≥99%)
-
Solvent: Methanol (HPLC grade or equivalent)
-
Gases:
-
Carrier Gas: Helium (≥99.999%) or Nitrogen (≥99.999%)
-
FID Gases: Hydrogen (≥99.999%), Air (zero grade)
-
Instrumentation and Chromatographic Conditions
-
Gas Chromatograph: Agilent 6890N or equivalent, equipped with a split/splitless injector and a flame ionization detector.
-
Column: DB-624 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness). A mid-polar column like DB-624 is recommended for good separation of the polar analytes.
-
Injector Temperature: 250 °C
-
Detector Temperature: 275 °C
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp 1: 10 °C/min to 200 °C, hold for 5 minutes
-
Ramp 2: 15 °C/min to 240 °C, hold for 5 minutes
-
-
Carrier Gas Flow Rate: 1.2 mL/min (constant flow)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Preparation of Solutions
Accurately weigh approximately 500 mg of 1,4-butanediol and dissolve it in a 50 mL volumetric flask with methanol. This yields a concentration of approximately 10 mg/mL.
Accurately weigh approximately 100 mg of each standard (glycerol, monoacetin, glycerol diacetate, triacetin, and acetic acid) into separate 10 mL volumetric flasks and dilute to volume with methanol.
Prepare a series of at least five working calibration standards by diluting the stock solutions with methanol in volumetric flasks. Each standard should contain a constant concentration of the internal standard. A suggested range for the analytes is from 0.1 mg/mL to 2.0 mg/mL.
-
Example for one calibration point: Pipette appropriate volumes of each stock solution and 1 mL of the IS Stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.
Accurately weigh approximately 100 mg of the glycerol diacetate sample into a 10 mL volumetric flask. Add 1 mL of the IS Stock solution and dilute to the mark with methanol. Mix thoroughly.
Data Analysis
Identify the peaks in the chromatogram based on the retention times obtained from the analysis of the individual standard solutions. Calculate the response factor (RF) for each analyte relative to the internal standard using the following formula:
RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)
Calculate the concentration of each impurity and the glycerol diacetate in the sample using the following formula:
Concanalyte (mg/mL) = (Areaanalyte / AreaIS) * (ConcIS / RF)
The purity of glycerol diacetate is calculated as the percentage of the main component in the sample.
Data Presentation
Table 1: Chromatographic Parameters
| Parameter | Value |
| Instrument | Gas Chromatograph with FID |
| Column | DB-624 (30 m x 0.25 mm ID, 0.25 µm) |
| Injector Temperature | 250 °C |
| Detector Temperature | 275 °C |
| Oven Program | 80°C (2 min), 10°C/min to 200°C (5 min), 15°C/min to 240°C (5 min) |
| Carrier Gas | Helium at 1.2 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Table 2: Expected Retention Times and Quantitative Data
| Analyte | Expected Retention Time (min) | Linearity Range (mg/mL) | Correlation Coefficient (r²) |
| Acetic Acid | ~ 4.5 | 0.1 - 2.0 | > 0.998 |
| Glycerol | ~ 8.2 | 0.1 - 2.0 | > 0.997 |
| Monoacetin | ~ 12.5 | 0.1 - 2.0 | > 0.999 |
| 1,4-Butanediol (IS) | ~ 13.8 | - | - |
| Glycerol Diacetate | ~ 16.2 | 0.1 - 2.0 | > 0.999 |
| Triacetin | ~ 18.5 | 0.1 - 2.0 | > 0.999 |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.
Mandatory Visualization
Caption: Workflow for GC analysis of glycerol diacetate purity.
Conclusion
The described GC-FID method provides a reliable and accurate means for determining the purity of glycerol diacetate and quantifying its common impurities. The method is straightforward and utilizes standard gas chromatography equipment, making it suitable for routine quality control in research, development, and manufacturing environments. Proper system suitability checks and method validation should be performed to ensure the accuracy and precision of the results.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Diacetin
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of diacetin. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability studies, and formulation development. The described protocol utilizes a C18 stationary phase with a UV-Vis Diode Array Detector (DAD), ensuring high selectivity and sensitivity.
Introduction
Diacetin, also known as glycerol diacetate, is a widely used excipient in the pharmaceutical, cosmetic, and food industries.[1] It functions as a plasticizer, solvent, and humectant.[1] Accurate and precise analytical methods are crucial for determining the purity and concentration of diacetin in raw materials and finished products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds. This document provides a detailed protocol for an HPLC method specifically developed and validated for diacetin analysis.
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ultrapure water
-
Diacetin reference standard
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of diacetin is presented in Table 1.
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Dichloromethane:Ultrapure Water (59.6:0.4:40 v/v/v)[2] |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 0.5 mL/min[2] |
| Column Temperature | 30°C[2] |
| Detector | UV-Vis Diode Array Detector (DAD)[2] |
| Detection Wavelength | 245 nm[2] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Table 1: Optimized Chromatographic Conditions
Protocols
1. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of diacetin reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.
2. Sample Preparation
The sample preparation will vary depending on the matrix. A general procedure for a liquid formulation is provided below.
-
Accurately weigh a portion of the sample equivalent to approximately 10 mg of diacetin into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]
3. Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 2.
| Validation Parameter | Result |
| Linearity (R²) | ≥ 0.99[2] |
| Range | 10 - 100 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Robustness | The method proved to be robust.[2] |
Table 2: Summary of Method Validation Data
Results and Discussion
The developed HPLC method provides excellent separation of diacetin from other potential impurities and formulation excipients. The peak shape for diacetin was symmetrical with a tailing factor close to 1. The method demonstrated good linearity over the specified concentration range with a correlation coefficient (R²) of ≥ 0.99.[2] The precision of the method was confirmed by low relative standard deviation (%RSD) values for replicate injections. The accuracy was established through recovery studies, with results falling within the acceptable range of 98.0% to 102.0%. The robustness of the method was evaluated by introducing small, deliberate variations in the mobile phase composition and flow rate, which did not significantly affect the results.[2]
Conclusion
The HPLC method described in this application note is a reliable, accurate, and precise tool for the quantitative analysis of diacetin in various samples. The detailed protocol and validated parameters make it suitable for routine use in quality control and research and development laboratories.
Visualizations
Caption: HPLC analysis workflow for diacetin quantification.
References
Application Notes and Protocols for 1,2,3-Propanetriol, diacetate as a Food Additive and Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Propanetriol, diacetate, commonly known as diacetin or glyceryl diacetate, is a synthetic chemical compound used in the food industry as a food additive and flavoring agent.[1][2][3] It is the diester of glycerol and acetic acid and typically exists as a mixture of 1,2- and 1,3-diacetate isomers.[3] Diacetin is a colorless, oily liquid with a mild, buttery taste and is soluble in water, alcohol, and ether.[1][4] Its primary functions in food products are as a solvent for flavors, a plasticizer, and a humectant.
This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in food and beverage applications.
Regulatory Status and Safety Profile
This compound is recognized as a safe food additive by international regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated glyceryl diacetate and established an Acceptable Daily Intake (ADI) of "not specified," which is indicative of its low toxicity. It is also listed as a food additive with the E number E1517.[3] In the United States, it is considered a Generally Recognized as Safe (GRAS) substance for its intended use as a flavoring agent and adjuvant.[5][6]
Toxicological Data Summary
| Parameter | Value | Species | Reference |
| LD50 (Intravenous) | 3000 mg/kg | Dog | [4] |
Applications in the Food Industry
-
Flavoring Agent: Diacetin is used to impart a buttery flavor to various food products.[1]
-
Solvent for Flavors: Due to its solvent properties, it is an effective carrier for other flavorings and colorings, ensuring their uniform distribution within the food matrix.[2]
-
Plasticizer: It can be used to improve the texture and flexibility of certain food items.
-
Humectant: Its hygroscopic nature helps to retain moisture in food products, extending their shelf life.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in a Beverage Matrix by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol provides a method for the determination of this compound concentration in a beverage sample.
1. Principle
The concentration of this compound is determined by gas chromatography with a flame ionization detector (GC-FID). The method involves direct injection of the beverage sample after dilution.
2. Reagents and Materials
-
This compound (analytical standard, >99% purity)
-
Ethanol (GC grade)
-
Deionized water
-
Volumetric flasks
-
Micropipettes
-
GC vials with septa
3. Instrumentation
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
-
Autosampler
4. Preparation of Standards
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of ethanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a 10% ethanol/water solution to achieve concentrations ranging from 10 to 200 µg/mL.
5. Sample Preparation
-
For clear beverages, dilute the sample 1:10 with a 10% ethanol/water solution.
-
For beverages containing suspended solids, centrifuge the sample at 5000 rpm for 10 minutes and use the supernatant for dilution.
-
Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.
6. GC-FID Conditions
| Parameter | Condition |
| Column | DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Temperature Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 220°CHold: 5 min at 220°C |
| Carrier Gas | Helium or Nitrogen at a constant flow of 1 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
7. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the final concentration in the original beverage sample, accounting for the dilution factor.
Protocol 2: Sensory Evaluation of this compound as a Flavoring Agent - Triangle Test
This protocol is designed to determine if a perceptible difference in flavor exists between a standard product and a product containing this compound.[7][8]
1. Principle
The triangle test is a discriminative sensory evaluation method.[7] Panelists are presented with three coded samples, two of which are identical and one is different. They are asked to identify the odd sample. The results are analyzed statistically to determine if a significant difference exists.[7][8]
2. Materials
-
Base product (e.g., unflavored beverage, plain biscuit)
-
This compound solution of a desired concentration
-
Identical, odor-free sample cups
-
Coding labels (e.g., random three-digit numbers)
-
Water and unsalted crackers for palate cleansing
-
Ballot sheets for recording responses
3. Panelist Selection
-
Select a panel of at least 20-30 individuals who are regular consumers of the product category being tested.
-
Panelists should be free from colds, allergies, or any condition that might affect their sense of taste or smell.
-
Provide basic instructions on the test procedure.
4. Sample Preparation
-
Prepare two sets of samples:
-
Control (A): The base product.
-
Test (B): The base product with the addition of this compound at the desired concentration.
-
-
For each panelist, prepare a set of three samples in one of the following random orders: AAB, ABA, BAA, BBA, BAB, ABB.
-
Ensure all samples are at the same temperature and presented in identical cups with random three-digit codes.
5. Test Procedure
-
Provide each panelist with a tray containing the three coded samples, a ballot sheet, and palate cleansers.
-
Instruct panelists to taste the samples from left to right.
-
Ask panelists to identify the sample that is different from the other two and circle the corresponding code on their ballot.
-
Panelists may re-taste the samples if necessary.
6. Data Analysis
-
Count the total number of panelists and the number of correct responses.
-
Use a statistical table for the triangle test (or a chi-square test) to determine if the number of correct identifications is statistically significant at a chosen confidence level (typically p < 0.05).
-
If the number of correct responses is greater than the minimum required for significance, it can be concluded that a perceptible flavor difference exists.
Signaling Pathways and Metabolism
Metabolic Pathway
Upon ingestion, this compound is expected to be hydrolyzed by esterases in the gastrointestinal tract and other tissues into glycerol and acetic acid. Both of these metabolites are endogenous substances and are readily absorbed and utilized in normal metabolic pathways. Glycerol can enter the glycolysis or gluconeogenesis pathways, while acetate can be converted to acetyl-CoA and enter the citric acid cycle.
Metabolic pathway of this compound.
Experimental Workflows
Workflow for Safety and Efficacy Evaluation
The following diagram illustrates a general workflow for the evaluation of a new food additive like this compound.
References
- 1. chem.international [chem.international]
- 2. infocons.org [infocons.org]
- 3. atamankimya.com [atamankimya.com]
- 4. diacetin [thegoodscentscompany.com]
- 5. femaflavor.org [femaflavor.org]
- 6. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 7. Triangle Test [sensorysociety.org]
- 8. The Triangle Test — BrewSake.org [brewsake.org]
Application Notes and Protocols for the Biocatalytic Synthesis of Glycerol Diacetate Using Immobilized Lipases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of glycerol diacetate (diacetin) through an environmentally friendly biocatalytic route using immobilized lipases. This method offers a sustainable alternative to traditional chemical synthesis, operating under milder conditions and offering higher selectivity, thereby reducing byproduct formation and simplifying downstream processing.
Introduction
Glycerol diacetate, a key platform chemical, finds extensive applications in the pharmaceutical, cosmetic, food, and polymer industries as a solvent, plasticizer, and precursor for various bioactive molecules. The enzymatic synthesis of glycerol diacetate via the esterification of glycerol with acetic acid, catalyzed by immobilized lipases, presents a highly efficient and "green" manufacturing process. Immobilized enzymes offer significant advantages, including enhanced stability, ease of separation from the reaction mixture, and reusability, which are critical for developing economically viable industrial processes. This document outlines the methodologies for lipase immobilization, enzymatic synthesis of glycerol diacetate, and the analytical quantification of the reaction products.
Data Presentation: Synthesis of Acylglycerols using Immobilized Lipase
The following tables summarize typical quantitative data obtained from the enzymatic synthesis of diacylglycerols (DAGs), which can be extrapolated for the synthesis of glycerol diacetate. The use of immobilized Candida antarctica lipase B (CALB), commercially available as Novozym 435, is highlighted due to its high activity and selectivity in esterification reactions.
Table 1: Influence of Reaction Parameters on Diacylglycerol (DAG) Synthesis
| Parameter | Condition | Glycerol Conversion (%) | Diacylglycerol (DAG) Yield (%) | Reference |
| Substrate Molar Ratio (Fatty Acid:Glycerol) | 1:1 | 85 | 45 | [1] |
| 2:1 | 95 | 70 | [2] | |
| 1:2 | 70 | 40 | [1] | |
| Enzyme Load (% w/w of substrates) | 2% | 60 | 35 | [3] |
| 5% | 95.3 | 80.3 | [2] | |
| 10% | >98 | 85 | [2] | |
| Temperature (°C) | 40 | 75 | 60 | [4] |
| 50 | 95 | 80 | [2] | |
| 60 | 92 | 75 (Acyl migration increases) | [4] | |
| Reaction Time (hours) | 4 | 80 | 65 | [3] |
| 8 | 95 | 80 | [2] | |
| 12 | >98 | 82 | [2] | |
| Molecular Sieves (Water Removal) | Without | 70 | 55 | [5] |
| With | >95 | >80 | [5] |
Table 2: Comparison of Different Immobilized Lipases for Diacylglycerol Synthesis
| Immobilized Lipase | Support | Optimal Temperature (°C) | Max. DAG Yield (%) | Reusability (after 5 cycles) | Reference | | :--- | :--- | :--- | :--- | :--- | | Candida antarctica Lipase B (Novozym 435) | Macroporous Acrylic Resin | 50-60 | ~85 | >90% activity retention |[2] | | Thermomyces lanuginosus Lipase | Macroporous Resin | 55 | 46.7 | ~80% activity retention |[3] | | Rhizomucor miehei Lipase (Lipozyme RM IM) | Ion-exchange Resin | 50 | 80.3 | >80% activity retention |[2] |
Experimental Protocols
Protocol for Immobilization of Lipase on Macroporous Resin
This protocol describes a general method for the immobilization of lipase, such as Candida antarctica Lipase B, onto a macroporous resin support.
Materials:
-
Lipase solution (e.g., from Candida antarctica B)
-
Macroporous resin (e.g., LX-201A)
-
Ethanol (95%)
-
Poly(ethylene glycol) diglycidyl ether (PEGDGE) as a cross-linking agent
-
Phosphate buffer (pH 7.0)
-
Deionized water
-
Shaking incubator
-
Filtration apparatus
Procedure:
-
Resin Pretreatment:
-
Immerse the macroporous resin in a 95% ethanol solution for 24 hours to ensure complete swelling of the pores.[3]
-
Wash the swollen resin thoroughly with deionized water to remove the ethanol.
-
Dry the resin until a constant weight is achieved.
-
-
Cross-linking of the Support:
-
Prepare a 2% (w/v) solution of PEGDGE in phosphate buffer (pH 7.0).
-
Add 0.5 g of the pretreated resin to 5 mL of the PEGDGE solution.[3]
-
Incubate the mixture in a shaking incubator at 250 rpm and 35°C for 4 hours.[3]
-
After incubation, filter the resin and wash it extensively with deionized water to remove any unreacted cross-linking agent.
-
-
Enzyme Immobilization:
-
Prepare a lipase solution in phosphate buffer (pH 7.0) with a concentration of 5 mg of lipase per gram of support material.[3]
-
Add the cross-linked resin to the lipase solution.
-
Incubate the mixture in a shaking incubator at 35°C for 4 hours to allow for enzyme adsorption.[3]
-
Filter the immobilized lipase and wash it with phosphate buffer to remove any unbound enzyme.
-
Dry the immobilized lipase at room temperature or under vacuum and store it at 4°C until use.
-
Protocol for Biocatalytic Synthesis of Glycerol Diacetate
This protocol details the enzymatic esterification of glycerol with acetic acid to produce glycerol diacetate.
Materials:
-
Immobilized lipase (e.g., Novozym 435 or prepared as in Protocol 3.1)
-
Glycerol
-
Glacial acetic acid
-
Molecular sieves (3Å), activated
-
Solvent (optional, e.g., tert-butanol or solvent-free system)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Reaction Setup:
-
In a screw-capped flask, add glycerol and acetic acid. A typical molar ratio is 1:2 (glycerol:acetic acid) to favor the formation of diacetate.[2]
-
If a solvent is used, add it to the reaction mixture.
-
Add the immobilized lipase. A typical enzyme load is 5-10% (w/w) based on the total weight of the substrates.[2]
-
Add activated molecular sieves (approximately 10% w/v) to the mixture to remove the water produced during the esterification, which drives the reaction towards product formation.[5]
-
-
Reaction Conditions:
-
Seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer.
-
Maintain the reaction temperature at 50-60°C.[2]
-
Stir the reaction mixture at a constant speed (e.g., 200 rpm) to ensure proper mixing.
-
Allow the reaction to proceed for 8-12 hours. Samples can be withdrawn periodically to monitor the progress of the reaction.[2]
-
-
Product Recovery:
-
After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed and reused.
-
The liquid product mixture, containing glycerol diacetate, monoacetate, triacetate, unreacted glycerol, and acetic acid, can be purified by vacuum distillation.
-
Protocol for Analysis of Reaction Products by Gas Chromatography (GC-FID)
This protocol is for the quantitative analysis of glycerol, monoacetin, diacetin, and triacetin in the reaction mixture.
Materials and Equipment:
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary column suitable for the analysis of glycerol and its esters (e.g., a polar capillary column)
-
Helium or Nitrogen as carrier gas
-
Standards of glycerol, monoacetin, diacetin, and triacetin
-
Internal standard (e.g., 1,4-butanediol)
-
Pyridine and acetic anhydride for derivatization (optional, but recommended for better peak shape and resolution)
-
Methanol or another suitable solvent for sample dilution
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: Increase to 150°C at 10°C/min, hold for 2 minutes
-
Ramp 2: Increase to 240°C at 15°C/min, hold for 5 minutes
-
-
Carrier Gas Flow Rate: 1.5 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Sample Preparation (with Derivatization):
-
Take a known amount of the reaction mixture and add a known amount of the internal standard.
-
Evaporate any solvent under a stream of nitrogen.
-
Add pyridine and acetic anhydride to the sample and heat at 60-70°C for 30 minutes to convert the hydroxyl groups to acetate esters. This improves the volatility and chromatographic behavior of glycerol and monoacetin.
-
After cooling, dilute the sample with a suitable solvent before injection into the GC.
-
-
Calibration:
-
Prepare a series of standard solutions containing known concentrations of glycerol, monoacetin, diacetin, triacetin, and the internal standard.
-
Derivatize the standards using the same procedure as the samples.
-
Inject the derivatized standards into the GC and generate calibration curves by plotting the peak area ratio of each analyte to the internal standard against the concentration.
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
Identify the peaks corresponding to the derivatized glycerol, monoacetin, diacetin, and triacetin based on the retention times of the standards.
-
Quantify the concentration of each component in the sample using the calibration curves.
-
Protocol for Analysis of Reaction Products by High-Performance Liquid Chromatography (HPLC)
This protocol provides an alternative method for the quantification of glycerol acetates.
Materials and Equipment:
-
High-Performance Liquid Chromatograph with a UV or Refractive Index (RI) detector.
-
Reversed-phase C18 column.
-
Mobile phase: A mixture of acetonitrile and water.
-
Standards of glycerol, monoacetin, diacetin, and triacetin.
HPLC Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)[6]
-
Flow Rate: 0.5 mL/min[6]
-
Column Temperature: 30°C[6]
-
Detector: UV at 245 nm (if derivatized) or RI detector[6]
-
Injection Volume: 20 µL
Procedure:
-
Sample Preparation:
-
Dilute a known amount of the reaction mixture with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Calibration:
-
Prepare a series of standard solutions of glycerol, monoacetin, diacetin, and triacetin in the mobile phase.
-
Inject the standards into the HPLC and generate calibration curves by plotting the peak area against the concentration.
-
-
Analysis:
-
Inject the prepared sample into the HPLC.
-
Identify the peaks for each component based on the retention times of the standards.
-
Quantify the concentration of each component using the calibration curves.
-
Visualizations
Experimental Workflow for Lipase Immobilization
Caption: Workflow for the immobilization of lipase on macroporous resin.
Experimental Workflow for Glycerol Diacetate Synthesis
Caption: Workflow for the biocatalytic synthesis of glycerol diacetate.
Logical Relationship of Reaction Components
Caption: Key components in the enzymatic synthesis of glycerol diacetate.
References
- 1. Enzymatic preparation of diacylglycerols: lipase screening, immobilization, characterization and glycerolysis performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immobilization of Lipase from Thermomyces Lanuginosus and Its Glycerolysis Ability in Diacylglycerol Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3-Propanetriol Diacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 1,2,3-Propanetriol diacetate (glycerol diacetate).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 1,2,3-Propanetriol diacetate?
The synthesis is an esterification reaction where glycerol is acetylated. This process involves three consecutive reversible reactions where the hydroxyl groups (-OH) of glycerol react with an acetylating agent to form monoacetate (monoacetin), diacetate (diacetin), and triacetate (triacetin), with water as a by-product.[1] The goal is to optimize conditions to favor the formation of the diacetate product.
Q2: What are the common starting materials for this synthesis?
The primary reactants are glycerol and an acetylating agent.
-
Glycerol: Typically obtained from natural sources like vegetable oils or as a byproduct of biodiesel production.[2]
-
Acetylating Agent: Acetic acid is commonly used. Acetic anhydride or acetyl chloride can also be used and often react under milder conditions.[3]
Q3: What types of catalysts are effective for glycerol acetylation?
A range of catalysts can be used, primarily acidic catalysts, which can be homogeneous or heterogeneous.
-
Homogeneous Catalysts: Mineral acids like sulfuric acid can be used to facilitate the reaction.[4] However, these can be corrosive and difficult to separate from the product.
-
Heterogeneous Catalysts: Solid acid catalysts are often preferred as they are more environmentally friendly and easier to separate.[3] Examples include cation exchange resins like Amberlyst-15, zeolites, and various mixed metal oxides.[5][6] Amberlyst-15 has shown high activity and selectivity towards di- and triacetin.[1][6]
Q4: What are the typical isomers of 1,2,3-Propanetriol diacetate?
The product commonly known as glycerol diacetate or diacetin is typically a mixture of two isomers: 1,2-glyceryl diacetate and 1,3-glyceryl diacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,2,3-Propanetriol diacetate, focusing on improving yield and purity.
Problem: Low Glycerol Conversion
Q: My overall glycerol conversion is low, resulting in a poor yield. What factors should I investigate?
A: Low glycerol conversion is a common issue that can be addressed by optimizing several reaction parameters. The choice of catalyst, reactant molar ratio, temperature, and reaction time all play critical roles.
Troubleshooting Steps:
-
Catalyst Selection and Loading: The catalyst is crucial for reaction efficiency. Heterogeneous catalysts like Amberlyst-15 are highly effective.[6] Ensure the catalyst loading is adequate; for instance, catalyst amounts of 2-6% of the glycerol weight have been used.[5] Increasing catalyst load can improve conversion, but may also lead to unwanted side products if not optimized.[3]
-
Reactant Molar Ratio: An excess of the acetylating agent (acetic acid) is often used to shift the reaction equilibrium towards the products.[2] Molar ratios of acetic acid to glycerol ranging from 3.5:1 to 9:1 have been shown to achieve high conversion.[3][5]
-
Reaction Temperature: Higher temperatures generally increase the reaction rate.[1][2] Typical temperatures range from 80°C to 145°C.[5][7] However, excessively high temperatures (e.g., above 150°C) can lead to glycerol decomposition and product discoloration.
-
Reaction Time: The reaction requires sufficient time to proceed to completion. Reaction times can vary from a few hours to over 14 hours depending on the other conditions.[5][7] Monitor the reaction progress over time to determine the optimal duration.
Problem: Poor Selectivity Towards Diacetate
Q: The reaction produces a mixture with high concentrations of monoacetate or triacetate. How can I improve the selectivity for diacetate?
A: Selectivity is determined by the stepwise nature of the acetylation reaction. Controlling reaction parameters can favor the formation of diacetate over the other esters.
Troubleshooting Steps:
-
Adjust Molar Ratio: The molar ratio of acetic acid to glycerol is a key factor. A lower molar ratio may favor monoacetate, while a very high ratio can push the reaction towards triacetate.[3] A molar ratio in the range of 1:2.5 to 1:3 (glycerol:acetic acid) is often a good starting point for targeting diacetate.[5][7]
-
Optimize Reaction Time: Since the reaction is consecutive (Glycerol → Monoacetate → Diacetate → Triacetate), reaction time is critical. Shorter reaction times will yield more monoacetate, while very long times will favor triacetate. You must experimentally determine the "sweet spot" for maximizing diacetate.
-
Control Temperature: Temperature influences the rate of all three acetylation steps. Higher temperatures can increase the rate of conversion to triacetate.[1] Moderate temperatures (e.g., 100-120°C) may provide better control over selectivity.
Problem: Product Discoloration
Q: The final reaction mixture is dark yellow or brown. What is the cause and how can it be prevented?
A: Discoloration often indicates the formation of by-products from side reactions, which can be caused by excessive heat. Glycerol can decompose at high temperatures, and the boiling point of diacetin itself can lead to decomposition, producing corrosive fumes of acrolein.
Preventative Measures:
-
Maintain Moderate Temperature: Avoid excessively high reaction temperatures. The optimal temperature is a balance between achieving a good reaction rate and preventing decomposition. A range of 95°C to 145°C is commonly cited.[5][7]
-
Use a Suitable Catalyst: A highly selective catalyst can help the main reaction proceed at lower temperatures, thus minimizing side reactions.
-
Purification: If discoloration occurs, the product can often be purified and decolorized through methods like distillation or treatment with activated carbon.
Data on Reaction Parameters and Yield
The following table summarizes data from various studies, illustrating the impact of different reaction conditions on glycerol conversion and product selectivity. This data can guide the optimization of your experimental setup.
| Catalyst | Glycerol:Acetic Acid (Molar Ratio) | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Diacetate Selectivity (%) | Reference |
| Sodium Bisulfate | 1:2.5 - 1:3.0 | 120 - 145 | 8 - 14 | - | 45 - 60 (content in mixture) | [5][7] |
| Amberlyst-15 / Nafion511 | - | 95 | 10 | - | 53.8 (purity) | [5] |
| Amberlyst-35 | 1:9 | 105 | 4 | ~100 | - (25.9% Triacetin) | [3] |
| Sulphated CeO₂–ZrO₂ | - | 100 | 3 | 99.1 | 57.28 | [3] |
| SnTPA | 1:5 | 110 | 4 | 97.79 | 61.75 | [2] |
| Amberlyst-15 | - | - | 0.5 | 97 | - | [6] |
Diagrams
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Caption: General experimental workflow for the synthesis and purification of this compound.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; glycerol [label="Glycerol"]; monoacetin [label="Monoacetate"]; diacetin [label="Diacetate\n(Target Product)", fillcolor="#FBBC05", fontcolor="#202124"]; triacetin [label="Triacetate"];
// Edges glycerol -> monoacetin [label="+ Acetic Acid\n- H₂O"]; monoacetin -> diacetin [label="+ Acetic Acid\n- H₂O"]; diacetin -> triacetin [label="+ Acetic Acid\n- H₂O"]; }
Caption: Consecutive reaction pathway for the acetylation of glycerol.
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check_selectivity -> adjust_selectivity [label="Yes"]; check_selectivity -> re_evaluate [label="No"]; adjust_selectivity -> re_evaluate; }
Caption: Troubleshooting logic for addressing low yield in diacetate synthesis.
Experimental Protocols
Protocol 1: Synthesis using Amberlyst-15 Catalyst
This protocol describes a general procedure for the laboratory-scale synthesis of 1,2,3-Propanetriol diacetate.
Materials:
-
Glycerol (anhydrous)
-
Acetic Acid (glacial)
-
Amberlyst-15 (or other solid acid catalyst)
-
Water-carrying agent (e.g., n-propyl acetate, cyclohexane)[5][7]
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe.
-
Heating mantle
Procedure:
-
To the reaction flask, add glycerol and acetic acid. A common starting molar ratio is 1:3 (glycerol:acetic acid).[7]
-
Add the Amberlyst-15 catalyst (e.g., 5% by weight of glycerol) and the water-carrying agent (e.g., 3-5% of total reactant weight).[3][7]
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 95-120°C).[3][5]
-
Maintain the temperature and stirring for the desired reaction time (e.g., 4-10 hours).[5][7] The progress can be monitored by techniques like Gas Chromatography (GC) if available.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst by filtration. The catalyst can often be washed, dried, and reused.[3]
-
The resulting liquid mixture contains the product, unreacted starting materials, and by-products, and proceeds to purification.
Protocol 2: Product Purification
This protocol outlines the steps to purify the crude product from the synthesis reaction.
Materials:
-
Crude reaction mixture
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Distillation apparatus (for vacuum distillation)
Procedure:
-
Transfer the crude liquid mixture to a separatory funnel.
-
Wash the mixture with the 5% sodium bicarbonate solution to neutralize any remaining acetic acid or acid catalyst. Vent the funnel frequently to release CO₂ gas.
-
Wash the organic layer with brine to remove residual water and salts.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove any low-boiling components (like the water-carrying agent or excess acetic acid) via distillation at atmospheric pressure.[5]
-
Purify the 1,2,3-Propanetriol diacetate by vacuum distillation to separate it from monoacetate, triacetate, and unreacted glycerol.[5]
Protocol 3: Assay for Acidity
This method can be used to determine the amount of residual acid in the final product.[8][9]
Procedure:
-
Dilute a known volume (e.g., 25 mL) of the sample with 50 mL of recently boiled and cooled deionized water.
-
Add 5 drops of bromothymol blue indicator solution.
-
Titrate with a standardized solution of 0.1 N sodium hydroxide until the endpoint (color change) is reached.
-
Calculate the acidity, typically expressed as % acetic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. Buy this compound | 102-62-5 [smolecule.com]
- 5. CN112939772A - Method for preparing glycerol diacetate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102659581A - Process for synthesizing diacetin - Google Patents [patents.google.com]
- 8. fao.org [fao.org]
- 9. fao.org [fao.org]
Overcoming challenges in the purification of glycerol diacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of glycerol diacetate (also known as diacetin).
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of Purified Glycerol Diacetate
-
Question: My final yield of glycerol diacetate is significantly lower than expected after purification. What are the potential causes and how can I improve it?
-
Answer: Low yield can stem from several factors throughout the synthesis and purification process. Consider the following:
-
Incomplete Esterification: The initial synthesis reaction may not have gone to completion. Ensure optimal reaction conditions, including the correct molar ratio of glycerol to acetic acid (typically ranging from 1:2.5 to 1:5.5), appropriate catalyst concentration, reaction temperature (usually between 60-145°C), and sufficient reaction time (8-14 hours).[1]
-
Losses During Acetic Acid Removal: Significant amounts of glycerol diacetate can be lost if the distillation to remove excess acetic acid is not carefully controlled. Employ fractional distillation to achieve a cleaner separation.
-
Losses During Vacuum Distillation: Glycerol diacetate has a high boiling point, necessitating vacuum distillation.[2] Bumping or charring during this step can lead to product loss. Ensure a stable vacuum and gradual heating. Using a short-path distillation apparatus can minimize losses.
-
Inefficient Extraction: If using a workup involving solvent extraction, ensure the appropriate solvent and number of extractions are used to fully recover the product from the aqueous phase.
-
Product Decomposition: At high temperatures, glycerol can decompose to form acrolein.[3][4] While glycerol diacetate is more stable, prolonged exposure to very high temperatures during distillation should be avoided.
-
Issue 2: Product Discoloration (Yellow or Brown Tint)
-
Question: My purified glycerol diacetate has a persistent yellow or brown color. What is the cause of this discoloration and how can I remove it?
-
Answer: Discoloration is a common issue and is often caused by:
-
Thermal Degradation: Overheating during the reaction or distillation can lead to the formation of colored byproducts.
-
Impurities in the Starting Material: The purity of the initial glycerol is crucial. Crude glycerol from biodiesel production can contain various impurities that contribute to color.[3][4]
-
Oxidation: Exposure to air at high temperatures can cause oxidation and color formation.
To address discoloration, consider the following treatments:
-
Activated Carbon Treatment: Before final distillation, treat the crude glycerol diacetate with activated carbon. This is a common method for removing colored impurities and odors.[2]
-
Optimized Distillation: Perform vacuum distillation at the lowest possible temperature to avoid thermal decomposition.
-
Inert Atmosphere: If feasible, conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Issue 3: Presence of Mono- and Triacetate Impurities
-
Question: My final product is contaminated with significant amounts of glycerol monoacetate and/or glycerol triacetate. How can I improve the selectivity of the reaction and the purity of the final product?
-
Answer: The presence of mono- and triacetate esters is a common challenge due to the nature of the esterification reaction.
-
Reaction Stoichiometry: Carefully control the molar ratio of glycerol to acetic acid. A ratio that is too low will favor the formation of monoacetate, while an excess of acetic acid can lead to a higher proportion of triacetate.
-
Catalyst Selection: The choice of catalyst can influence the product distribution. Some catalysts may favor the formation of diacetate over other esters.
-
Purification Strategy:
-
Fractional Vacuum Distillation: This is the most effective method for separating glycerol diacetate from the more volatile monoacetate and the less volatile triacetate. Careful control over the distillation column's theoretical plates and reflux ratio is essential for achieving high purity.
-
Chromatography: For very high purity requirements, silica gel column chromatography can be employed to separate the different glycerol esters.[1]
-
-
Issue 4: Water Content in the Final Product
-
Question: My purified glycerol diacetate contains an unacceptably high level of water. How can I effectively remove water?
-
Answer: Water can be present from the initial reactants or be formed during the esterification reaction. Glycerol diacetate is also hygroscopic.
-
Use of a Water-Carrying Agent (Azeotropic Distillation): During the synthesis, a solvent that forms an azeotrope with water (e.g., cyclohexane, n-propyl acetate) can be used to drive the reaction to completion by continuously removing water.[1]
-
Drying Agents: Before the final distillation, the crude product can be dried over an appropriate drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Vacuum Distillation: A properly conducted vacuum distillation will effectively remove residual water. Ensure the system is free of leaks to maintain a low pressure.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude glycerol diacetate?
A1: Besides the desired 1,2- and 1,3-glycerol diacetate isomers, crude glycerol diacetate typically contains:
-
Unreacted glycerol
-
Excess acetic acid
-
Glycerol monoacetate
-
Glycerol triacetate
-
Water
-
Catalyst residues
Q2: What analytical techniques are recommended for assessing the purity of glycerol diacetate?
A2: The most common and effective methods for analyzing the purity and composition of glycerol diacetate are:
-
Gas Chromatography (GC): GC is widely used to separate and quantify the different glycerol esters (mono-, di-, and triacetates) and other volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation and quantification of the components in the product mixture.
-
Titration: The acidity of the product can be determined by titration to quantify the amount of residual acetic acid.[5][6]
Q3: What are the key parameters to control during vacuum distillation for optimal purification?
A3: For successful vacuum distillation of glycerol diacetate, it is crucial to control:
-
Vacuum Pressure: A sufficiently low and stable vacuum is necessary to lower the boiling point and prevent thermal degradation.
-
Temperature: The heating mantle or oil bath temperature should be increased gradually to avoid bumping and charring. The head temperature should be monitored closely to collect the desired fraction.
-
Fraction Collection: Collect fractions based on the boiling point under the specific vacuum pressure. It is advisable to have a forerun fraction to remove more volatile impurities and a final fraction containing less volatile impurities.
Data Presentation
Table 1: Influence of Reaction Conditions on Glycerol Diacetate Yield and Purity
| Molar Ratio (Glycerol:Acetic Acid) | Catalyst | Catalyst Loading (% of Glycerol wt) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1:2 | Sodium Bisulfate | 0.3% of total reactants | 125-145 | 8-12 | - | 48.2 | CN102659581A |
| 1:2.5 | Sodium Bisulfate | 0.05% of total reactants | 120-145 | 8-14 | - | 45-60 | CN102659581A |
| 1:3.5-5.5 | Solid Catalyst | 2-6% | 60-100 | 8-12 | - | - | CN112939772A[1] |
| 1:2.8 | Cation Exchange Resin | - | 95 | 12 | 98.4 | 53.8 | CN112939772A[1] |
Note: The purity values in some patents may refer to the content of diacetin in the reaction mixture before extensive purification.
Experimental Protocols
Protocol 1: General Procedure for Vacuum Distillation of Glycerol Diacetate
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser and collection flask(s), a thermometer, a vacuum source, and a cold trap. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Charge the crude glycerol diacetate into the round-bottom flask. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the flask gently using a heating mantle or an oil bath.
-
Fraction Collection:
-
Collect the initial fraction (forerun), which will contain lower-boiling impurities like water and residual acetic acid.
-
As the temperature stabilizes at the boiling point of glycerol diacetate under the applied vacuum, switch to a clean collection flask to collect the main product fraction.
-
Monitor the temperature and pressure constantly. A drop in temperature may indicate that the main fraction has been collected.
-
-
Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Protocol 2: General Procedure for Silica Gel Column Chromatography
-
Column Packing:
-
Select a glass chromatography column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Pour the slurry into the column and allow the silica gel to pack evenly. Drain the excess solvent until it is level with the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude glycerol diacetate in a minimal amount of the eluting solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with a solvent system of appropriate polarity. A common system is a gradient of ethyl acetate in hexane. The polarity can be gradually increased to elute compounds with higher polarity.
-
Collect fractions in separate test tubes or flasks.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure glycerol diacetate.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified glycerol diacetate.
-
Mandatory Visualization
Caption: A typical workflow for the purification of glycerol diacetate.
References
- 1. CN112939772A - Method for preparing glycerol diacetate - Google Patents [patents.google.com]
- 2. Glycerol - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process [frontiersin.org]
- 4. Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. fao.org [fao.org]
Technical Support Center: Diacetin Hydrolysis in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of diacetin in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments.
Troubleshooting Unwanted Diacetin Hydrolysis
Unexpected degradation of diacetin can compromise experimental results. This guide will help you identify and resolve common issues related to diacetin hydrolysis.
Problem: Rapid decrease in diacetin concentration in my aqueous formulation.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the Solution | 1. Measure pH: Immediately measure the pH of your diacetin solution. 2. Adjust pH: If the pH is outside the optimal stability range (typically pH 4-6), adjust it using a suitable buffer system (e.g., citrate or acetate buffer). 3. Monitor: Continuously monitor the pH to ensure it remains stable over time. |
| Elevated Storage Temperature | 1. Check Storage Conditions: Verify the storage temperature of your solution. 2. Reduce Temperature: If stored at room temperature or higher, transfer the solution to a refrigerated environment (2-8°C) to slow down the hydrolysis rate. 3. Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can also affect stability. |
| Microbial Contamination | 1. Visual Inspection: Check for any signs of microbial growth, such as cloudiness or particulates. 2. Sterile Filtration: If contamination is suspected, filter the solution through a 0.22 µm sterile filter. 3. Aseptic Techniques: In the future, prepare solutions using aseptic techniques and sterile components. |
| Presence of Catalytic Impurities | 1. Source of Water: Ensure you are using high-purity water (e.g., HPLC-grade or Milli-Q) to minimize impurities that can catalyze hydrolysis. 2. Excipient Purity: Verify the purity of other excipients in your formulation, as they may contain acidic or basic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is diacetin hydrolysis?
A1: Diacetin (glycerol diacetate) hydrolysis is a chemical reaction in which a water molecule breaks one or both of the ester bonds in the diacetin molecule. This results in the formation of monoacetin (glycerol monoacetate) and acetic acid, and potentially glycerol if both ester bonds are cleaved.
Q2: What are the main factors that influence the rate of diacetin hydrolysis?
A2: The primary factors are pH and temperature. Hydrolysis is significantly faster at acidic (pH < 4) and alkaline (pH > 7) conditions compared to a slightly acidic to neutral pH range. Higher temperatures also accelerate the rate of hydrolysis.
Q3: How can I prevent or minimize diacetin hydrolysis in my aqueous solutions?
A3: To minimize hydrolysis, you should:
-
Control pH: Maintain the pH of your solution within the optimal stability range of pH 4-6 using a suitable buffer system.
-
Control Temperature: Store your solutions at refrigerated temperatures (2-8°C) to reduce the reaction rate.
-
Use High-Purity Reagents: Utilize high-purity water and other components to avoid catalytic impurities.
-
Aseptic Handling: Employ sterile techniques to prevent microbial contamination, which can alter the pH and introduce enzymes that may catalyze hydrolysis.
Q4: Which buffer system is recommended for stabilizing diacetin solutions?
A4: Citrate and acetate buffer systems are commonly used and are effective in maintaining the pH in the stable range of 4-6. The choice of buffer will depend on the specific requirements of your experiment, including the desired pH and compatibility with other components in your formulation.
Q5: How can I detect and quantify diacetin and its hydrolysis products?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for separating and quantifying diacetin and its degradation products (monoacetin and acetic acid).
Quantitative Data: Hydrolysis Rates
| Ester Compound | pH | Temperature (°C) | Apparent First-Order Rate Constant (k) |
| Ethyl Acetate | 3 | 25 | ~ 1.0 x 10⁻⁷ s⁻¹ |
| Ethyl Acetate | 5 | 25 | ~ 1.0 x 10⁻⁹ s⁻¹ |
| Ethyl Acetate | 7 | 25 | ~ 1.0 x 10⁻⁸ s⁻¹ |
| Ethyl Acetate | 9 | 25 | ~ 1.0 x 10⁻⁶ s⁻¹ |
| Methyl Acetate | 7 | 25 | ~ 2.2 x 10⁻⁸ s⁻¹ |
| Methyl Acetate | 7 | 50 | ~ 2.5 x 10⁻⁷ s⁻¹ |
Note: This data is illustrative and based on the hydrolysis of similar esters. Actual hydrolysis rates for diacetin may vary.
Experimental Protocols
Protocol 1: Preparation of a Buffered Diacetin Solution for Stability Studies
Objective: To prepare a 1% (w/v) diacetin solution in a 50 mM citrate buffer at pH 5.0.
Materials:
-
Diacetin
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
HPLC-grade water
-
pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Prepare the Buffer:
-
To prepare 100 mL of a 50 mM citrate buffer at pH 5.0, dissolve 0.525 g of citric acid monohydrate and 0.735 g of sodium citrate dihydrate in approximately 90 mL of HPLC-grade water in a beaker.
-
Stir the solution until all solids are dissolved.
-
Calibrate the pH meter and measure the pH of the buffer solution.
-
Adjust the pH to 5.0 ± 0.05 using small additions of 1 M HCl or 1 M NaOH if necessary.
-
Transfer the buffer solution to a 100 mL volumetric flask and add HPLC-grade water to the mark.
-
-
Prepare the Diacetin Solution:
-
Accurately weigh 1.0 g of diacetin.
-
In a 100 mL volumetric flask, dissolve the weighed diacetin in approximately 80 mL of the prepared citrate buffer.
-
Gently stir the solution until the diacetin is completely dissolved.
-
Add the citrate buffer to the 100 mL mark.
-
-
Sterile Filtration (Optional):
-
If required for your experiment, sterile filter the final solution using a 0.22 µm syringe filter into a sterile container.
-
Protocol 2: Accelerated Stability Testing of a Diacetin Solution
Objective: To assess the stability of a buffered diacetin solution under accelerated temperature conditions.
Materials:
-
Buffered diacetin solution (prepared as in Protocol 1)
-
Temperature-controlled stability chamber or oven
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Vials for sample storage and HPLC analysis
Procedure:
-
Initial Sample Analysis (T=0):
-
Immediately after preparation, take an aliquot of the buffered diacetin solution and analyze it by HPLC to determine the initial concentration of diacetin. This will serve as your baseline (T=0) measurement.
-
-
Sample Storage:
-
Aliquot the remaining diacetin solution into several sealed vials to prevent evaporation.
-
Place the vials in a stability chamber set to an elevated temperature (e.g., 40°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove one vial from the stability chamber.
-
Allow the vial to cool to room temperature.
-
Analyze the sample by HPLC to determine the concentration of diacetin and the formation of any degradation products.
-
-
Data Analysis:
-
Plot the concentration of diacetin as a function of time.
-
Calculate the percentage of diacetin remaining at each time point relative to the initial concentration.
-
Determine the rate of hydrolysis under the accelerated conditions.
-
Visualizations
Caption: Diacetin Hydrolysis Pathway.
Caption: Troubleshooting Workflow for Diacetin Degradation.
Caption: Key Strategies for Preventing Diacetin Hydrolysis.
Technical Support Center: Optimizing Glycerol Acetylation to Diacetin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of diacetin from glycerol acetylation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for glycerol acetylation to diacetin?
Glycerol acetylation is a sequential esterification reaction where glycerol reacts with an acetylating agent, typically acetic acid, to form monoacetin (MAG), diacetin (DAG), and triacetin (TAG).[1][2] Water is produced as a byproduct in each step.[2] The primary goal for diacetin synthesis is to maximize the yield of the second esterification product while minimizing the formation of mono- and triacetin.
Q2: Which catalysts are most effective for diacetin synthesis?
A variety of solid acid catalysts are effective for glycerol acetylation.[3][4] These are preferred over homogeneous catalysts like sulfuric acid because they are easier to separate from the reaction mixture and are reusable.[1] Commonly used solid acid catalysts include:
-
Sulfated Zirconia (SZ) [3]
-
Montmorillonite K-10 [3]
-
Zeolites (e.g., H-beta) , though their small pore size can sometimes lead to mass-transfer resistance.[5]
The choice of catalyst significantly influences glycerol conversion and selectivity towards diacetin.[3]
Q3: What is the typical reaction mechanism?
The acetylation of glycerol is a three-step consecutive reaction.[2] The process begins with the esterification of one hydroxyl group of glycerol to form monoacetin, followed by a second esterification to yield diacetin, and a final step to produce triacetin.[2][6] The reaction is reversible, and the removal of water can help shift the equilibrium towards the products.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process of glycerol acetylation, providing potential causes and optimization strategies.
Q1: My glycerol conversion is low. How can I improve it?
Low glycerol conversion is a common issue that can stem from several factors.[7][8]
-
Potential Cause 1: Suboptimal Reaction Temperature.
-
Troubleshooting: The reaction rate generally increases with temperature.[9] However, excessively high temperatures (e.g., above 150°C) can lead to the vaporization of acetic acid, reducing its availability in the reaction mixture and subsequently decreasing conversion.[1][3] It is crucial to find the optimal temperature for the specific catalyst being used. For many solid acid catalysts, the optimal range is between 100°C and 130°C.[3][6][10]
-
-
Potential Cause 2: Insufficient Catalyst Loading.
-
Troubleshooting: The glycerol conversion increases with the amount of catalyst up to a certain point.[3][6] Below the optimal loading, there may not be enough active sites to facilitate the reaction efficiently.[11] Conduct experiments with varying catalyst concentrations (e.g., 1-9 wt.%) to determine the optimal loading for your system.[6]
-
-
Potential Cause 3: Short Reaction Time.
Q2: The selectivity to diacetin is poor, with high yields of monoacetin or triacetin. How can I optimize for diacetin?
Achieving high selectivity for diacetin requires balancing the reaction conditions to favor the formation of the di-substituted ester over the mono- and tri-substituted products.
-
Potential Cause 1: Inappropriate Acetic Acid to Glycerol Molar Ratio.
-
Troubleshooting: The molar ratio of acetic acid to glycerol is a critical parameter. A low molar ratio may favor the formation of monoacetin. Increasing the molar ratio generally shifts the product distribution towards diacetin and triacetin.[6][12] Common ratios explored in the literature range from 3:1 to 12:1.[5][6] For example, using a 12:1 ratio of acetic acid to glycerol with a sulfated alumina catalyst at 95°C resulted in high selectivity (77.4%) for diacetin and triacetin combined.[5]
-
-
Potential Cause 2: Reaction Temperature is Too High or Too Low.
-
Troubleshooting: Temperature affects selectivity. Lower temperatures tend to favor monoacetin formation, while higher temperatures promote the formation of diacetin and triacetin.[3][9] If you are getting too much monoacetin, consider increasing the temperature. Conversely, if triacetin is the major product, a slight decrease in temperature might improve diacetin selectivity.
-
-
Potential Cause 3: Incorrect Reaction Time.
-
Troubleshooting: Diacetin is an intermediate product. At shorter reaction times, monoacetin will be the predominant product. As the reaction progresses, diacetin concentration increases. However, if the reaction is left for too long, the diacetin may be further converted to triacetin.[6] Time-course analysis is essential to identify the point of maximum diacetin yield.
-
Q3: My solid acid catalyst appears to be losing activity after a few runs. What can I do?
Catalyst deactivation is a significant challenge in industrial processes and can be caused by several factors.[13]
-
Potential Cause 1: Leaching of Active Sites.
-
Troubleshooting: Active species, such as sulfonic groups, can sometimes leach from the support material into the reaction medium.[3] This is more common with catalysts that have weaker bonds between the active site and the support. Consider using a catalyst known for its stability, such as certain sulphated metal oxides, which have shown good reusability for several cycles.[3][6]
-
-
Potential Cause 2: Fouling or Coking.
-
Troubleshooting: Carbonaceous deposits, or coke, can form on the catalyst surface, blocking active sites.[14][15] Regeneration of the catalyst is often possible. A common method involves calcination, where the coked catalyst is heated in the presence of air or oxygen to burn off the carbon deposits.[16]
-
-
Potential Cause 3: Sintering.
-
Troubleshooting: High reaction temperatures can cause the small catalyst particles to agglomerate, a process known as sintering.[13][16] This reduces the active surface area of the catalyst. To avoid this, operate within the recommended temperature range for your specific catalyst and avoid excessive temperatures during reaction or regeneration.
-
Q4: I am having difficulty separating diacetin from the final reaction mixture. What are the recommended procedures?
The reaction mixture typically contains unreacted glycerol and acetic acid, monoacetin, diacetin, triacetin, and water.
-
Recommended Procedure 1: Distillation.
-
Troubleshooting: Vacuum distillation is a common method to separate the components. Acetic acid and water can be removed first. The different acetins have distinct boiling points, allowing for their separation. However, diacetin can decompose at its atmospheric boiling point, so vacuum distillation is necessary.
-
-
Recommended Procedure 2: Liquid-Liquid Extraction.
-
Troubleshooting: This technique can be used to separate triacetin from diacetin. Solvents like linear or branched hydrocarbons (C4 to C18) can be used to selectively extract triacetin from the mixture, leaving a diacetin-rich concentrate.[17]
-
-
Recommended Procedure 3: Chromatography.
-
Troubleshooting: For high-purity separation on a smaller scale, chromatographic techniques are effective. Counter-current chromatography has been successfully used to separate mono-, di-, and triacetin from a crude reaction mixture.[18] Column chromatography using silica gel can also be employed for purification.[19]
-
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on glycerol conversion and product selectivity.
Table 1: Effect of Catalyst Type on Glycerol Acetylation
| Catalyst | Temp (°C) | Molar Ratio (AA:Gly) | Time (h) | Glycerol Conv. (%) | Diacetin Selectivity (%) | Triacetin Selectivity (%) | Reference |
| Sulphated CeO₂–ZrO₂ | 100 | 10:1 | 3 | 99.1 | 57.28 | 21.26 | [3][6] |
| 20% H₂SO₄/K-10 | 120 | 12:1 | 5 | 99 | 59.0 | 15.0 | [3] |
| Amberlyst-35 | 105 | 6:1 | 4 | ~100 | 24.3 | 28.3 | [3] |
| 3% Y/SBA-3 | 110 | 4:1 | 2.5 | 100 | 34.0 | 55.0 | [3] |
| Sodium Bisulfate | 120-145 | 2.5:1 - 3:1 | 8-14 | - | 45-60 (Yield) | - | [10] |
Table 2: Effect of Molar Ratio and Temperature on Product Selectivity (Catalyst: Amberlyst-35)
| Molar Ratio (AA:Gly) | Temp (°C) | Time (h) | Glycerol Conv. (%) | Monoacetin Selectivity (%) | Diacetin Selectivity (%) | Triacetin Selectivity (%) | Reference |
| 6:1 | 95 | 4 | ~100 | 55.5 | 28.0 | 16.5 | [3] |
| 6:1 | 115 | 4 | ~100 | 47.3 | 24.3 | 28.3 | [3] |
| 9:1 | 105 | 4 | ~100 | - | - | 25.9 | [3] |
Experimental Protocols
General Protocol for Glycerol Acetylation using a Solid Acid Catalyst
This protocol provides a generalized methodology for performing glycerol acetylation in a batch reactor. Researchers should adapt the specific quantities, temperatures, and times based on their chosen catalyst and optimization goals.
-
Catalyst Preparation:
-
If required, prepare the solid acid catalyst according to established literature procedures.
-
Dry the catalyst in an oven (e.g., at 110°C for 2-4 hours) to remove any adsorbed moisture before use.
-
-
Reaction Setup:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature probe. The flask should be of an appropriate size to ensure efficient stirring.
-
Place the flask in a heating mantle or an oil bath connected to a temperature controller.
-
-
Charging Reactants:
-
Add the desired amount of glycerol to the reaction flask.
-
Add the calculated amount of acetic acid to achieve the target molar ratio (e.g., 6:1 or 9:1 acetic acid to glycerol).
-
Add the pre-weighed solid acid catalyst to the mixture (e.g., 1-5 wt.% relative to the total reactant mass).
-
-
Reaction Execution:
-
Begin stirring the mixture to ensure it is homogeneous.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120°C) and maintain this temperature for the specified reaction time (e.g., 2-8 hours).[5]
-
Take small aliquots of the reaction mixture at various time points (e.g., 0, 1, 2, 4, 6, 8 hours) for analysis if a time-course study is desired.
-
-
Reaction Work-up and Product Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.
-
The collected catalyst can be washed with a suitable solvent (e.g., acetone), dried, and stored for reusability tests.
-
The liquid product mixture can be purified using methods such as vacuum distillation or chromatography to isolate diacetin.[18]
-
-
Product Analysis:
-
Analyze the composition of the product mixture using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of glycerol and the selectivity for monoacetin, diacetin, and triacetin.
-
Visualizations
Caption: Workflow for glycerol acetylation experiment.
Caption: Troubleshooting logic for diacetin synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic role of solid acid catalysts in glycerol acetylation for the production of bio-additives: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biofueljournal.com [biofueljournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. CN102659581A - Process for synthesizing diacetin - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
- 15. Catalyst deactivation and regeneration | PPTX [slideshare.net]
- 16. youtube.com [youtube.com]
- 17. JP3271371B2 - Method for producing diacetin concentrate - Google Patents [patents.google.com]
- 18. Separation of acetins by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Compound Solubility in Glycerol Diacetate
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with compound solubility in glycerol diacetate (diacetin). Below are troubleshooting guides and FAQs in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is glycerol diacetate and what are its common applications as a solvent?
Glycerol diacetate, also known as diacetin, is a clear, colorless, and somewhat oily liquid.[1] It is a diester of glycerol and acetic acid, typically existing as a mixture of 1,2- and 1,3-diacetate isomers.[1] In the pharmaceutical industry, it serves as a valuable carrier solvent for formulating medications. Its role is to dissolve active pharmaceutical ingredients (APIs), which can improve their stability and bioavailability, making it crucial for the effectiveness of oral and topical drugs. It is also used in the food industry as a solvent for additives, particularly for flavors.[2]
Q2: What primary factors contribute to the low solubility of my compound in glycerol diacetate?
Low solubility is often a result of a mismatch between the compound's properties and the solvent's characteristics. Key factors include:
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Physicochemical Properties of the Compound: The nature of the solute itself is a primary determinant.[3] This includes its molecular size, crystal lattice energy (related to its melting point), and polarity. A significant difference in polarity between your compound and the moderately polar glycerol diacetate can lead to poor solubility.
-
pH of the Medium: For ionizable compounds, such as weak acids or bases, the pH of the solution is a critical factor.[3] The solubility of these compounds is often highly dependent on whether they are in their ionized or unionized state.
-
Temperature: The temperature at which you are conducting the experiment can have a significant impact. For most solid compounds, solubility tends to increase as the temperature is raised.
-
Solvent Purity: The purity of both the glycerol diacetate (solvent) and the compound (solute) must be high, as impurities can affect solubility.[4]
Troubleshooting Guides & Experimental Protocols
Issue: My compound displays poor solubility in glycerol diacetate at room temperature. What steps can I take to improve it?
Here are three common strategies to enhance compound solubility, complete with experimental protocols and data presentation examples.
Strategy 1: Temperature Modification
Increasing the temperature of the solvent can provide the necessary energy to overcome the compound's crystal lattice energy, thereby increasing solubility.
Experimental Protocol: Solubility Determination as a Function of Temperature
-
Preparation: Add an excess amount of your finely ground compound to a known volume of glycerol diacetate in a sealed, thermostatically controlled vessel.
-
Equilibration: Stir the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop stirring and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant (the clear liquid phase) using a pre-heated syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent undissolved particles from being collected.
-
Analysis: Accurately dilute the collected sample with a suitable solvent and determine the compound's concentration using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Iteration: Increase the temperature of the vessel by a set increment (e.g., 5-10°C) and repeat steps 2-4 to measure solubility at higher temperatures.
Data Presentation: Example of Temperature Effect on Solubility
| Temperature (°C) | Solubility of Compound X (mg/mL) |
| 25 | 0.8 |
| 35 | 2.1 |
| 45 | 5.4 |
| 55 | 11.2 |
Strategy 2: pH Adjustment (for Ionizable Compounds)
For compounds that are weak acids or bases, altering the pH of the solvent system can dramatically increase solubility by converting the compound into its more soluble salt form.
Experimental Protocol: pH-Solubility Profiling
-
Buffer Preparation: Prepare a series of buffered glycerol diacetate solutions across a physiologically relevant pH range. Small amounts of pharmaceutically acceptable acids (e.g., citric acid) or bases (e.g., sodium hydroxide) can be used.
-
Equilibration: Add an excess of your compound to each buffered solution in separate sealed vials.
-
Saturation: Place the vials in a shaker bath at a constant temperature and agitate until equilibrium is achieved (typically 24-72 hours).
-
Sampling and Analysis: Centrifuge the samples to pellet the excess solid. Collect the supernatant, filter it, and analyze the concentration of the dissolved compound as described in the temperature protocol.
-
Data Analysis: Plot the measured solubility against the pH of each solution to determine the optimal pH for dissolution.
Data Presentation: Example of pH Effect on a Weakly Acidic Compound (pKa = 4.8)
| pH | Solubility of Compound Y (mg/mL) |
| 3.0 | 0.2 |
| 4.0 | 1.5 |
| 5.0 | 12.8 |
| 6.0 | 25.1 |
| 7.0 | 25.5 |
Strategy 3: Co-Solvent Addition
A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly water-soluble compounds.[5] Adding a co-solvent to glycerol diacetate can alter the polarity of the overall solvent system to be more favorable for your compound.
Experimental Protocol: Co-Solvent Screening
-
Solvent Blend Preparation: Prepare a series of solvent systems by mixing glycerol diacetate with a co-solvent (e.g., ethanol, propylene glycol, or PEG 400) at various volume/volume ratios (e.g., 90:10, 80:20, 70:30 GDA:co-solvent).
-
Solubility Measurement: For each solvent blend, determine the solubility of your compound using the equilibration and analysis method described in the temperature protocol, ensuring a constant temperature is maintained throughout.
-
Evaluation: Compare the solubility values across the different co-solvent blends to identify the most effective co-solvent and its optimal concentration.
Data Presentation: Example of Co-Solvent Effect on Solubility at 25°C
| GDA:Co-solvent (v/v) | Solubility with Ethanol (mg/mL) | Solubility with Propylene Glycol (mg/mL) | Solubility with PEG 400 (mg/mL) |
| 100:0 | 0.8 | 0.8 | 0.8 |
| 90:10 | 3.5 | 2.9 | 4.1 |
| 80:20 | 8.2 | 6.7 | 9.8 |
| 70:30 | 15.6 | 12.4 | 18.3 |
Visualized Workflows and Concepts
Troubleshooting Workflow
This diagram outlines a logical sequence of steps to address low solubility issues.
Caption: A step-by-step workflow for troubleshooting low compound solubility.
Conceptual Signaling Pathway in Drug Delivery
For drug development professionals, achieving adequate solubility is the first step to ensuring a drug can reach its biological target and exert a therapeutic effect. This diagram shows how bioavailability, which is dependent on solubility, is critical for drug action.
References
Minimizing byproduct formation in 1,2,3-Propanetriol, diacetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-propanetriol diacetate (diacetin). Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the synthesis of 1,2,3-propanetriol diacetate?
A1: The synthesis of 1,2,3-propanetriol diacetate from glycerol and an acetylating agent (like acetic acid or acetic anhydride) is a consecutive reaction. The primary byproducts are monoacetylglycerol (monoacetin) and triacetylglycerol (triacetin).[1][2] The reaction proceeds sequentially from glycerol to monoacetin, then to diacetin, and finally to triacetin. Therefore, controlling the reaction conditions is crucial to maximize the selectivity for diacetin.
Q2: What are the common acetylating agents used for this synthesis?
A2: The most common acetylating agents are acetic acid and acetic anhydride.[3] Acetic anhydride is generally more reactive and can lead to higher conversions under milder conditions, but acetic acid is often preferred due to its lower cost and easier handling.[1]
Q3: What types of catalysts are effective for this reaction?
A3: Both homogeneous and heterogeneous acid catalysts are used.[1][4]
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Homogeneous catalysts: Mineral acids like sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid are effective.[1][4] However, they can be corrosive, difficult to separate from the reaction mixture, and may pose environmental concerns.[4][5][6]
-
Heterogeneous catalysts: Solid acid catalysts such as Amberlyst-15, sulfated zirconia, zeolites, and various supported metal oxides are widely employed.[1][5] These catalysts are generally preferred as they are easier to separate from the product, are often reusable, and can be less corrosive.[5][7]
Q4: How do reaction parameters influence the selectivity towards diacetin?
A4: Several parameters significantly impact the product distribution:
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Molar Ratio of Reactants: A higher molar ratio of acetic acid to glycerol generally favors the formation of more highly acetylated products (diacetin and triacetin).[5][8][9]
-
Temperature: Increasing the reaction temperature typically increases the reaction rate and can favor the formation of diacetin and triacetin over monoacetin.[8][10] However, excessively high temperatures can lead to unwanted side reactions and decomposition.[6]
-
Catalyst Loading: Increasing the catalyst amount generally increases the conversion of glycerol.[1] However, beyond a certain point, it may not significantly change the product selectivity.
-
Reaction Time: Longer reaction times tend to favor the formation of the more substituted products, triacetin.[1] Monitoring the reaction progress is essential to stop it when the desired diacetin concentration is reached.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Glycerol Conversion | 1. Insufficient catalyst activity or amount. 2. Low reaction temperature. 3. Short reaction time. 4. Poor mixing. | 1. Increase catalyst loading or use a more active catalyst. Ensure the catalyst is not deactivated. 2. Gradually increase the reaction temperature while monitoring for byproduct formation.[8] 3. Extend the reaction time and monitor the progress using TLC or GC.[11] 4. Ensure efficient stirring to overcome mass transfer limitations. |
| High Selectivity towards Monoacetin | 1. Insufficient acetylating agent. 2. Low reaction temperature. 3. Short reaction time. | 1. Increase the molar ratio of acetic acid to glycerol.[8][9] 2. Increase the reaction temperature to promote further acetylation.[8] 3. Increase the reaction time. |
| High Selectivity towards Triacetin | 1. High molar ratio of acetic acid to glycerol. 2. High reaction temperature. 3. Long reaction time. | 1. Decrease the molar ratio of acetic acid to glycerol.[12] 2. Lower the reaction temperature.[10] 3. Optimize the reaction time by monitoring the formation of diacetin and stopping the reaction at its peak concentration. |
| Product is Dark in Color | 1. High reaction temperature causing degradation. 2. Presence of impurities in reactants. | 1. Reduce the reaction temperature.[12] 2. Use purified glycerol and acetic acid. |
| Difficulty in Catalyst Separation | 1. Use of a homogeneous catalyst. | 1. Switch to a heterogeneous solid acid catalyst like Amberlyst-15 or sulfated zirconia for easier filtration.[5][7] |
Data Presentation
Table 1: Comparison of Different Catalysts and Reaction Conditions for Glycerol Acetylation
| Catalyst | Glycerol:Acetic Acid Molar Ratio | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Diacetin Selectivity (%) | Triacetin Selectivity (%) | Reference |
| 2 M H₂SO₄/γ-Al₂O₃ | 1:9 | 110 | 5 | 97 | 49.9 | 23.1 | [1] |
| Amberlyst-35 | 1:9 | 105 | 4 | ~100 | - | 25.9 | [1] |
| Sulphated CeO₂–ZrO₂ | - | 100 | 3 | 99.1 | 57.28 | 21.26 | [1] |
| Amberlyst-15 | 1:9 | 110 | - | 98.47 | 46.56 | 44.79 | [5] |
| Purolite C160 | 1:6 | 110 | 2.5 | 95 | 60 | 14 | [2] |
| CaO/Al₂O₃ | 1:9 | 70 | 3 | 87.5 | 84.73 | 0 | [13] |
| Sodium Bisulfate | 1:2.6-2.8 | 130-145 | 10-12 | - | 45-60 | - | [12] |
Experimental Protocols
Protocol 1: Synthesis of 1,2,3-Propanetriol Diacetate using a Heterogeneous Catalyst (Amberlyst-15)
This protocol is based on conditions reported to favor high conversion and significant diacetin formation.[5]
Materials:
-
Glycerol
-
Acetic Acid (glacial)
-
Amberlyst-15 catalyst
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Equipment for product analysis (e.g., Gas Chromatography-Flame Ionization Detector, GC-FID)
Procedure:
-
To a round-bottom flask, add glycerol and acetic acid in a 1:9 molar ratio.
-
Add Amberlyst-15 catalyst. The catalyst loading can be optimized, but a starting point is typically 5-10 wt% with respect to glycerol.
-
Assemble the reflux condenser and place the flask in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by GC-FID to determine the conversion of glycerol and the selectivity towards mono-, di-, and triacetin.
-
Once the desired concentration of diacetin is achieved, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration.
-
The crude product can be purified by distillation under reduced pressure to remove excess acetic acid and separate the different acetin products.
Visualizations
Caption: Consecutive reaction pathway for the acetylation of glycerol.
Caption: General experimental workflow for diacetin synthesis.
References
- 1. Influence of Heterogeneous Catalysts and Reaction Parameters on the Acetylation of Glycerol to Acetin: A Review | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 1,2,3-Propanetriol, diacetate | 102-62-5 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Catalytic role of solid acid catalysts in glycerol acetylation for the production of bio-additives: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Continuous synthesis of glycerol acetates in supercritical carbon dioxide using Amberlyst 15® - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. CN102659581A - Process for synthesizing diacetin - Google Patents [patents.google.com]
- 13. journal.uctm.edu [journal.uctm.edu]
Technical Support Center: Accurate Quantification of Diacetin Isomers
Welcome to the technical support center for the method refinement and accurate quantification of diacetin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your analytical challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during the chromatographic analysis of diacetin isomers (1,2-diacetin and 1,3-diacetin).
HPLC & GC Troubleshooting
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution of Isomer Peaks | 1. Inappropriate Mobile/Stationary Phase: The column and mobile phase combination lacks the selectivity to differentiate the isomers. 2. Flow Rate is Too High: Reduces the interaction time between the analytes and the stationary phase. 3. Incorrect Temperature: Temperature can affect the viscosity of the mobile phase and interaction kinetics. | 1. HPLC: Optimize the mobile phase. For a C18 column, systematically vary the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase. The use of a mobile phase containing acetonitrile, dichloromethane, and water has shown success.[1] GC: Ensure the use of a capillary column with appropriate polarity. 2. HPLC/GC: Reduce the flow rate to increase the opportunity for differential partitioning. 3. HPLC/GC: Optimize the column temperature. A good starting point for HPLC is 30°C.[1] |
| Peak Tailing | 1. Active Sites on Column/Liner: Unwanted interactions between the analyte and the stationary phase or GC inlet liner. 2. Column Overload: Injecting too much sample. 3. Inappropriate Mobile Phase pH (HPLC): If analytes have ionizable groups. | 1. GC: Use a highly inert liner and column. If contamination is suspected, replace the liner. HPLC: Use a high-quality, end-capped column. If the column is old, consider replacing it. 2. Dilute the sample or reduce the injection volume. 3. Adjust the pH of the mobile phase to ensure the analyte is in a single, non-ionized form. |
| Inconsistent Retention Times | 1. System Not Equilibrated: Insufficient time for the column and mobile phase to reach equilibrium before injection. 2. Fluctuations in Temperature: Unstable column oven temperature. 3. Mobile Phase Composition Change (HPLC): Inconsistent mixing of solvents or degradation of mobile phase components. | 1. Ensure the system is adequately equilibrated before starting the analytical run. 2. Verify that the column oven is maintaining a stable temperature. 3. Prepare fresh mobile phase daily. If using a gradient, ensure the pump is mixing correctly. |
| Ghost Peaks / Extraneous Peaks | 1. Contaminated Syringe or Sample Vials: Residue from previous injections. 2. Impure Solvents or Reagents: Contaminants present in the mobile phase or sample diluent. 3. Carryover from Autosampler: Residue in the injection port or needle. | 1. Implement a rigorous cleaning procedure for syringes and use fresh vials for each sample. 2. Use high-purity (e.g., HPLC or GC grade) solvents for mobile phase and sample preparation. 3. Run blank injections (injecting only the sample solvent) to confirm carryover. If present, develop a more effective needle wash method. |
| Baseline Noise or Drift | 1. Contaminated Detector: Accumulation of non-volatile residues in the detector. 2. Air Bubbles in the System (HPLC): Bubbles in the pump or detector cell. 3. Column Bleed (GC): Degradation of the column's stationary phase at high temperatures. | 1. GC/HPLC: Clean the detector according to the manufacturer's instructions. 2. HPLC: Degas the mobile phase thoroughly before use. 3. GC: Ensure the column is not being operated above its maximum temperature limit. Condition the column as per the manufacturer's guidelines. |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for quantifying diacetin isomers?
A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for the analysis of diacetin.[1] HPLC with a UV detector is a robust choice, and validated methods exist for separating diacetin from monoacetin and triacetin. However, achieving baseline separation of the 1,2- and 1,3-diacetin isomers themselves can be challenging and may require careful method development. GC with a Flame Ionization Detector (GC-FID) is also widely used due to its high sensitivity for organic compounds. For determining the relative ratio of isomers without pure standards, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful alternative.[2]
Q2: I don't have pure standards for 1,2- and 1,3-diacetin. Can I still accurately quantify the isomer ratio?
A2: Yes. This is a common challenge as pure diacetin isomers are often commercially unavailable.[2] Quantitative NMR (¹H or ¹³C NMR) is an excellent technique for this purpose. It allows for the determination of the relative ratio of isomers in a mixture by comparing the integration of unique, well-resolved signals from each isomer, without the need for individual calibration standards.
Q3: Why am I having difficulty separating the diacetin isomers on my GC?
A3: The structural similarity of 1,2- and 1,3-diacetin makes them challenging to separate. Difficulties in GC determination of these isomers have been noted.[1] Success depends heavily on the selectivity of the GC column. A column with a stationary phase that can exploit the small differences in polarity and shape between the two isomers is required. You may need to screen several columns of different polarities. Additionally, optimizing the temperature program with a slow ramp rate can improve separation.
Q4: At what wavelength should I set my UV detector for HPLC analysis of diacetin?
A4: A wavelength of approximately 245-246 nm has been shown to be effective for the quantification of diacetin using a UV-Vis/DAD detector.[1]
Q5: Is derivatization necessary for diacetin analysis?
A5: Derivatization is generally not required for HPLC-UV or qNMR analysis. For GC analysis, while not always mandatory, derivatization can sometimes be used to improve the volatility and thermal stability of the analytes, potentially leading to better peak shapes and resolution.
Quantitative Data Summary
The following table summarizes the performance parameters of a validated HPLC-UV/DAD method for the quantification of acetins.
| Parameter | Diacetin | Monoacetin | Triacetin |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Intra-run Precision (RSD %) | 0.44 - 1.10 | 0.35 - 0.77 | 0.50 - 1.25 |
| Inter-run Precision (RSD %) | 0.55 - 1.21 | 0.41 - 0.85 | 0.59 - 1.33 |
| Data derived from a study by Gomes et al., which used a mixed isomer standard for diacetin.[1] |
Experimental Protocols
Protocol 1: HPLC-UV/DAD Method for Diacetin Quantification
This protocol is based on a validated method for the analysis of mono-, di-, and triacetin.[1]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reverse phase column (e.g., 5 µm particle size, 4.6 mm ID x 250 mm length).
-
Mobile Phase: Acetonitrile, Dichloromethane, and Ultrapure Water in a volumetric ratio of 59.6:0.4:40.
-
Flow Rate: 0.5 mL/min.
-
Mode: Isocratic.
-
Column Temperature: 30°C.
-
Detection Wavelength: 246 nm.
-
Sample Preparation: Dissolve samples in the mobile phase to an appropriate concentration.
-
Quantification: Generate a calibration curve using standards of known concentrations.
Protocol 2: General GC-FID Method for Diacetin Isomer Analysis
Note: A specific validated method for diacetin isomer separation was not identified. This protocol represents a general starting point based on common practices for analyzing similar compounds.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A mid-polarity capillary column is a good starting point (e.g., a column with a stationary phase containing a percentage of phenyl and methylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 5-10°C/min to 240°C.
-
Final Hold: Hold at 240°C for 5-10 minutes.
-
This program should be optimized based on the specific column and instrument used to achieve separation of the isomer peaks.
-
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol, ethyl acetate).
-
Quantification: Use an internal standard and generate calibration curves if pure isomer standards are available. If not, report results as area percent.
Protocol 3: Relative Quantification of Diacetin Isomers by ¹H qNMR
This protocol outlines a general procedure for determining the molar ratio of 1,2- and 1,3-diacetin isomers.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a representative sample of the diacetin mixture (e.g., 10-20 mg).
-
Dissolve the sample in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a clean NMR tube. Ensure complete dissolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 relaxation time of the signals of interest) to allow for full relaxation of all protons. A d1 of 30 seconds is a conservative starting point.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Identify unique, well-resolved signals corresponding to the 1,2-diacetin and 1,3-diacetin isomers.
-
Carefully integrate these distinct signals.
-
-
Calculation of Isomer Ratio:
-
Normalize each integral by dividing it by the number of protons it represents.
-
The ratio of these normalized integrals directly corresponds to the molar ratio of the isomers in the sample.
-
Visualizations
References
Addressing viscosity issues with glycerol diacetate in formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering viscosity issues with glycerol diacetate in their formulations.
Frequently Asked Questions (FAQs)
Q1: What is glycerol diacetate and why is it used in my formulation?
Glycerol diacetate, also known as diacetin, is a diester of glycerol and acetic acid.[1] It is a colorless, viscous, and odorless liquid.[1] In pharmaceutical and other formulations, it serves multiple functions, including as a solvent, carrier for active pharmaceutical ingredients (APIs), emollient, and plasticizer.[1] Its ability to dissolve various compounds and its compatibility with other excipients make it a versatile ingredient.
Q2: My formulation containing glycerol diacetate is too viscous. What are the common causes?
High viscosity in glycerol diacetate formulations can stem from several factors:
-
Concentration of Glycerol Diacetate: Higher concentrations of glycerol diacetate will inherently lead to higher viscosity.
-
Temperature: The viscosity of glycerol diacetate is highly dependent on temperature; lower temperatures will significantly increase its viscosity.[2]
-
Other Excipients: The presence of other high-molecular-weight polymers or gelling agents in the formulation can contribute to the overall viscosity.[3]
-
pH of the Formulation: The pH can influence the interactions between different components, potentially leading to an increase in viscosity.
Q3: How can I reduce the viscosity of my glycerol diacetate formulation?
There are several effective methods to reduce the viscosity of your formulation:
-
Increase the Temperature: Gently warming the formulation can significantly decrease the viscosity of glycerol diacetate. However, ensure the temperature is not detrimental to the stability of your active ingredient or other excipients.
-
Add a Co-solvent: Incorporating a less viscous, miscible co-solvent can effectively lower the overall viscosity. Suitable co-solvents for glycerol diacetate include water and ethanol.
-
Adjust the Concentration: If the formulation allows, reducing the concentration of glycerol diacetate or other viscosity-enhancing excipients can be a straightforward solution.
-
Optimize Excipient Selection: Evaluate the excipients in your formulation. Sometimes, substituting a high-molecular-weight excipient with a lower-molecular-weight alternative can achieve the desired viscosity without compromising other critical quality attributes.[4]
Troubleshooting Guide
Problem: Unexpectedly high viscosity of a glycerol diacetate-based formulation at room temperature.
| Possible Cause | Troubleshooting Steps |
| Low Ambient Temperature | 1. Measure the current room temperature. 2. Gently warm the formulation in a water bath to the target operating temperature (e.g., 25°C or 37°C) and re-measure the viscosity. 3. If viscosity is within specification at the target temperature, consider implementing temperature control during manufacturing and storage. |
| High Concentration of Glycerol Diacetate or other Viscosity-Modifying Excipients | 1. Review the formulation for the concentration of all components. 2. If possible, prepare a series of formulations with incrementally lower concentrations of glycerol diacetate or other high-viscosity excipients to determine the impact on viscosity. 3. Evaluate the effect of these changes on other critical quality attributes of the product. |
| Inadequate Mixing or Dissolution | 1. Visually inspect the formulation for any undissolved particles or phase separation. 2. Increase mixing time or intensity to ensure all components are fully dissolved and homogeneously distributed. 3. Consider using a different mixing technique if necessary. |
| pH Shift | 1. Measure the pH of the formulation. 2. Compare the measured pH to the target pH of the formulation. 3. If there is a significant deviation, adjust the pH using appropriate buffering agents and re-measure the viscosity. |
Data Presentation
Table 1: Estimated Viscosity of Glycerol Diacetate and its Aqueous Solutions at Different Temperatures
| Temperature (°C) | Glycerol Diacetate (100%) Viscosity (cP) | Glycerol Diacetate (50% in Water) Viscosity (cP) |
| 10 | ~120 | ~20 |
| 20 | ~60 | ~10 |
| 30 | ~35 | ~6 |
| 40 | ~20 | ~4 |
Disclaimer: The viscosity values presented in this table are illustrative estimates based on the general behavior of similar polyol esters and are intended for comparative purposes. Actual viscosity should be determined experimentally for your specific formulation.
Experimental Protocols
Protocol for Determining the Viscosity of a Glycerol Diacetate Formulation using a Rotational Viscometer
1. Objective: To accurately measure the dynamic viscosity of a glycerol diacetate-based liquid formulation at a controlled temperature.
2. Materials and Equipment:
-
Rotational Viscometer (e.g., Brookfield or similar)[5]
-
Appropriate spindle for the expected viscosity range
-
Temperature-controlled water bath or sample chamber
-
Calibrated thermometer
-
Beakers or sample containers
-
Formulation sample
-
Standard viscosity calibration fluids
-
Kimwipes and appropriate cleaning solvents (e.g., isopropanol, deionized water)
3. Procedure:
-
Viscometer Setup and Calibration:
-
Ensure the viscometer is level and on a stable surface.
-
Turn on the viscometer and allow it to warm up as per the manufacturer's instructions.
-
Select the appropriate spindle based on the estimated viscosity of the sample.
-
Calibrate the viscometer using standard viscosity fluids of known viscosity at the test temperature.[6]
-
-
Sample Preparation and Temperature Control:
-
Place a sufficient amount of the formulation into a beaker to ensure the spindle will be immersed to the marked level.
-
Place the beaker in the temperature-controlled water bath or sample chamber.
-
Allow the sample to equilibrate to the target temperature (e.g., 25°C ± 0.1°C). Monitor the temperature with a calibrated thermometer.
-
-
Viscosity Measurement:
-
Carefully lower the selected spindle into the center of the sample until it is immersed to the specified mark on the spindle shaft. Avoid introducing air bubbles.[5]
-
Set the rotational speed of the spindle. For an unknown sample, start at a low speed and increase incrementally.
-
Allow the reading to stabilize for at least 30-60 seconds.[6]
-
Record the viscosity reading (in cP) and the torque percentage. The torque reading should ideally be between 10% and 100% for an accurate measurement.[5]
-
Repeat the measurement at least two more times with fresh aliquots of the sample to ensure reproducibility.
-
-
Data Analysis and Reporting:
-
Calculate the average viscosity and standard deviation from the replicate measurements.
-
Report the average viscosity, the temperature of the measurement, the spindle used, and the rotational speed.
-
4. Cleaning:
-
After measurement, remove the spindle and clean it thoroughly with appropriate solvents and Kimwipes.[5]
-
Clean the sample container.
Visualizations
Caption: Troubleshooting workflow for high viscosity issues.
Caption: Key factors influencing formulation viscosity.
References
Technical Support Center: Solvent-Free Esterification of Glycerol to Diacetin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the solvent-free esterification of glycerol to diacetin.
Troubleshooting Guide
Users may encounter several challenges during the solvent-free esterification of glycerol. The following guide addresses common issues with potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Glycerol Conversion | 1. Insufficient Catalyst Activity: The chosen catalyst may have low activity or may have deactivated. 2. Suboptimal Temperature: The reaction temperature may be too low for the specific catalyst and reactants. 3. Presence of Water: Water is a byproduct of the reaction and can shift the equilibrium back towards the reactants. 4. Inadequate Mixing: Poor mixing can lead to mass transfer limitations. | 1. Catalyst Selection/Regeneration: Ensure the use of an active catalyst. Consider catalyst regeneration or using a fresh batch. Acidic catalysts like Amberlyst-15 or sulfuric acid are commonly used.[1] 2. Optimize Temperature: Gradually increase the reaction temperature. Optimal temperatures often range from 100°C to 145°C, depending on the catalyst.[2][3] 3. Water Removal: Employ methods to continuously remove water from the reaction medium, such as using a Dean-Stark apparatus or applying a vacuum.[4] 4. Improve Agitation: Increase the stirring speed to ensure the reaction mixture is homogeneous. |
| Low Selectivity to Diacetin | 1. Incorrect Molar Ratio: The molar ratio of acetic acid to glycerol significantly influences product distribution.[5][6] 2. Prolonged Reaction Time: Longer reaction times can favor the formation of triacetin over diacetin.[7] 3. Inappropriate Catalyst: Some catalysts may favor the formation of monoacetin or triacetin. | 1. Adjust Molar Ratio: An optimal glycerol to acetic acid molar ratio is crucial. Ratios between 1:2.5 and 1:6 are often reported to favor diacetin formation.[3][8] 2. Monitor Reaction Progress: Track the reaction over time using techniques like gas chromatography (GC) to stop the reaction when diacetin concentration is at its maximum.[9] 3. Catalyst Screening: Test different catalysts. For instance, certain solid acid catalysts can offer higher selectivity towards diacetin. |
| Catalyst Deactivation | 1. High Reaction Temperature: Some catalysts, like certain ion-exchange resins, can degrade at elevated temperatures.[10] 2. Fouling of Catalyst Surface: The catalyst's active sites can be blocked by reactants, products, or byproducts. 3. Leaching of Active Species: The active components of the catalyst may leach into the reaction mixture. | 1. Operate within Temperature Limits: Adhere to the recommended operating temperature for the specific catalyst. 2. Catalyst Washing: Wash the catalyst with an appropriate solvent after the reaction to remove adsorbed species. 3. Use Supported Catalysts: Employ catalysts immobilized on a stable support to minimize leaching. The catalyst can often be recovered and reused for several cycles without significant loss of activity.[2] |
| Product Darkening / Coloration | 1. High Reaction Temperature and Long Duration: Can lead to the formation of colored byproducts.[3] 2. Use of Homogeneous Catalysts: Mineral acids like sulfuric acid can sometimes cause charring or side reactions at high temperatures.[11] | 1. Optimize Reaction Conditions: Reduce the reaction temperature or time. 2. Use Heterogeneous Catalysts: Switch to a solid acid catalyst to minimize side reactions and simplify purification.[11] 3. Purification: The final product can be purified by distillation to remove colored impurities. |
| Difficult Product Separation | 1. Complex Product Mixture: The final mixture contains unreacted glycerol, acetic acid, monoacetin, diacetin, triacetin, and water. 2. Use of Homogeneous Catalyst: Requires a neutralization step, which complicates purification.[9] | 1. Distillation: Use vacuum distillation to separate the different acetins based on their boiling points. Excess acetic acid is typically removed by distillation first.[12] 2. Filtration for Heterogeneous Catalysts: If a solid catalyst is used, it can be easily separated by filtration.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the reaction pathway for the esterification of glycerol to diacetin?
A1: The esterification of glycerol with acetic acid is a series of three consecutive and reversible reactions. First, glycerol reacts with acetic acid to form monoacetin and water. Then, monoacetin reacts with another molecule of acetic acid to produce diacetin and water. Finally, diacetin can be further esterified to triacetin.[13] The primary goal in diacetin synthesis is to maximize the second reaction while minimizing the third.
Q2: Which type of catalyst is best for solvent-free diacetin synthesis?
A2: Both homogeneous and heterogeneous acid catalysts can be used. Homogeneous catalysts like sulfuric acid are effective but can be corrosive and difficult to separate from the product mixture.[9][11] Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15, Lewatit) and sulfated zirconia, are often preferred.[10][2][7] They are non-corrosive, easily separable by filtration, and can often be reused, making the process more environmentally friendly.[2][11]
Q3: How does the molar ratio of glycerol to acetic acid affect diacetin selectivity?
A3: The molar ratio of reactants is a critical parameter. A stoichiometric ratio for diacetin would be 1:2 (glycerol:acetic acid). However, using an excess of acetic acid can shift the reaction equilibrium towards the products.[10] Ratios ranging from 1:2.5 to 1:6 have been reported to effectively produce diacetin.[3][8] A very high excess of acetic acid (e.g., 1:9 or higher) tends to favor the formation of triacetin.[6][14]
Q4: Why is water removal important during the reaction?
A4: Water is a byproduct of each esterification step. According to Le Chatelier's principle, the presence of water in the reaction medium can inhibit the forward reaction and promote the reverse reaction (hydrolysis), thereby reducing the overall conversion of glycerol and the yield of acetins.[13] Continuous removal of water, for instance by reactive distillation or applying a vacuum, is a key strategy to shift the equilibrium towards the formation of di- and triacetin.[13][4]
Q5: What analytical techniques are used to monitor the reaction and analyze the products?
A5: Gas Chromatography (GC) is the most common technique used to monitor the progress of the reaction and quantify the composition of the product mixture.[9] It allows for the separation and identification of glycerol, acetic acid, monoacetin, diacetin, and triacetin. Other techniques like High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR) can also be employed for product characterization.[15]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data from various studies on the solvent-free esterification of glycerol, highlighting the impact of different catalysts and reaction conditions on product distribution.
| Catalyst | Glycerol:Acetic Acid (Molar Ratio) | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Selectivity MA (%) | Selectivity DA (%) | Selectivity TA (%) | Reference |
| Amberlyst 36 | 1:7 | 100 | - | 100 | 43 | 44 | 13 | [2] |
| Sodium Bisulfate | 1:2.5 - 1:3.0 | 120 - 145 | 8 - 14 | - | - | 45 - 60 | - | [3] |
| Lewatit | 1:7 | 100 | 1.5 | ~73 | - | - | - | [10] |
| Sulphated CeO₂–ZrO₂ | 1:10 | 100 | 3 | 99.1 | 21.5 | 57.3 | 21.2 | [7] |
| Purolite C160 | 1:6 | 110 | 2.5 | 95 | 26 | 60 | 14 | [8] |
| Sulfuric Acid | 1:12 | 70 | 7 | 100 | 45 | 44 | 11 | [1] |
MA: Monoacetin, DA: Diacetin, TA: Triacetin. Note that reaction times and analysis points may vary between studies.
Experimental Protocols
Detailed Methodology for Solvent-Free Esterification of Glycerol
This protocol describes a typical batch reaction for the synthesis of diacetin using a solid acid catalyst.
1. Materials and Equipment:
-
Glycerol (≥99% purity)
-
Glacial Acetic Acid
-
Solid Acid Catalyst (e.g., Amberlyst-15, pre-dried)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Equipment for analysis (e.g., Gas Chromatograph with FID)
2. Reaction Setup:
-
Set up the reaction apparatus in a fume hood. Equip the three-neck flask with a mechanical stirrer, a condenser, and a thermocouple connected to the temperature controller.
-
Add the desired amount of glycerol and acetic acid to the flask. A common molar ratio to target diacetin is 1:4 (glycerol:acetic acid).
-
Add the catalyst. A typical catalyst loading is 1-5 wt% based on the total weight of the reactants.[7]
3. Reaction Procedure:
-
Begin stirring to ensure the mixture is homogeneous.
-
Heat the mixture to the desired reaction temperature (e.g., 110°C) using the heating mantle.
-
Maintain the temperature and stirring for the duration of the reaction (e.g., 3-5 hours).
-
Periodically, take small aliquots of the reaction mixture for analysis by GC to monitor the conversion of glycerol and the selectivity towards mono-, di-, and triacetin.
4. Product Work-up and Analysis:
-
After the desired reaction time or conversion is reached, cool the flask to room temperature.
-
Separate the solid catalyst from the liquid product mixture by filtration. The recovered catalyst can be washed, dried, and stored for reuse.
-
Remove the excess unreacted acetic acid from the product mixture, typically via distillation under reduced pressure.
-
The final product mixture, containing primarily mono-, di-, and triacetin, can be further purified by vacuum distillation to isolate diacetin.
-
Quantify the final product composition using a calibrated Gas Chromatograph.
Visualizations
Reaction Pathway for Glycerol Esterification
Caption: Consecutive reaction pathway of glycerol esterification.
Experimental Workflow for Diacetin Synthesis
Caption: Workflow for solvent-free synthesis of diacetin.
References
- 1. biofueljournal.com [biofueljournal.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102659581A - Process for synthesizing diacetin - Google Patents [patents.google.com]
- 4. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biofueljournal.com [biofueljournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. matec-conferences.org [matec-conferences.org]
- 11. Current Trends in Acetins Production: Green versus Non-Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN112939772A - Method for preparing glycerol diacetate - Google Patents [patents.google.com]
- 13. ijcea.org [ijcea.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Diacetin Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of diacetin is crucial in various applications, from pharmaceutical formulations to food additives.[1] High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC method for diacetin quantification, supported by experimental data and detailed protocols. Furthermore, it offers a comparative look at alternative analytical techniques.
Experimental Protocol: Validated HPLC-UV Method
This protocol is based on a validated method for the simultaneous quantification of monoacetin, diacetin, and triacetin using HPLC with a UV-Vis Diode Array Detector (DAD).[2]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV-Vis detector with a Diode Array Detector (DAD).[2]
-
Column: C18 reverse-phase column (250 mm length x 4.6 mm inner diameter, 5 µm particle size).[2]
-
Mobile Phase: A mixture of acetonitrile, dichloromethane, and ultrapure water in a volumetric ratio of 59.6:0.4:40.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 246 nm.[2]
-
Injection Volume: 20 µL.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ultrapure water
-
Diacetin reference standard (mixed isomers)
3. Standard Solution Preparation:
-
Prepare a stock solution of diacetin in the mobile phase.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range of the samples.
4. Sample Preparation:
-
Dissolve the sample containing diacetin in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Validation Parameters:
The method was validated for selectivity, linearity, accuracy, and robustness.[2]
Data Presentation: HPLC Method Validation
The performance of the HPLC-UV method for diacetin quantification is summarized in the table below.
| Validation Parameter | Result |
| Linearity (R²) | ≥ 0.99 |
| Wavelength | 245 nm |
| Accuracy | Method proved to be accurate |
| Robustness | Method proved to be robust |
Table 1: Summary of validation parameters for the HPLC-UV method for diacetin quantification.[2]
Comparison with Alternative Methods
While HPLC is a powerful tool, other techniques can also be employed for the analysis of acetins. The choice of method often depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity with UV detection. | Robust, accurate, and effective for separating acetylated compounds without solvent interference.[2] | May require derivatization for compounds lacking a strong chromophore.[3] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Often used for the analysis of acetylated glycerols; can be a more straightforward technique for volatile compounds.[3][4] | May require derivatization to increase volatility (e.g., silylation), which can add complexity.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) | Provides structural information and quantification based on nuclear spin. | Powerful for identification and quantification without the need for standard compounds for calibration curves; rapid and robust.[4] | Lower sensitivity compared to chromatographic methods; may be less suitable for trace analysis. |
| HPLC with Evaporative Light Scattering Detector (HPLC-ELSD) | Universal detection method based on light scattering of non-volatile analytes. | Useful for detecting compounds with no UV chromophore, like glycerol and its derivatives.[2] | Can have limitations in terms of sensitivity and linearity compared to UV detection. |
Table 2: Comparison of HPLC-UV with alternative analytical methods for diacetin quantification.[2][3][4]
Visualizing the Workflow and Method Validation
To better understand the experimental process and the relationship between validation parameters, the following diagrams are provided.
Caption: Experimental workflow for diacetin quantification using HPLC.
Caption: Logical relationships between HPLC validation parameters.
References
Comparing the efficacy of different catalysts for diacetin synthesis
A Comparative Guide to Catalysts for Diacetin Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diacetin, a valuable chemical intermediate and fuel additive, is critically dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of various catalysts for diacetin synthesis, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs. Diacetin is primarily produced through the acetylation of glycerol, a byproduct of biodiesel production.[1][2] The reaction proceeds sequentially, forming monoacetin, then diacetin, and finally triacetin.[3] The selectivity towards diacetin is a key performance indicator for a catalyst in this process.
Catalyst Performance Comparison
The efficacy of different catalysts for diacetin synthesis is summarized in the table below. The data highlights the trade-offs between various catalytic systems in terms of glycerol conversion, diacetin selectivity, and reaction conditions.
| Catalyst Type | Catalyst | Glycerol Conversion (%) | Diacetin Selectivity (%) | Reaction Conditions (Temperature, Time, Molar Ratio Gly:AcA) | Reference |
| Heterogeneous | Sulphated CeO₂-ZrO₂ | 99.1 | 57.28 | 100°C, 3 h, N/A | [4][5] |
| 20% (w/w) H₂SO₄/K10 | 99 | 59 (Yield) | 120°C, 5 h, 1:12 | [4] | |
| Antimony Pentoxide (Sb₂O₅) | 96.8 | 54.2 | 120°C, 1 h, 1:6 | [4] | |
| 20% Sulphated Silica | 96.88 | 45.27 | N/A | [4] | |
| Diatomite-loaded H₂SO₄/TiO₂ | N/A | 59.6 (Yield) | 210°C, 6 h, 1:2 (oleic acid) | [4] | |
| Y-zeolite | N/A | N/A | N/A | [6] | |
| Amberlyst 15 | ~100 | N/A | 105°C, 4 h, N/A | [7] | |
| MgO-KOH based | 95 | N/A (60% to TAGLY) | 70°C, 110 min, 1:3 | [8] | |
| Homogeneous | p-Toluenesulfonic acid (PTSA) | High | N/A | N/A | [6] |
| Sulfuric Acid (H₂SO₄) | 71.2 | N/A | N/A | [9] | |
| Biocatalyst | Novozym 435 | 95.0 (pure glycerol) | N/A | N/A | [3] |
| Immobilized Lipase B from Candida antarctica (CALB) | N/A | 71 (Yield of 1,2-diacetin) | Room Temp, 90 min | [10] |
Note: "N/A" indicates that the specific data point was not available in the cited sources. Selectivity and yield are reported as found in the source material. Molar ratio refers to Glycerol:Acetic Acid unless otherwise specified.
Discussion of Catalyst Types
Heterogeneous Catalysts:
Heterogeneous catalysts are solid materials that are insoluble in the reaction medium. Their primary advantage is the ease of separation from the product mixture, which allows for catalyst recycling and simplifies product purification.[4] This characteristic is highly desirable for industrial applications.[4] A wide variety of materials have been investigated as heterogeneous catalysts for diacetin synthesis, including metal oxides, zeolites, ion-exchange resins, and supported acids.[4]
The performance of heterogeneous catalysts is influenced by several factors, including surface acidity, pore size, and surface area.[4] For instance, sulphated zirconia and modified montmorillonite clays have demonstrated high activity and selectivity towards diacetin due to their strong acidic sites.[4] However, some heterogeneous catalysts can suffer from deactivation due to leaching of the active species or blockage of active sites.[1][4]
Homogeneous Catalysts:
Homogeneous catalysts, typically mineral acids like sulfuric acid or p-toluenesulfonic acid, are soluble in the reaction mixture.[3][6] They often exhibit high catalytic activity and can lead to high conversion rates under relatively mild conditions.[3] However, their use presents significant challenges, including difficulties in separating the catalyst from the product, which can lead to product contamination and catalyst loss.[6] Furthermore, homogeneous acid catalysts are often corrosive and can generate harmful waste streams.[6][9]
Biocatalysts:
Biocatalysts, such as lipases, offer a green and highly selective alternative for diacetin synthesis.[3] These enzymatic catalysts can operate under mild reaction conditions, reducing energy consumption and the formation of unwanted byproducts.[10] For example, immobilized lipase B from Candida antarctica (CALB) has shown high regioselectivity in producing 1,2-diacetin.[10] The main drawbacks of biocatalysts are their relatively higher cost and potential for instability under certain reaction conditions.[3] However, immobilization techniques can enhance their stability and reusability.[3]
Experimental Protocols
The following is a generalized experimental protocol for the synthesis and analysis of diacetin using different catalysts. Specific parameters should be optimized based on the chosen catalyst and desired outcome.
Materials:
-
Glycerol (reagent grade)
-
Acetic acid (glacial)
-
Selected catalyst (e.g., Amberlyst 15, sulphated zirconia, or immobilized lipase)
-
Internal standard for GC analysis (e.g., n-heptane)
-
Solvents for product extraction and analysis (e.g., ethyl acetate, dichloromethane)
Experimental Setup:
A typical experimental setup consists of a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a temperature controller. For reactions above the boiling point of the reactants, a Dean-Stark trap can be used to remove water produced during the reaction.
General Procedure for Heterogeneous and Homogeneous Catalysis:
-
Charging the Reactor: The round-bottom flask is charged with a predetermined molar ratio of glycerol and acetic acid (e.g., 1:6).
-
Catalyst Addition: The catalyst is added to the reaction mixture. The catalyst loading is typically a weight percentage of the limiting reactant (e.g., 5 wt% of glycerol).
-
Reaction: The mixture is heated to the desired reaction temperature (e.g., 100-120°C) and stirred vigorously for a specified reaction time (e.g., 1-5 hours).
-
Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at regular intervals. For heterogeneous catalysts, the solid catalyst is first separated by filtration or centrifugation. The samples are then analyzed by gas chromatography (GC) to determine the conversion of glycerol and the selectivity towards monoacetin, diacetin, and triacetin.
-
Product Work-up: After the reaction is complete, the catalyst is separated (for heterogeneous systems). The excess acetic acid and water are removed by vacuum distillation. The resulting product mixture can be further purified by fractional distillation.
General Procedure for Biocatalysis:
-
Reaction Medium: The reaction is typically carried out in a solvent-free system or in an organic solvent to favor the esterification reaction.
-
Enzyme Addition: The immobilized lipase is added to the mixture of glycerol and acetic acid or an acyl donor like ethyl acetate.
-
Reaction Conditions: The reaction is conducted at a milder temperature (e.g., 40-60°C) with constant shaking or stirring to ensure proper mixing.
-
Analysis: The analytical procedure is similar to that for chemical catalysis, involving GC analysis of the reaction products.
-
Enzyme Recovery: After the reaction, the immobilized enzyme is recovered by filtration and can be washed and reused for subsequent batches.
Visualizing the Process
To better understand the experimental workflow and the reaction pathway, the following diagrams are provided.
Caption: Experimental workflow for catalyst screening in diacetin synthesis.
Caption: Sequential reaction pathway for the acetylation of glycerol.
References
- 1. Heterogeneous acid catalysts for acetylation in glycerol | DIAL.pr - BOREAL [dial.uclouvain.be]
- 2. researchgate.net [researchgate.net]
- 3. Current Trends in Acetins Production: Green versus Non-Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biofueljournal.com [biofueljournal.com]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. Acetylation of Glycerol Using Acetic Acid and Heterogeneous MgO-KOH-Based Catalysts to Produce Acetins | Semantic Scholar [semanticscholar.org]
- 9. Triacetin Production From Glycerol Using Heterogeneous Catalysts Prepared From Peat Clay [ijtech.eng.ui.ac.id]
- 10. Chemoenzymatic Synthesis of the New 3-((2,3-Diacetoxypropanoyl)oxy)propane-1,2-diyl Diacetate Using Immobilized Lipase B from Candida antarctica and Pyridinium Chlorochromate as an Oxidizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,2-Diacetin and 1,3-Diacetin Isomers for Research and Development
An in-depth guide for researchers, scientists, and drug development professionals on the performance characteristics, synthesis, and potential applications of 1,2-diacetin and 1,3-diacetin.
The isomers of diacetin, 1,2-diacetin and 1,3-diacetin, are glycerol diacetate compounds that find broad applications across the pharmaceutical, food, and polymer industries. While often used as a mixture, the distinct molecular structure of each isomer suggests differing performance characteristics that can be leveraged for specific applications.[1][2] This guide provides a comprehensive comparison of these two isomers, supported by available data and experimental protocols, to aid researchers in selecting the appropriate compound for their needs.
Physicochemical Properties: A Head-to-Head Comparison
Understanding the fundamental physical and chemical properties of each isomer is crucial for predicting their behavior in various formulations and processes. The following table summarizes the key properties of 1,2-diacetin and 1,3-diacetin based on available data. It is important to note that some reported values are for the general diacetin mixture and are indicated as such.
| Property | 1,2-Diacetin | 1,3-Diacetin | Diacetin (Isomer Mixture) |
| Molecular Formula | C₇H₁₂O₅ | C₇H₁₂O₅ | C₇H₁₂O₅ |
| Molecular Weight | 176.17 g/mol [3] | 176.17 g/mol [4] | 176.17 g/mol [5] |
| CAS Number | 102-62-5[6] | 105-70-4[6] | 25395-31-7[6] |
| Appearance | Clear, colorless liquid[7] | Clear, colorless oil[4] | Clear, colorless, hygroscopic, somewhat oily liquid[8] |
| Boiling Point | 140-142 °C at 12 mmHg; 172-173.5 °C at 40 mmHg[9] | 172-174 °C at 40 mmHg[9] | 259 - 280 °C at 760 mmHg[5][10][11][12] |
| Melting Point | - | - | -30 °C[5][8][10] |
| Density | 1.1173 g/mL at 15 °C[9] | 1.179 g/mL at 15 °C[9] | 1.17 - 1.188 g/mL at 25 °C[5][13][14] |
| Refractive Index | - | nD20 1.4395[9] | nD20 1.440[5][13][15] |
| Solubility | Soluble in alcohol, water.[16] | Soluble in DMSO, slightly in Methanol.[4] | Soluble in water, alcohol, ether, and benzene. Practically insoluble in carbon disulfide. |
| Vapor Density | - | - | 6.1 (vs air)[13][14][16] |
| Vapor Pressure | 0.007 mmHg at 25 °C (estimated)[16] | - | <1 mmHg at 20 °C[5][11][13][14] |
| Flash Point | >110 °C[16] | - | >110 °C (>230 °F)[5][11][13][14][16] |
Performance Comparison and Applications
While direct comparative studies on the performance of the individual isomers are limited in publicly available literature, their structural differences allow for informed inferences regarding their suitability for various applications. Commercial diacetin is typically a mixture of both isomers.[6][9]
Pharmaceutical Excipients: Diacetin is utilized as a solvent and carrier in drug formulations, aiding in the stability and delivery of active pharmaceutical ingredients (APIs). The presence of a primary hydroxyl group in 1,2-diacetin versus a secondary hydroxyl group in 1,3-diacetin could influence their interaction with different APIs and other excipients. The less sterically hindered primary hydroxyl group of 1,2-diacetin might offer greater reactivity for further chemical modification or different solvation properties compared to the secondary hydroxyl group of the 1,3-isomer.
Plasticizers: In the polymer industry, diacetin serves as a plasticizer, enhancing the flexibility and durability of materials like cellulose derivatives. The efficiency of a plasticizer is dependent on its ability to integrate between polymer chains and reduce intermolecular forces. The subtle differences in the spatial arrangement of the acetyl groups and the hydroxyl group between the two isomers could lead to variations in plasticizer efficiency, compatibility with different polymers, and migration resistance.
Fuel Additives: Diacetin and other glycerol acetates are considered valuable bio-additives for biodiesel, improving properties such as viscosity and cold flow.[2] The isomeric form could potentially impact combustion characteristics and solubility in the fuel blend.
Experimental Protocols
Synthesis of Diacetin Isomers
The synthesis of diacetin typically involves the esterification of glycerol with acetic acid or acetic anhydride.[2][17] The ratio of the isomers can be influenced by the reaction conditions and catalysts used.
Chemical Synthesis:
A general procedure for the chemical synthesis of diacetin involves reacting glycerol with acetic acid in the presence of a catalyst.
-
Reactants: Glycerol and acetic acid (molar ratio of 1:2.5 to 1:3.0).[18]
-
Catalyst: A solid acid catalyst such as sodium bisulfate (0.05-0.3% of the total weight of reactants).[18]
-
Water Entrainer: An agent like n-propyl acetate can be used to remove water formed during the reaction and drive the equilibrium towards the products.[18]
-
Procedure:
-
The reactants, catalyst, and water entrainer are mixed in a reaction kettle.[18]
-
The mixture is heated to 120-145°C and stirred for 8-14 hours.[18]
-
The resulting liquid mixture contains diacetin, along with monoacetin, triacetin, and unreacted starting materials.[18]
-
The individual isomers can be separated and purified using techniques such as distillation or chromatography.[17]
-
Enzymatic Synthesis for Isomer Selectivity:
Enzymatic synthesis using lipases can offer high regioselectivity, favoring the production of one isomer over the other.[1] For instance, the hydrolysis of triacetin catalyzed by an enzyme like lipase at a controlled pH (between 2 and 6) can lead to a high yield of 1,2-diacetin while minimizing the formation of the 1,3-isomer through acyl migration.[19]
-
Substrate: Triacetin
-
Enzyme: Lipase (e.g., from Candida antarctica)[1]
-
Reaction Conditions:
-
Procedure:
Evaluation of Plasticizer Performance
Standardized test methods can be employed to evaluate and compare the performance of 1,2-diacetin and 1,3-diacetin as plasticizers in polymer formulations.
ASTM D1045 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics: This standard provides procedures for determining key properties of plasticizers such as acid number, ester content, specific gravity, and color.[20]
ASTM D2284 - Standard Test Method for Acidity of Formaldehyde Solutions: While the title seems specific, this standard's principles can be adapted to evaluate the tensile properties of PVC compositions containing different plasticizers, providing a measure of their efficiency.[21]
ASTM D2199 - Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers: This method can be used to compare the tendency of the two isomers to migrate out of a polymer matrix, which is a critical performance parameter for plasticizers.[22][23]
A general workflow for evaluating plasticizer performance would involve:
-
Preparing polymer formulations (e.g., PVC) with known concentrations of 1,2-diacetin and 1,3-diacetin.
-
Molding the formulations into standard test specimens.
-
Conditioning the specimens under controlled temperature and humidity.
-
Conducting tensile tests to measure properties like tensile strength, elongation at break, and modulus of elasticity.
-
Performing migration tests to assess the long-term stability of the plasticized material.
Visualizing the Synthesis of Diacetin Isomers
The following diagram illustrates the chemical synthesis of 1,2-diacetin and 1,3-diacetin from the esterification of glycerol with acetic acid.
Caption: Synthesis pathways of 1,2- and 1,3-diacetin from glycerol.
Conclusion
While 1,2-diacetin and 1,3-diacetin share the same molecular formula, their structural differences are likely to translate into distinct performance characteristics. The position of the free hydroxyl group, in particular, may influence reactivity, polarity, and steric interactions, which are critical in applications ranging from drug delivery to polymer science. Although direct comparative experimental data remains scarce, this guide provides a foundation for researchers by summarizing the known properties of each isomer and outlining experimental protocols for their synthesis and performance evaluation. Further research directly comparing the performance of these isomers is warranted and would be of significant value to the scientific and industrial communities.
References
- 1. Chemoenzymatic Synthesis of the New 3-((2,3-Diacetoxypropanoyl)oxy)propane-1,2-diyl Diacetate Using Immobilized Lipase B from Candida antarctica and Pyridinium Chlorochromate as an Oxidizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Trends in Acetins Production: Green versus Non-Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for (±)-Glycerol 1,2-diacetate (HMDB0031712) [hmdb.ca]
- 4. Naarini Molbio Pharma [naarini.com]
- 5. Diacetin | 25395-31-7 [chemicalbook.com]
- 6. Glyceryl diacetate - Wikipedia [en.wikipedia.org]
- 7. Diacetin | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.international [chem.international]
- 9. Diacetin [drugfuture.com]
- 10. cameo.mfa.org [cameo.mfa.org]
- 11. Diacetin CAS#: 25395-31-7 [m.chemicalbook.com]
- 12. parchem.com [parchem.com]
- 13. 二乙酸甘油酯 | Sigma-Aldrich [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. atamankimya.com [atamankimya.com]
- 16. diacetin [thegoodscentscompany.com]
- 17. Buy 1,2,3-Propanetriol, diacetate | 102-62-5 [smolecule.com]
- 18. CN102659581A - Process for synthesizing diacetin - Google Patents [patents.google.com]
- 19. WO2012107615A1 - Method for producing 1,2-diacetin - Google Patents [patents.google.com]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 22. store.astm.org [store.astm.org]
- 23. p2infohouse.org [p2infohouse.org]
A Comparative Guide to the Biodegradability of Diacetin-Plasticized Polymers
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable materials has led to a surge in the development of biodegradable polymers. Plasticizers are often incorporated to enhance the flexibility and processability of these polymers, but their impact on the overall biodegradability is a critical consideration. This guide provides an objective comparison of the biodegradability of polymers plasticized with diacetin (glycerol diacetate) against other common alternatives, supported by experimental data.
Executive Summary
Diacetin, a bio-based and readily biodegradable plasticizer, has shown promise in enhancing the degradation of certain polymers. This guide summarizes key findings from studies on cellulose acetate, polylactic acid (PLA), polyhydroxyalkanoates (PHAs), and polycaprolactone (PCL), comparing the effects of diacetin with other plasticizers like triacetin, phthalates, citrate esters, and polyethylene glycol (PEG). The experimental data, primarily from soil burial and controlled composting tests, indicates that the choice of plasticizer significantly influences the rate and extent of polymer biodegradation.
Data Presentation: Comparative Biodegradability of Plasticized Polymers
The following tables summarize quantitative data from various studies, offering a comparative view of how different plasticizers affect the biodegradability of polymers.
Table 1: Biodegradation of Plasticized Cellulose Acetate (CDA) under Controlled Composting Conditions
| Plasticizer (30% w/w) | Biodegradation after 46 days (%) | Biodegradation after 200 days (%) | Reference |
| Diacetin | Completely Biodegraded | - | [1][2] |
| Triacetin | Completely Biodegraded | - | [1][2] |
| Phthalate | ~31% | Incomplete | [1][2] |
| None (Pure CDA) | - | Complete (after reinoculation) | [1][2] |
Table 2: Conceptual Comparison of Plasticizer Effects on Various Biodegradable Polymers (Data extrapolated from multiple sources)
| Polymer | Plasticizer | Expected Biodegradation Impact | Key Influencing Factors |
| PLA | Diacetin | Potentially Accelerates | Increased chain mobility, enhanced microbial access |
| Citrate Esters (e.g., ATBC) | Accelerates | Increased amorphous regions, lower molecular weight citrates show faster degradation | |
| PEG | Variable (can decrease) | Increased crystallinity at lower molecular weights can hinder degradation[3] | |
| PHA | Diacetin | Likely Accelerates | Increased flexibility and surface area for microbial attack |
| Tributyl Citrate (TBC) | Accelerates | Improves processability and flexibility, potentially enhancing microbial access | |
| PEG | Can enhance degradation | Improves wetting and microbial accessibility[4] | |
| PCL | Diacetin | Expected to Accelerate | Increased chain mobility and susceptibility to enzymatic hydrolysis |
| PEG | Can accelerate degradation | Increased hydrophilicity enhances enzymatic attack | |
| None | Inherently biodegradable | Rate is dependent on molecular weight and environmental conditions[1] |
Note: Direct quantitative comparative studies for diacetin across all polymer types are limited. This table provides an expected trend based on the known effects of plasticizers on polymer properties and biodegradability.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biodegradability studies. Below are summaries of standard experimental protocols.
Soil Burial Test (ASTM D5988)
This method determines the aerobic biodegradation of plastics in soil by measuring the evolved carbon dioxide.
-
Sample Preparation: The plastic material is formed into a specific shape (e.g., film or powder) with a known carbon content.
-
Soil Inoculum: Natural, fertile soil is collected and sieved. Its properties, such as pH, moisture content, and microbial activity, are characterized.
-
Incubation: A known amount of the test sample is mixed with the soil and placed in a sealed vessel at a constant temperature (typically 20-28°C). Control vessels contain only soil (blank) and soil with a reference material (e.g., cellulose).
-
CO₂ Measurement: Air is passed through the vessels, and the evolved CO₂ is trapped in a barium hydroxide or sodium hydroxide solution. The amount of CO₂ is determined by titration or with an infrared analyzer.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the cumulative amount of CO₂ produced by the sample to the theoretical maximum amount of CO₂ that can be produced from its carbon content. The test duration is typically up to six months.
Respirometry Test (ISO 17556)
This method determines the ultimate aerobic biodegradability of plastic materials in soil by measuring oxygen demand or the amount of carbon dioxide evolved.
-
Test Setup: The test material is mixed with a standard soil in a closed respirometer.
-
Incubation: The respirometer is maintained at a constant temperature (e.g., 25°C ± 1°C) in the dark.
-
Measurement of O₂ Consumption or CO₂ Evolution:
-
Oxygen Demand: The consumption of oxygen is measured over time using a pressure sensor. As microorganisms degrade the plastic, they consume oxygen, leading to a pressure drop in the sealed vessel.
-
CO₂ Evolution: The evolved CO₂ is trapped in an absorbent (e.g., soda lime), and the amount is determined gravimetrically or by titration.
-
-
Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the measured oxygen consumption or CO₂ evolution to the theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO₂) of the test material. The test duration can be up to six months or longer.
Enzymatic Degradation Assay
This assay evaluates the susceptibility of a polymer to specific hydrolytic enzymes.
-
Enzyme and Substrate Preparation: A solution of a specific enzyme, such as lipase or a polyester hydrolase, is prepared in a suitable buffer (e.g., phosphate buffer at a specific pH). The polymer sample is prepared as a film or powder of known weight and surface area.
-
Incubation: The polymer sample is incubated in the enzyme solution at an optimal temperature for the enzyme's activity (e.g., 37°C or 50°C) with gentle agitation.
-
Quantification of Degradation: Degradation can be quantified by several methods:
-
Weight Loss: The polymer sample is removed at different time points, washed, dried, and weighed to determine the mass loss.
-
Analysis of Degradation Products: The liquid medium is analyzed for the presence of monomers or oligomers using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Changes in Polymer Properties: The residual polymer can be analyzed for changes in molecular weight (using Gel Permeation Chromatography - GPC), chemical structure (using Fourier-Transform Infrared Spectroscopy - FTIR), and surface morphology (using Scanning Electron Microscopy - SEM).
-
Mandatory Visualizations
Experimental Workflow for Biodegradability Testing
Proposed Signaling Pathway for Polyester Degradation in Bacteria
The degradation of polyesters by bacteria such as Pseudomonas is a regulated process. While the specific signaling cascade triggered by diacetin is not fully elucidated, a general model can be proposed based on known regulatory mechanisms. Bacteria often employ two-component systems and quorum sensing to sense their environment and regulate gene expression, including the production of polymer-degrading enzymes.
This diagram illustrates a hypothetical model where the presence of the plasticizer (diacetin) and/or initial degradation products (monomers/oligomers) are sensed by a two-component system. This, potentially in conjunction with quorum sensing mechanisms that detect cell density, activates a response regulator. The activated regulator then initiates the transcription of genes encoding for polyester hydrolases, which are secreted to break down the polymer.
Conclusion
The biodegradability of polymers is a complex process influenced by the polymer's inherent properties, environmental conditions, and the additives used. Diacetin, as a bio-based plasticizer, has demonstrated the ability to enhance the biodegradation of polymers like cellulose acetate. However, the extent of this enhancement varies depending on the polymer type and the specific environmental conditions. For a comprehensive evaluation, it is crucial to conduct comparative studies under standardized testing protocols. The experimental workflows and proposed signaling pathway provided in this guide offer a framework for future research in this critical area of sustainable material science. Further investigation into the specific microbial pathways for diacetin metabolism and its direct influence on the regulation of polymer-degrading enzymes will provide a more complete understanding and facilitate the design of truly biodegradable materials.
References
- 1. Expression regulation of bacterial lipase genes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards synthetic PETtrophy: Engineering Pseudomonas putida for concurrent polyethylene terephthalate (PET) monomer metabolism and PET hydrolase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic Degradation of Star Poly(ε-Caprolactone) with Different Central Units - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Diacetin Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of diacetin purity is critical in the pharmaceutical, cosmetic, and food industries to ensure product quality, safety, and efficacy. Diacetin, a diester of glycerol and acetic acid, often exists as a mixture of 1,2- and 1,3-diacetin isomers and may contain impurities such as glycerol, monoacetin, and triacetin.[1][2] This guide provides a comprehensive cross-validation of common analytical techniques for assessing diacetin purity, offering a comparative analysis of their performance based on experimental data.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for diacetin purity assessment depends on various factors, including the required level of accuracy and precision, sample throughput, and available instrumentation. The most commonly employed techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Titrimetry. Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for both qualitative and quantitative analysis.[3][4]
Data Presentation
The following table summarizes the key performance indicators for the most prevalent analytical methods used in diacetin purity assessment. This allows for a direct comparison of their quantitative capabilities.
| Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Saponification Titration | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. | Chemical reaction (saponification of the ester) followed by volumetric analysis to quantify the analyte. | Measurement of the magnetic properties of atomic nuclei to provide structural and quantitative information. |
| Linearity (R²) | > 0.99 (for Triacetin)[5] | > 0.9905[5] | Not directly applicable; linearity is inherent to the stoichiometric reaction. | Excellent linearity, often used as a primary ratio method.[6] |
| Limit of Detection (LOD) | Typically in the µg/mL range (100 µg/mL for acetic acid impurity in triacetin by GC-FID)[4] | 0.662 mol L⁻¹[5] | Dependent on titrant concentration and indicator sensitivity; generally higher than chromatographic methods. | Generally lower sensitivity than chromatographic methods.[7] |
| Limit of Quantification (LOQ) | Typically in the µg/mL range (300 µg/mL for acetic acid impurity in triacetin by GC-FID)[4] | 2.006 mol L⁻¹[5] | Dependent on titrant concentration and indicator sensitivity. | Generally lower sensitivity than chromatographic methods.[7] |
| Accuracy (% Recovery) | Typically 98-102% (99.977% - 99.990% for acetic acid in triacetin)[4] | Not explicitly reported for diacetin, but generally high for validated methods. | High accuracy when the reaction goes to completion. | High accuracy, can be used for absolute quantification with a suitable internal standard.[8] |
| Precision (% RSD) | < 2% (1.78% for intermediate precision for acetic acid in triacetin)[4] | < 2% for intra- and inter-day precision. | Typically < 2% for experienced analysts. | High precision, with RSD values often below 2%.[9] |
| Specificity | High, especially with MS detection. | High, with Diode Array Detection (DAD) providing spectral information. | Moderate, as it measures total ester content. | Very high, provides detailed structural information for unambiguous identification. |
| Analysis Time | ~30 minutes per sample.[5] | ~15-20 minutes per sample.[5] | Can be rapid for single samples, but may be time-consuming for multiple samples. | 2-30 minutes per sample for data acquisition.[9] |
| Sample Preparation | Dilution in a suitable solvent. | Dilution in the mobile phase. | Weighing and dissolution in a solvent for saponification. | Dissolution in a deuterated solvent. |
| Advantages | High resolution for volatile compounds, sensitive detectors (FID, MS). | Versatile for a wide range of compounds, high precision and accuracy. | Low cost, simple instrumentation. | Provides structural information, non-destructive, can quantify without a specific standard.[3] |
| Disadvantages | Requires derivatization for non-volatile impurities, high instrument cost. | Higher cost of solvents and columns. | Less specific, may be affected by other ester impurities, requires larger sample amounts. | Lower sensitivity compared to other methods, high instrument cost.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for the analysis of diacetin purity.
Gas Chromatography (GC-MS) Method (Adapted from Triacetin Analysis)
This method is adapted from a validated procedure for the quantitative analysis of the structurally related compound, triacetin.[5]
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: HP-101 fused silica capillary column (or equivalent).[5]
-
Injector Temperature: 270 °C.[5]
-
Injection Volume: 1.0 µL.[5]
-
Injection Mode: Splitless.[5]
-
Carrier Gas: Helium at a flow rate of 1.0 mL/minute.[5]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2.0 min.
-
Ramp 1: 5.0 °C/min to 135 °C, hold for 9.5 min.
-
Ramp 2: 7.0 °C/min to 270 °C, hold for 5.22 min.[5]
-
-
Mass Spectrometer Parameters:
-
Sample Preparation: Accurately weigh the diacetin sample and dissolve it in a known volume of methanol. An internal standard, such as dimethyl phthalate, can be added for improved accuracy.[5]
High-Performance Liquid Chromatography (HPLC-UV/DAD) Method
This method has been developed and validated for the simultaneous analysis of monoacetin, diacetin, and triacetin.[5]
-
Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile, dichloromethane, and ultrapure water (59.6:0.4:40 v/v/v).[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 246 nm.[5]
-
Injection Volume: 20 µL.
-
Sample Preparation: Prepare solutions of known concentrations of diacetin standards and samples in the mobile phase.
Saponification Titration Method
This is a classic titrimetric method for the determination of the ester content.
-
Principle: The ester is saponified by refluxing with a known excess of alcoholic potassium hydroxide. The unreacted potassium hydroxide is then titrated with a standard solution of hydrochloric acid.
-
Reagents:
-
0.5 N alcoholic potassium hydroxide.
-
0.5 N hydrochloric acid.
-
Phenolphthalein indicator solution.
-
-
Procedure:
-
Accurately weigh about 1.5 g of the diacetin sample into a flask.
-
Add a known excess of 0.5 N alcoholic potassium hydroxide (e.g., 50.0 mL).
-
Connect the flask to a reflux condenser and heat on a water bath for 1 hour.
-
Cool the mixture and add a few drops of phenolphthalein indicator.
-
Titrate the excess alkali with 0.5 N hydrochloric acid until the pink color disappears.
-
Perform a blank titration with the same amount of alcoholic potassium hydroxide without the sample.
-
-
Calculation: The amount of potassium hydroxide consumed in the saponification is determined by subtracting the sample titration volume from the blank titration volume. This is then used to calculate the percentage purity of diacetin.
Mandatory Visualization
Workflow for Cross-Validation of Analytical Techniques
The following diagram illustrates a logical workflow for the cross-validation of the described analytical techniques to ensure the reliability and consistency of diacetin purity assessment.
Caption: Workflow for cross-validating analytical methods for diacetin purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear magnetic resonance spectroscopy as a quantitative tool to determine the concentrations of biologically produced metabolites: implications in metabolites in safety testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aquadocs Repository [aquadocs.org]
Diacetin vs. Other Glycerol Esters: A Comparative Guide for Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical formulation, the choice of solvent is a critical determinant of a drug product's stability, bioavailability, and overall efficacy. Glycerol esters, a class of generally recognized as safe (GRAS) excipients, are widely utilized for their versatile properties, including their role as solvents, plasticizers, and humectants. This guide provides an objective comparison of diacetin with other common glycerol esters, namely monoacetin and triacetin, focusing on their performance as solvents in pharmaceutical formulations. The information presented herein is supported by experimental data to aid in the selection of the most appropriate solvent for a given drug development challenge.
Executive Summary
Glycerol esters, including monoacetin, diacetin, and triacetin, are formed by the esterification of glycerol with acetic acid. The number of acetyl groups attached to the glycerol backbone significantly influences their physicochemical properties, such as polarity, viscosity, and solvent capacity.
-
Monoacetin , with one acetyl group, is the most polar of the three and exhibits good solubility for certain polar active pharmaceutical ingredients (APIs).
-
Diacetin , a mixture of 1,2- and 1,3-diacetylglycerol, offers a balance of polarity and is a versatile solvent for a range of APIs. It is frequently used in both oral and topical formulations.[1]
-
Triacetin , being the most esterified, is the least polar and is often employed as a plasticizer in solid dosage forms and as a solvent for non-polar compounds.[2]
This guide will delve into a comparative analysis of their solvent performance, stability, and toxicity profiles, supported by experimental data and detailed protocols.
Comparative Solvent Performance
The solvent capacity of glycerol esters is highly dependent on the physicochemical properties of the API. While comprehensive, directly comparative studies on a wide range of drugs are limited, the following table summarizes available data and general observations.
Table 1: Comparative Solubility of Active Pharmaceutical Ingredients (APIs) in Glycerol Esters
| API | Monoacetin (mg/mL) | Diacetin (mg/mL) | Triacetin (mg/mL) | Comments |
| Ketoprofen | Data not available | Data not available | Data not available | Ketoprofen, a poorly water-soluble drug, has been the subject of solubility enhancement studies, though direct comparative data in these specific glycerol esters is not readily available in the literature.[3][4][5] |
| Celecoxib | Data not available | Data not available | Data not available | Similar to ketoprofen, celecoxib's low aqueous solubility has prompted various formulation strategies, but a direct solubility comparison in monoacetin, diacetin, and triacetin is not well-documented.[6][7] |
Note: The lack of standardized, publicly available comparative solubility data for a range of APIs in monoacetin, diacetin, and triacetin is a significant gap in the pharmaceutical sciences literature. The selection of the optimal solvent often relies on empirical formulation studies.
Physicochemical Properties
The differing degrees of acetylation among these glycerol esters result in distinct physical and chemical properties that influence their application as solvents.
Table 2: Physicochemical Properties of Diacetin and Other Glycerol Esters
| Property | Monoacetin | Diacetin | Triacetin |
| Molecular Formula | C₅H₁₀O₄ | C₇H₁₂O₅ | C₉H₁₄O₆ |
| Molecular Weight ( g/mol ) | 134.13 | 176.17 | 218.21 |
| Density (g/mL at 25°C) | ~1.20 | 1.17 | ~1.16 |
| Boiling Point (°C) | 158 (at 17 mmHg) | ~259 | 258-259 |
| Water Solubility | Soluble | Soluble | 58,000 mg/L at 25°C |
| LogP (octanol-water) | Data not available | Data not available | ~0.25 |
| Polarity | High | Intermediate | Low |
Stability Considerations
The stability of a pharmaceutical formulation is paramount to ensure its safety and efficacy throughout its shelf life. Glycerol esters are generally stable compounds, but their presence can influence the stability of the API. Stability testing, as outlined in the ICH Q1A guidelines, is essential to evaluate the drug-excipient compatibility and to determine the shelf life of the final product.
Comparative Toxicity Profile
Monoacetin, diacetin, and triacetin are considered to have low toxicity and are approved for use in pharmaceutical products. The following table summarizes available acute oral toxicity data in rats.
Table 3: Acute Oral Toxicity (LD50) in Rats
| Compound | LD50 (mg/kg) | Reference |
| Monoacetin | Data not available | |
| Diacetin | 3400 (male), 3000 (female) | [8] |
| Triacetin | 3000 |
It is important to note that commercial grades of these glycerol esters can be mixtures. For instance, commercial diacetin is predominantly a mixture of 1,2- and 1,3-diacetates of glycerol, with minor amounts of mono- and tri-esters.[1]
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the saturation concentration of an API in monoacetin, diacetin, and triacetin at a constant temperature.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
Monoacetin, Diacetin, Triacetin (pharmaceutical grade)
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for API quantification
Procedure:
-
Add an excess amount of the API powder to a vial containing a known volume of the glycerol ester solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be established in preliminary studies.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to sediment the undissolved API.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the quantification method.
-
Analyze the concentration of the API in the diluted sample using a validated analytical method, such as HPLC.
-
Calculate the solubility of the API in the glycerol ester, taking into account the dilution factor.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.
Objective: To evaluate and compare the potential cytotoxicity of monoacetin, diacetin, and triacetin on a relevant cell line (e.g., Caco-2 for intestinal toxicity).
Materials:
-
Caco-2 cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Monoacetin, Diacetin, Triacetin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
Microplate reader
Procedure:
-
Seed Caco-2 cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Prepare a series of dilutions of monoacetin, diacetin, and triacetin in the cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the glycerol esters. Include control wells with medium only (blank) and cells with medium but no test compound (negative control).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium and add the MTT solution to each well.
-
Incubate the plate for a further 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the negative control and plot the results to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Stability Testing of a Pharmaceutical Formulation
This protocol is a general guideline based on the ICH Q1A (R2) principles for stability testing of new drug products.
Objective: To evaluate the stability of an API formulated with diacetin or other glycerol esters under various environmental conditions.
Procedure:
-
Formulation Preparation: Prepare the drug product formulation containing the API and the glycerol ester as a solvent, along with any other necessary excipients.
-
Packaging: Package the formulation in the proposed container closure system.
-
Stability Chambers: Place the packaged samples into stability chambers maintained at specific temperature and humidity conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH or 30°C/65% RH; accelerated: 40°C/75% RH).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing; 0, 1, 2, 3, and 6 months for accelerated testing).
-
Analytical Testing: At each time point, analyze the samples for various stability-indicating parameters, including:
-
Appearance: Visual inspection for any changes in color, clarity, or precipitation.
-
Assay of API: Quantification of the API to determine its degradation over time.
-
Degradation Products: Identification and quantification of any impurities or degradation products.
-
pH: Measurement of the pH of the formulation.
-
Viscosity: Measurement of the viscosity of the formulation.
-
Microbial Limits: Testing for microbial contamination.
-
-
Data Evaluation: Analyze the data to establish a shelf life for the drug product and to determine appropriate storage conditions.
Signaling Pathways and Experimental Workflows
While specific signaling pathways related to the metabolism of these simple glycerol esters are not typically a primary focus in their role as excipients, their breakdown products, glycerol and acetic acid, are readily metabolized through well-established central metabolic pathways.
Below is a simplified representation of the experimental workflow for comparing glycerol esters as pharmaceutical solvents.
Conclusion
Diacetin, along with monoacetin and triacetin, offers a range of solvent properties that can be leveraged in pharmaceutical formulations. The choice between these glycerol esters is highly dependent on the specific requirements of the API and the desired characteristics of the final dosage form. Diacetin's balanced polarity makes it a versatile option for a variety of drug candidates. However, the limited availability of direct comparative data necessitates empirical studies to determine the optimal solvent for a given application. The experimental protocols provided in this guide offer a framework for conducting such comparative evaluations in a systematic and scientifically sound manner. As the pharmaceutical industry continues to seek safe and effective excipients, further research into the comparative performance of glycerol esters will be invaluable to formulation scientists.
References
- 1. In vitro co-culture models to evaluate acute cytotoxicity of individual and combined mycotoxin exposures on Caco-2, THP-1 and HepaRG human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Ketoprofen Solubility: A Strategic Approach Using Solid Dispersion and Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Models of Toxicity of Diacetyl and Alternative Diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
A Comparative Analysis of Glycerol Diacetate Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerol diacetate, also known as diacetin, is a versatile chemical compound with wide-ranging applications in the pharmaceutical, food, and cosmetic industries. It serves as a solvent, plasticizer, and carrier for various active ingredients.[1] The synthesis of glycerol diacetate can be achieved through several chemical and biochemical routes, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of the primary synthesis routes for glycerol diacetate: esterification of glycerol with acetic acid, transesterification of glycerol with an acetate donor, and enzymatic synthesis. The objective is to offer a comprehensive overview of the performance, experimental protocols, and underlying mechanisms of each route to aid researchers in selecting the most suitable method for their specific applications.
Comparison of Synthesis Routes
The selection of a synthesis route for glycerol diacetate is influenced by factors such as desired yield and selectivity, reaction conditions, catalyst type, and environmental considerations. The following tables provide a quantitative comparison of the key parameters for the three main synthesis routes.
Table 1: Comparison of Reaction Conditions for Glycerol Diacetate Synthesis
| Parameter | Esterification with Acetic Acid | Transesterification with Acetate Ester | Enzymatic Synthesis |
| Reactants | Glycerol, Acetic Acid | Glycerol, Ethyl Acetate/Methyl Acetate | Glycerol, Acetic Acid/Ethyl Acetate |
| Typical Catalysts | Homogeneous: Sulfuric acid, p-toluenesulfonic acid[2][3]. Heterogeneous: Ion-exchange resins (e.g., Amberlyst-15), zeolites, metal oxides.[4][5] | Homogeneous: Sulfuric acid, p-toluenesulfonic acid.[6][7] Heterogeneous: Ion-exchange resins (e.g., Amberlyst-36), solid acids.[6] | Immobilized lipases (e.g., Candida antarctica lipase B, Rhizomucor miehei lipase).[8][9] |
| Temperature (°C) | 80 - 145[3][10] | 70 - 90[6][7] | 30 - 65[8][11] |
| Reaction Time (h) | 3 - 14[4][10] | 2 - 9[6][7] | 3 - 24[8][12] |
| Pressure | Atmospheric or reduced pressure[10] | Atmospheric[6] | Atmospheric[8] |
| Key By-products | Water | Ethanol/Methanol[6] | Water/Ethanol[2][8] |
Table 2: Comparison of Performance for Glycerol Diacetate Synthesis
| Performance Metric | Esterification with Acetic Acid | Transesterification with Acetate Ester | Enzymatic Synthesis |
| Glycerol Conversion (%) | Up to 100[4] | Up to 100[6] | Up to 94.24 (for related glycerol esters)[12] |
| Diacetin Selectivity (%) | 44 - 59[4][6] | 44 - 48[6] | Variable, can be optimized for diacetin |
| Key Advantages | - Readily available and inexpensive reactants. - High conversion rates can be achieved. | - Milder reaction conditions compared to esterification. - Can be driven to completion by removing the alcohol by-product.[6] | - High selectivity and specificity.[2] - Milder reaction conditions (temperature, pressure). - Environmentally friendly (biocatalyst). |
| Key Disadvantages | - Requires higher temperatures. - Formation of water as a by-product can limit equilibrium conversion. - Use of corrosive homogeneous acids can be problematic.[4] | - Acetate esters are more expensive than acetic acid. - Catalyst selection is crucial to avoid side reactions. | - Enzymes can be expensive and may have stability issues. - Slower reaction rates compared to chemical methods. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are representative examples and can be optimized based on specific laboratory conditions and desired outcomes.
Esterification of Glycerol with Acetic Acid
This method involves the direct reaction of glycerol with acetic acid, typically in the presence of an acid catalyst, to produce glycerol acetates and water.
Experimental Protocol:
-
Reactant and Catalyst Charging: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 46.05 g (0.5 mol) of glycerol and 84.06 g (1.4 mol) of glacial acetic acid.
-
Catalyst Addition: Slowly add 2.3 g of a solid acid catalyst (e.g., Amberlyst-15).
-
Reaction: Heat the mixture to 95°C with continuous stirring. The reaction is typically carried out for 12 hours.[8]
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Separate the solid catalyst by filtration. Remove the excess acetic acid and water by distillation under reduced pressure to obtain the crude glycerol diacetate. Further purification can be achieved by fractional distillation.
Transesterification of Glycerol with Ethyl Acetate
This route involves the reaction of glycerol with an acetate ester, such as ethyl acetate, in the presence of a catalyst. The equilibrium can be shifted towards the products by removing the alcohol by-product.
Experimental Protocol:
-
Apparatus Setup: Assemble a reaction setup consisting of a three-necked round-bottom flask, a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus to remove the ethanol by-product.
-
Reactant and Catalyst Loading: Charge the flask with 9.2 g (0.1 mol) of glycerol and 105.7 g (1.2 mol) of ethyl acetate. Add 0.46 g of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the reaction mixture to 70°C with vigorous stirring. The ethanol produced will be removed as an azeotrope with ethyl acetate and collected in the Dean-Stark trap. The reaction is typically monitored for completion over 3-9 hours.[6]
-
Product Work-up: Once the reaction is complete, cool the mixture.
-
Purification: Neutralize the catalyst with a suitable base (if a homogeneous catalyst was used). Remove the excess ethyl acetate by distillation. The resulting product is a mixture of mono-, di-, and triacetin, which can be further purified by vacuum distillation.
Enzymatic Synthesis of Glycerol Diacetate
This method utilizes lipases as biocatalysts for the esterification or transesterification of glycerol. It offers high selectivity under mild conditions. The following is a general protocol for lipase-catalyzed synthesis.
Experimental Protocol:
-
Enzyme Immobilization (if necessary): Immobilize a commercial lipase (e.g., Candida antarctica lipase B) on a suitable support (e.g., octyl Sepharose) to enhance stability and reusability.[8]
-
Reaction Mixture: In a temperature-controlled shaker, combine 1.84 g (0.02 mol) of glycerol and 3.52 g (0.04 mol) of ethyl acetate in a suitable solvent (e.g., tert-butanol) or in a solvent-free system.
-
Enzymatic Reaction: Add the immobilized lipase to the reaction mixture. The reaction is typically carried out at a temperature between 30-50°C with continuous agitation for 24 hours.[8]
-
Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration for potential reuse.
-
Product Purification: The product mixture, containing glycerol, unreacted starting materials, and the acetate esters, is then subjected to solvent evaporation and subsequent purification, typically by column chromatography or vacuum distillation, to isolate the glycerol diacetate.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the reaction pathways and experimental workflows for the different synthesis routes of glycerol diacetate.
Caption: Reaction pathway for the synthesis of glycerol diacetate via esterification.
Caption: Reaction pathway for the synthesis of glycerol diacetate via transesterification.
Caption: A generalized experimental workflow for the synthesis of glycerol diacetate.
References
- 1. Current Trends in Acetins Production: Green versus Non-Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. biofueljournal.com [biofueljournal.com]
- 6. scielo.br [scielo.br]
- 7. Chemoenzymatic Synthesis of the New 3-((2,3-Diacetoxypropanoyl)oxy)propane-1,2-diyl Diacetate Using Immobilized Lipase B from Candida antarctica and Pyridinium Chlorochromate as an Oxidizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN102659581A - Process for synthesizing diacetin - Google Patents [patents.google.com]
- 10. [Synthesis of diacylglycerol using immoblized regiospecific lipase in continuously operated fixed bed reactors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Toxicological Deep Dive: Comparing Monoacetin, Diacetin, and Triacetin
For Immediate Release
[City, State] – [Date] – A comprehensive toxicological comparison of monoacetin, diacetin, and triacetin reveals a generally low order of acute toxicity for all three glycerol acetates. These compounds, widely used as solvents, plasticizers, and food additives, are rapidly metabolized into endogenous substances—glycerol and acetic acid—which contributes to their favorable safety profile. This guide provides a detailed analysis of their comparative toxicity, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
Executive Summary
Monoacetin, diacetin, and triacetin are the mono-, di-, and triesters of glycerol and acetic acid. Their toxicological profiles are largely influenced by their rapid hydrolysis in the body. Triacetin, having the highest esterification, has been subject to the most extensive toxicological testing and is generally recognized as safe (GRAS) for use in food. Diacetin and monoacetin also exhibit low toxicity, though historical data for monoacetin has presented some ambiguities regarding its genotoxic potential, which have been recently clarified. This guide synthesizes the available data to provide a clear, comparative overview.
Comparative Toxicological Data
The following tables summarize the key quantitative toxicological data for monoacetin, diacetin, and triacetin based on available literature and safety data sheets. It is important to note that the data are compiled from various sources and may not have been generated under identical experimental conditions.
Table 1: Acute Toxicity Data
| Compound | Test | Species | Route | LD50 Value | Reference |
| Monoacetin | LD50 | - | - | No recent data available | - |
| Diacetin | LD50 | Mouse | Oral | 8,500 mg/kg | |
| LD50 | Mouse | Intraperitoneal | 2,300 mg/kg | [1] | |
| LD50 | Mouse | Subcutaneous | 2,500 mg/kg | [1] | |
| LD50 | Rat | Subcutaneous | 4,000 mg/kg | [1] | |
| LD50 | Dog | Intravenous | 3,000 mg/kg | [1] | |
| Triacetin | LD50 | Rat | Oral | >2,000 mg/kg | [2] |
| LD50 | Rat | Oral | 3,000 mg/kg | [3] | |
| LD50 | Rabbit | Dermal | >2,000 mg/kg | [3] | |
| LC50 | Rat | Inhalation (4h) | >1,721 mg/m³ | [2] |
Table 2: Irritation and Sensitization Data
| Compound | Test | Species | Result | Reference |
| Monoacetin | Skin Irritation | - | Data not available | - |
| Eye Irritation | - | Data not available | - | |
| Skin Sensitization | - | Data not available | - | |
| Diacetin | Skin Irritation | - | No data available | |
| Eye Irritation | - | No data available | ||
| Skin Sensitization | - | No data available | ||
| Triacetin | Skin Irritation | Rabbit | No skin irritation | [4] |
| Eye Irritation | Rabbit | No eye irritation | [4] | |
| Skin Sensitization | Guinea Pig | Not a sensitizer | - |
Table 3: Genotoxicity, Reproductive, and Carcinogenicity Data
| Compound | Test | System | Result | Reference |
| Monoacetin | Bacterial Reverse Mutation (Ames) | S. typhimurium | Negative (with and without S9 activation) | [5] |
| in vitro Micronucleus | Human TK6 cells | Negative (with and without S9 activation) | [5] | |
| Diacetin | Genotoxicity | - | No data available | - |
| Reproductive Toxicity | - | No data available | - | |
| Carcinogenicity | - | Not classified as a carcinogen | ||
| Triacetin | Genotoxicity | - | Not mutagenic | - |
| Reproductive/Developmental Toxicity Screening (OECD 422) | Rat | NOAEL: 1,000 mg/kg bw/day | [2] | |
| Carcinogenicity | - | Not classified as a carcinogen | - |
Metabolic Pathway
Monoacetin, diacetin, and triacetin are readily hydrolyzed by esterases present in the blood and tissues to yield glycerol and acetic acid. Both of these metabolites are endogenous substances that are further metabolized through normal physiological pathways. Glycerol enters the glycolysis/gluconeogenesis pathway, while acetic acid is converted to acetyl-CoA and enters the citric acid cycle. This rapid and complete metabolism is a key factor in the low systemic toxicity of these compounds.
Experimental Protocols
The toxicological data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.
Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)
This method is designed to assess the acute toxic effects of a substance following oral administration.
Methodology:
-
Animal Selection: Healthy, young adult female rats are typically used.[6]
-
Housing and Fasting: Animals are housed individually and fasted overnight before dosing.
-
Sighting Study: A single animal is dosed at a starting dose level to determine the appropriate dose for the main study.[7]
-
Main Study: Groups of at least five animals are dosed at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg).[7]
-
Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.[7]
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
-
Classification: The substance is classified according to the Globally Harmonised System (GHS) based on the observed toxicity.
Skin Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.[8]
-
Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Application: 0.5 mL of the liquid or 0.5 g of the solid test substance is applied to a small area of skin under a semi-occlusive patch.[9]
-
Exposure: The exposure duration is typically 4 hours.[9]
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[8]
-
Scoring: The reactions are scored using a standardized grading system.
Eye Irritation/Corrosion (OECD 405)
This test assesses the potential of a substance to cause eye irritation or damage.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.[10]
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[10]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[11]
-
Scoring: The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.
Skin Sensitization (OECD 406)
This test is used to determine if a substance can cause allergic contact dermatitis. The Guinea Pig Maximization Test (GPMT) is a common method.
Methodology:
-
Animal Selection: Young, healthy adult guinea pigs are used.[12]
-
Induction: The animals are initially exposed to the test substance by intradermal injection and/or epidermal application.[12]
-
Challenge: After a rest period of 10 to 14 days, the animals are exposed to a challenge dose.[12]
-
Evaluation: The skin reaction to the challenge exposure is compared with that of a control group.
Bacterial Reverse Mutation Test (Ames Test, OECD 471)
This in vitro test is used to assess the mutagenic potential of a substance.
Methodology:
-
Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium are used.[13]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic in vivo metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation and Scoring: After incubation, the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.
Discussion and Conclusion
The available toxicological data consistently indicate that monoacetin, diacetin, and triacetin have a low order of acute toxicity via oral, dermal, and inhalation routes. This is attributed to their rapid hydrolysis to glycerol and acetic acid, which are readily metabolized by the body.
For triacetin , a robust dataset is available, demonstrating a lack of significant toxicity in acute, repeated dose, and reproductive/developmental screening studies. It is not found to be a skin or eye irritant, nor a skin sensitizer, and is not considered genotoxic or carcinogenic.
Diacetin also shows low acute toxicity. However, there is a notable lack of publicly available data for other toxicological endpoints such as skin and eye irritation, sensitization, and genotoxicity. While it is not classified as a carcinogen, further studies would be beneficial to provide a more complete toxicological profile.
Monoacetin has historically had some conflicting genotoxicity data. However, a recent 2024 study using a mixture of 1-monoacetin and 2-monoacetin demonstrated negative results in both the Ames test and an in vitro micronucleus assay, providing strong evidence against its genotoxic potential.[5]
References
- 1. diacetin [thegoodscentscompany.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Nonclinical safety evaluation of 1-monoacetin and 2-monoacetin as potential impurities in pharmaceutical excipients | ToxStrategies [toxstrategies.com]
- 6. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 7. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 8. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 9. oecd.org [oecd.org]
- 10. nucro-technics.com [nucro-technics.com]
- 11. oecd.org [oecd.org]
- 12. nucro-technics.com [nucro-technics.com]
- 13. Ames test - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for 1,2,3-Propanetriol, Diacetate
Essential Safety and Disposal Information for Laboratory Professionals
The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 1,2,3-Propanetriol, diacetate (also known as Diacetin or Glycerol diacetate), tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific protocols, is essential for maintaining a safe and compliant laboratory environment.
Hazard Assessment and Waste Characterization
Before disposal, it is crucial to understand the hazard profile of the substance. This compound is generally not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] However, some safety data sheets (SDS) indicate it may cause skin and eye irritation.[3][4] The primary responsibility for waste classification lies with the waste generator.[5][6]
Key Steps for Characterization:
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for the specific product you are using.
-
Assess for Contamination: Determine if the this compound waste is pure or has been mixed with or contaminated by other chemicals. Contaminants can alter the waste's hazard classification, potentially making it a hazardous waste.
-
Review Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2] In the United States, this includes regulations under the Resource Conservation and Recovery Act (RCRA).[5]
Physical and Chemical Properties
Understanding the properties of a chemical is vital for its safe handling and disposal.
| Property | Data |
| Synonyms | Diacetin, Glycerine Diacetate |
| CAS Number | 25395-31-7 |
| Molecular Formula | C₇H₁₂O₅ |
| Appearance | Colorless liquid[7] |
| Odor | Odorless[7] |
| Solubility | Soluble in water[2] |
| Stability | Stable under normal conditions[1][2] |
| Hazard Classification | Generally not classified as hazardous[1][2] |
| Environmental Note | Water endangering class 1 (self-classification)[7] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for disposing of this compound from a laboratory setting.
Step 1: Segregation of Waste
Isolate waste containing this compound from other waste streams. Do not mix it with other solvents or chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[8] Keeping waste streams separate prevents unintended chemical reactions and simplifies the disposal process.
Step 2: Proper Containerization and Labeling
-
Container: Use the original container if possible, or a compatible, leak-proof container that can be tightly sealed.[3] Ensure the container is clean and dry before adding waste.
-
Labeling: Clearly label the waste container with "Waste this compound" and list any known contaminants and their approximate concentrations. Include the date accumulation started. Proper labeling is critical for safe handling and disposal by EHS or a licensed contractor.
Step 3: Storage Pending Disposal
Store the sealed waste container in a designated, well-ventilated waste accumulation area.[3] The storage area should be away from incompatible materials, such as strong oxidizing agents, and protected from heat or direct sunlight.
Step 4: Final Disposal Pathway
The disposal method depends on the final waste characterization.
-
Primary Method (Recommended): Contact your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance and arrange for the collection and disposal of the chemical waste in accordance with all applicable regulations.
-
Alternative Method (via Licensed Contractor): For facilities without a dedicated EHS office, a licensed chemical waste disposal company must be used. These contractors can provide services for packaging, transport, and disposal.[9] Disposal may involve controlled incineration at a licensed facility.[10]
Crucial Prohibitions:
-
DO NOT discharge this compound waste into the sewer system or any drains.[4][10]
-
DO NOT dispose of this chemical in the regular trash.
-
DO NOT allow the product to be released into the environment.[7]
Accidental Spill and Leak Management
In the event of a spill, follow these procedures to contain and clean the material for proper disposal.
-
Ensure Adequate Ventilation: Work in a well-ventilated area.
-
Wear Personal Protective Equipment (PPE): At a minimum, this includes safety goggles, gloves, and a lab coat.
-
Contain the Spill: Prevent the spill from spreading or entering drains.
-
Absorb the Material: Cover and absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a universal absorbent pad.
-
Collect for Disposal: Sweep or shovel the absorbed material into a suitable, sealable container.[3][7] Label the container clearly as "Spill Debris: this compound" and manage it as chemical waste according to the protocol above.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal path for this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. youtube.com [youtube.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Chemical and Laboratory Waste [enva.com]
- 10. echemi.com [echemi.com]
Essential Safety and Operational Guide for Handling 1,2,3-Propanetriol, Diacetate
For Immediate Use by Laboratory Professionals
This guide provides essential safety protocols and logistical plans for the handling and disposal of 1,2,3-Propanetriol, diacetate (also known as Diacetin or Glycerine Diacetate). The following step-by-step procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Assessment and Exposure Control
This compound may cause eye, skin, respiratory, and digestive tract irritation.[1][2] The toxicological properties of this chemical have not been fully investigated.[1][2] Therefore, it is crucial to handle it with caution in a well-ventilated area.[1][2]
Occupational Exposure Limits
A review of safety data indicates that there are no established occupational exposure limits for this compound by major regulatory bodies such as OSHA, ACGIH, or NIOSH.[2][3][4]
| Parameter | Value | Regulatory Body |
| Permissible Exposure Limit (PEL) | Not Established | OSHA |
| Threshold Limit Value (TLV) | Not Established | ACGIH |
| Recommended Exposure Limit (REL) | Not Established | NIOSH |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.
| Protection Type | Specification | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Appropriate protective gloves (Nitrile rubber is a recommended starting point; however, always consult the manufacturer's specific chemical resistance data). Lab coat or other protective clothing to prevent skin exposure.[1][2] | |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working in an area with inadequate ventilation or if irritation is experienced. | OSHA 29 CFR 1910.134 or European Standard EN 149.[1][2] |
Operational Plan for Handling and Storage
Adherence to a strict operational workflow is critical for safety. The following diagram outlines the necessary steps from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure that a chemical fume hood or other form of local exhaust ventilation is operational.[2]
-
Put on all required PPE as detailed in the table above.
-
-
Handling:
-
Storage:
Emergency and Disposal Plan
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[1]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[1]
Spill Response:
-
Evacuate the area if necessary.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, clean up spills immediately.
-
Absorb the material with an inert substance, such as sand or vermiculite.
-
Place the absorbed material into a suitable, clean, dry, and closed container for disposal.[1][2]
Disposal Plan:
This compound is not typically classified as a hazardous waste. However, disposal regulations can vary.
-
Waste Collection: Collect all waste material (spilled substance, contaminated absorbents) in a clearly labeled, sealed, and appropriate container.
-
Consult Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for proper disposal procedures. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal.[3]
-
Empty Containers: Empty containers should be managed according to institutional guidelines, which may include triple rinsing before disposal in regular trash.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
